Boc-D-phenylalanine methyl ester
説明
Structure
3D Structure
特性
IUPAC Name |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-12(13(17)19-4)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSWSVBXRBXPRL-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348472 | |
| Record name | BOC-D-PHENYLALANINE METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77119-84-7 | |
| Record name | BOC-D-PHENYLALANINE METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-D-phenylalanine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-D-phenylalanine methyl ester (Boc-D-Phe-OMe), a pivotal chiral building block in modern organic synthesis and pharmaceutical development. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and application in peptide coupling, and outlines analytical methodologies for its characterization. Furthermore, this guide explores its role as a crucial intermediate in the synthesis of therapeutic agents. The information is presented to support researchers and drug development professionals in the effective utilization of this compound.
Chemical and Physical Properties
Boc-D-phenylalanine methyl ester is a derivative of the non-proteinogenic amino acid D-phenylalanine. The tert-butoxycarbonyl (Boc) protecting group on the amine and the methyl ester on the carboxyl group allow for its controlled use in peptide synthesis and other organic reactions. Its primary identifier is CAS Number 77119-84-7.[1] An alternative CAS number, 35909-92-3, is also associated with this compound.[2]
Structure and Identification
-
IUPAC Name: methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate[3]
-
Synonyms: Boc-D-Phe-OMe, (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate, N-Boc-D-phenylalanine methyl ester[3]
-
Molecular Formula: C₁₅H₂₁NO₄[1]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Physical State | White to off-white solid/powder | [4] |
| Melting Point | 36-40 °C (for L-isomer) | [5] |
| Boiling Point | 403.7 ± 38.0 °C (Predicted) | [5] |
| Density | 1.099 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Soluble in dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF); slightly soluble in water. | [4] |
| Optical Rotation [α]D | Specific rotation values vary depending on the enantiomeric purity and measurement conditions. | |
| Storage Temperature | 2-8°C, sealed in a dry environment. | [4] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in dipeptide synthesis.
Synthesis of this compound
The synthesis of this compound can be achieved through two primary routes: A) Boc protection of D-phenylalanine followed by esterification, or B) Esterification of D-phenylalanine followed by Boc protection. The latter is often preferred to avoid side reactions during esterification.
Method: Esterification of D-phenylalanine followed by Boc Protection
Step 1: Synthesis of D-phenylalanine methyl ester hydrochloride
-
Suspend D-phenylalanine (1 equivalent) in anhydrous methanol.
-
Cool the suspension in an ice bath to 0°C.
-
Slowly bubble dry hydrogen chloride gas through the suspension with stirring, or add thionyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Remove the solvent under reduced pressure to yield crude D-phenylalanine methyl ester hydrochloride as a white solid. The product can be purified by recrystallization from methanol/diethyl ether.
Step 2: Boc Protection of D-phenylalanine methyl ester hydrochloride
-
Dissolve D-phenylalanine methyl ester hydrochloride (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents).
-
Adjust the pH to 9-10 by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) while maintaining the temperature at 0°C.
-
Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture in vacuo to remove the dioxane.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.
Solution-Phase Dipeptide Synthesis: Boc-D-Phe-Gly-OMe
This protocol describes the coupling of Boc-D-phenylalanine with glycine methyl ester using a carbodiimide coupling agent.
Materials:
-
Boc-D-phenylalanine (1.0 equivalent)
-
Glycine methyl ester hydrochloride (1.1 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Preparation of Glycine Methyl Ester (Free Base): In a round-bottom flask, dissolve glycine methyl ester hydrochloride in anhydrous DCM. Cool the solution to 0°C and add DIPEA dropwise. Stir the mixture at 0°C for 20 minutes to generate the free base. This solution will be used directly in the next step.
-
Activation of Boc-D-phenylalanine: In a separate flask, dissolve Boc-D-phenylalanine and HOBt in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Coupling Reaction: To the cooled Boc-D-phenylalanine solution, add a solution of DCC in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir the mixture at 0°C for 30 minutes.
-
Add the previously prepared solution of glycine methyl ester free base to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure dipeptide, Boc-D-Phe-Gly-OMe.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential for determining the enantiomeric purity of this compound.
-
Column: A chiral stationary phase such as Daicel Chiralpak AD or LARIHC™ CF6-P is recommended.[6][7]
-
Mobile Phase: A typical mobile phase is a mixture of n-heptane or n-hexane and isopropanol. For the LARIHC™ CF6-P column, a mobile phase of methanol, acetonitrile, acetic acid, and triethylamine (e.g., 70:30:0.3:0.2) has been shown to be effective for separating phenylalanine methyl ester enantiomers.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural confirmation.
-
¹H NMR (in CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methoxy group (a singlet around 3.7 ppm), the α- and β-protons of the phenylalanine backbone, and the aromatic protons of the phenyl ring.
-
¹³C NMR (in CDCl₃): The carbon NMR spectrum will display signals for the carbonyl carbons of the ester and carbamate groups, the carbons of the tert-butyl group, the methoxy carbon, the carbons of the phenylalanine backbone, and the aromatic carbons.
While specific spectral data with full peak assignments were not available in the search results, spectra for the L-isomer are accessible through databases like SpectraBase, which can serve as a reference.[9]
Applications in Research and Drug Development
This compound is a valuable building block in the synthesis of peptides and peptidomimetics with diverse biological activities. The incorporation of D-amino acids can enhance the metabolic stability of peptides by making them resistant to enzymatic degradation by proteases.
Signaling Pathways and Logical Relationships
As a synthetic building block, this compound does not have a direct role in biological signaling pathways. Its significance lies in its incorporation into larger molecules, such as peptide analogs, which are then designed to interact with specific biological targets like receptors or enzymes involved in signaling cascades.
The logical workflow for its use in research is outlined in the following diagram.
Caption: Workflow from synthesis to application of this compound.
Conclusion
This compound is a fundamental reagent for chemists in academia and industry. Its well-defined properties and versatile reactivity make it an essential component in the construction of complex peptides and non-natural molecules with therapeutic potential. This guide provides the foundational knowledge and practical protocols necessary for the successful application of this important chiral building block.
References
- 1. scbt.com [scbt.com]
- 2. CAS-35909-92-3, this compound for Biochemistry Manufacturers, Suppliers & Exporters in India | BOC192 [cdhfinechemical.com]
- 3. This compound | C15H21NO4 | CID 637614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. BOC-PHE-OME | 51987-73-6 [chemicalbook.com]
- 6. Sigma-Aldrich [sigmaaldrich.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Boc-D-phenylalanine Methyl Ester
This technical guide provides a comprehensive overview of the synthesis of N-tert-butoxycarbonyl-D-phenylalanine methyl ester (Boc-D-phenylalanine methyl ester), a crucial building block in peptide synthesis and drug development. The document details two primary synthetic routes from D-phenylalanine, complete with experimental protocols, quantitative data, and workflow visualizations to aid researchers and scientists in its efficient preparation.
Introduction
This compound is a protected amino acid derivative widely utilized in solid-phase and solution-phase peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the amine functionality of D-phenylalanine, preventing unwanted side reactions during peptide coupling. The methyl ester protects the carboxylic acid group. The D-configuration is of particular interest in the design of peptidomimetics and other pharmaceuticals to enhance stability against enzymatic degradation. This guide outlines the most common and effective methods for its synthesis.
Synthetic Strategies
There are two primary and effective routes for the synthesis of this compound starting from D-phenylalanine. The choice between these routes may depend on the scale of the synthesis, available reagents, and desired purity.
-
Route 1: Esterification followed by Boc Protection. This is a widely used method that first protects the carboxylic acid as a methyl ester, followed by the protection of the amino group.
-
Route 2: Boc Protection followed by Esterification. This alternative route first protects the amino group, followed by the esterification of the carboxylic acid.
Below are the detailed experimental protocols for each synthetic route.
Experimental Protocols and Data
Route 1: Esterification of D-phenylalanine followed by Boc Protection
This two-step process begins with the formation of the methyl ester, which is then followed by the introduction of the Boc protecting group.
Step 1: Synthesis of D-phenylalanine Methyl Ester Hydrochloride
The esterification of D-phenylalanine is typically carried out using thionyl chloride in methanol. This method is efficient and generates the hydrochloride salt of the amino acid ester.
Experimental Protocol: Esterification of D-phenylalanine
-
Reagents and Materials:
-
D-phenylalanine
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
-
Procedure:
-
Suspend D-phenylalanine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature until the reaction is complete (typically monitored by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude D-phenylalanine methyl ester hydrochloride as a white solid.
-
The crude product can be purified by recrystallization from a suitable solvent system like methanol/diethyl ether.
-
Step 2: Synthesis of this compound
The D-phenylalanine methyl ester hydrochloride is then subjected to N-Boc protection using di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol: Boc Protection of D-phenylalanine Methyl Ester
-
Reagents and Materials:
-
D-phenylalanine methyl ester hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve D-phenylalanine methyl ester hydrochloride in the chosen organic solvent (e.g., DCM).
-
Add a base (e.g., triethylamine or a saturated aqueous solution of sodium bicarbonate) to neutralize the hydrochloride and free the amine.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
If an aqueous base was used, separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be purified by flash column chromatography on silica gel.
-
Table 1: Summary of Quantitative Data for Route 1
| Parameter | Step 1: Esterification | Step 2: Boc Protection |
| Key Reagents | D-phenylalanine, SOCl₂, MeOH | D-phenylalanine methyl ester·HCl, Boc₂O, Base |
| Solvent | Methanol | Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 4-24 hours | 2-12 hours |
| Typical Yield | >95% | 85-95% |
| Purification | Recrystallization | Flash Chromatography |
Route 2: Boc Protection of D-phenylalanine followed by Esterification
This route reverses the order of the protection steps, starting with the Boc protection of the amino acid.
Step 1: Synthesis of Boc-D-phenylalanine
The free amino acid is first protected with the Boc group.
Experimental Protocol: Boc Protection of D-phenylalanine
-
Reagents and Materials:
-
D-phenylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) or triethylamine (TEA)
-
Water/tert-Butanol or Dioxane mixture
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve D-phenylalanine in an aqueous solution of sodium hydroxide or a mixture of water and an organic solvent like tert-butanol or dioxane.
-
Add di-tert-butyl dicarbonate to the solution.
-
Stir the mixture vigorously at room temperature overnight.
-
After the reaction is complete, wash the reaction mixture with a non-polar solvent like hexane to remove any unreacted Boc₂O.
-
Cool the aqueous layer in an ice bath and acidify with 1M HCl to a pH of 2-3, which will precipitate the Boc-D-phenylalanine.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain Boc-D-phenylalanine as a white solid.
-
Step 2: Synthesis of this compound
The resulting Boc-protected amino acid is then esterified.
Experimental Protocol: Esterification of Boc-D-phenylalanine
-
Reagents and Materials:
-
Boc-D-phenylalanine
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetone, anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
-
Procedure:
-
Dissolve Boc-D-phenylalanine in an anhydrous solvent such as DMF or acetone.
-
Add a base, such as potassium carbonate or cesium carbonate.
-
Add methyl iodide to the mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain this compound.
-
Table 2: Summary of Quantitative Data for Route 2
| Parameter | Step 1: Boc Protection | Step 2: Esterification |
| Key Reagents | D-phenylalanine, Boc₂O, Base | Boc-D-phenylalanine, CH₃I, Base |
| Solvent | Water/Organic Co-solvent | DMF or Acetone |
| Reaction Temperature | Room Temperature | Room Temperature |
| Reaction Time | 12-24 hours | 2-6 hours |
| Typical Yield | 90-98% | 80-90% |
| Purification | Acid-base extraction | Flash Chromatography |
Workflow Visualizations
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Synthetic workflow for Route 1: Esterification followed by Boc Protection.
Caption: Synthetic workflow for Route 2: Boc Protection followed by Esterification.
Conclusion
The synthesis of this compound can be reliably achieved through two primary synthetic routes, each with its own set of advantages. Route 1, involving esterification followed by Boc protection, is often preferred for its straightforward initial step. Route 2, which begins with Boc protection, offers an alternative that may be advantageous in certain contexts, such as when the Boc-protected amino acid is already available. Both methods, when performed with care, provide high yields of the desired product. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable method for their specific needs in the fields of chemical research and drug development.
Boc-D-Phe-OMe chemical structure and molecular weight
An In-depth Technical Guide on Boc-D-Phe-OMe
This guide provides a comprehensive overview of the chemical structure and molecular properties of N-tert-butoxycarbonyl-D-phenylalanine methyl ester, commonly abbreviated as Boc-D-Phe-OMe. This compound is a frequently used building block in peptide synthesis and drug discovery.
Chemical Identity and Structure
Boc-D-Phe-OMe is a derivative of the amino acid D-phenylalanine. The "Boc" group (tert-butoxycarbonyl) is a protecting group attached to the amine, and the "OMe" represents a methyl ester at the carboxyl terminus. Its systematic IUPAC name is methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate[1].
The chemical structure is depicted below, illustrating the arrangement of the Boc protecting group, the D-phenylalanine core, and the methyl ester.
Physicochemical Properties
A summary of the key quantitative data for Boc-D-Phe-OMe is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C15H21NO4 | [1][2][3] |
| Molecular Weight | 279.33 g/mol | [1][2][3][4] |
| CAS Number | 77119-87-7 | [1][2] |
| Canonical SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)OC | [1] |
References
Physical and chemical properties of Boc-D-phenylalanine methyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of Boc-D-phenylalanine methyl ester, a key building block in peptide synthesis and drug discovery.
Core Properties
This compound, systematically named methyl (2R)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate, is a protected amino acid derivative. The tert-butyloxycarbonyl (Boc) group on the amine and the methyl ester on the carboxylic acid allow for controlled reactions in peptide synthesis.[1]
Physical Properties
The physical characteristics of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | 51 °C | [3] |
| Boiling Point | 403.7 ± 38.0 °C (Predicted) | [3] |
| Solubility | Slightly soluble in water. Soluble in DCM, THF, and DMF. | [4][5] |
| Optical Rotation | Consistent with structure | [3] |
Chemical Properties
Key chemical identifiers and properties are provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 77119-84-7 | [6][7] |
| Molecular Formula | C₁₅H₂₁NO₄ | [6][7] |
| Molecular Weight | 279.33 g/mol | [6][7] |
| IUPAC Name | methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | [4] |
| Synonyms | Boc-D-Phe-OMe, Methyl (tert-butoxycarbonyl)-D-phenylalaninate | [4] |
| pKa | 11.17 ± 0.46 (Predicted) | [3] |
| Stability | Store in a cool, dry place in a tightly closed container. Store away from oxidizing agents. Recommended storage at 2-8°C. | [3][4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR and ¹³C NMR spectra are consistent with the structure of N-Boc-L-phenylalanine methyl ester, and analogous results are expected for the D-enantiomer.[2][8] Key signals include those for the Boc group protons, the alpha-hydrogen, the beta-hydrogens of the phenyl group, the methyl ester protons, and the aromatic protons.
-
-
Infrared (IR) Spectroscopy :
-
The IR spectrum shows characteristic absorption bands for the N-H bond of the carbamate, the C=O stretching of the ester and carbamate groups, and the aromatic C-H bonds of the phenyl ring.[4]
-
-
Mass Spectrometry :
-
Mass spectral data confirms the molecular weight of the compound.[9]
-
Experimental Protocols
Synthesis of this compound
This protocol describes a two-step synthesis starting from D-phenylalanine.
Step 1: Boc Protection of D-Phenylalanine
This procedure is adapted from the standard synthesis of Boc-protected amino acids.
-
Materials : D-phenylalanine, Di-tert-butyl dicarbonate (Boc₂O), 1,4-Dioxane, 1(N) Sodium Hydroxide (NaOH) solution, Ethyl acetate, 1 M Hydrochloric acid (HCl), Brine, Anhydrous magnesium sulfate.
-
Procedure :
-
Dissolve D-phenylalanine in a mixture of 1,4-dioxane and water.
-
Cool the solution in an ice bath and add 1(N) NaOH solution with vigorous stirring.
-
Add Boc₂O dropwise to the reaction mixture and continue stirring for several hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.
-
Wash the aqueous layer with ethyl acetate.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield Boc-D-phenylalanine.
-
Step 2: Esterification of Boc-D-phenylalanine
This procedure is based on a general method for the esterification of N-Boc-amino acids.
-
Materials : Boc-D-phenylalanine, Methanol (MeOH), Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl).
-
Procedure using Thionyl Chloride :
-
Suspend Boc-D-phenylalanine in methanol and cool the mixture in an ice bath.
-
Slowly add thionyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure to obtain the crude this compound hydrochloride.
-
Neutralize the hydrochloride salt with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.
-
-
Procedure using Trimethylchlorosilane :
-
To a solution of Boc-D-phenylalanine in methanol, add trimethylchlorosilane.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work-up the reaction as described above for the thionyl chloride method.[10]
-
Purification
The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Applications in Research and Drug Development
This compound is a valuable building block in the synthesis of peptides and peptidomimetics. The D-configuration of the amino acid can enhance the metabolic stability of the resulting peptides by making them less susceptible to enzymatic degradation. This is particularly important in the development of therapeutic peptides with improved pharmacokinetic profiles.
The Boc protecting group is readily removed under acidic conditions (e.g., with trifluoroacetic acid), allowing for the stepwise elongation of a peptide chain in solid-phase peptide synthesis (SPPS).[11] The methyl ester can be hydrolyzed under basic conditions to liberate the carboxylic acid for subsequent coupling reactions.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Role in Peptide Synthesis
Caption: Use of this compound in peptide chain elongation.
References
- 1. peptide.com [peptide.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. asianpubs.org [asianpubs.org]
- 4. This compound | C15H21NO4 | CID 637614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. scbt.com [scbt.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Solubility Profile of N-Boc-D-phenylalanine Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-Boc-D-phenylalanine methyl ester in various organic solvents. Due to the limited publicly available quantitative solubility data for the D-enantiomer, this guide also includes data for the corresponding L-enantiomer, N-Boc-L-phenylalanine methyl ester, as a close surrogate for estimating solubility in achiral solvents. Furthermore, a detailed experimental protocol for determining solubility is provided to enable researchers to generate precise data for their specific applications.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C15H21NO4 | [1] |
| Molecular Weight | 279.33 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| CAS Number | 77119-84-7 | [1] |
Solubility Data
The solubility of a compound is a critical parameter in various scientific disciplines, including drug discovery, process chemistry, and materials science. Below is a summary of the available solubility data for N-Boc-phenylalanine methyl ester enantiomers. It is generally expected that enantiomers will exhibit identical solubility in achiral solvents.
| Solvent | Enantiomer | Solubility | Temperature (°C) | Reference |
| Water | D-enantiomer | Slightly soluble | Not specified | [3] |
| Dimethyl sulfoxide (DMSO) | L-enantiomer | 200 mg/mL (716.00 mM) | Not specified | [4][5] |
| Dichloromethane (DCM) | L-enantiomer | Soluble | Not specified | [2] |
| Tetrahydrofuran (THF) | L-enantiomer | Soluble | Not specified | [2] |
| Dimethylformamide (DMF) | L-enantiomer | Soluble | Not specified | [2] |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of N-Boc-D-phenylalanine methyl ester in an organic solvent of interest. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.
Materials:
-
N-Boc-D-phenylalanine methyl ester
-
Selected organic solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of N-Boc-D-phenylalanine methyl ester to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).
-
Analyze the diluted sample using a pre-validated analytical method to determine the concentration of N-Boc-D-phenylalanine methyl ester.
-
A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of the diluted sample) x (Dilution factor)
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the experimental determination of solubility.
References
An In-depth Technical Guide to the Stability and Storage of Boc-D-phenylalanine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for N-tert-butyloxycarbonyl-D-phenylalanine methyl ester (Boc-D-Phe-OMe), a key intermediate in peptide synthesis and pharmaceutical development. Understanding the chemical stability of this reagent is critical for ensuring the integrity of synthetic processes and the quality of the final products.
Core Chemical Properties and Stability Profile
Boc-D-phenylalanine methyl ester is a derivative of the amino acid D-phenylalanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is esterified with a methyl group. The stability of this compound is primarily dictated by the lability of these two functional groups under various conditions.
The Boc protecting group is well-known for its stability under basic and nucleophilic conditions, which makes it an orthogonal protecting group to those that are base-labile, such as the Fmoc group.[1][2] However, the Boc group is readily cleaved under acidic conditions.[2] The methyl ester group, while generally more stable than other esters, can be susceptible to hydrolysis under both acidic and basic conditions.
Mechanisms of Degradation
The primary degradation pathways for this compound involve the cleavage of the Boc group and the hydrolysis of the methyl ester.
-
Acid-Catalyzed Degradation: In the presence of acid, the Boc group is cleaved to release the free amine, D-phenylalanine methyl ester, along with byproducts such as tert-butanol and isobutylene. The methyl ester can also undergo acid-catalyzed hydrolysis to yield Boc-D-phenylalanine, although this is generally slower than the deprotection of the Boc group.
-
Base-Catalyzed Degradation: The compound is generally stable to bases.[2] However, prolonged exposure to strong basic conditions can lead to the hydrolysis of the methyl ester, yielding the corresponding carboxylate salt of Boc-D-phenylalanine.
-
Thermal Degradation: Elevated temperatures can promote the degradation of this compound. Studies on free amino acids have shown that phenylalanine can degrade at temperatures starting from 160-240 °C.[3][4][5] While the protected form is likely more stable, high temperatures should be avoided.
-
Photodegradation: While specific photostability data for this compound is limited, it is generally good practice to protect light-sensitive compounds from UV and visible light to prevent potential degradation.
Quantitative Stability and Storage Data
While specific kinetic data for the degradation of this compound is not extensively available in the public domain, the following table summarizes the recommended storage conditions from various suppliers and the expected stability based on the chemical properties of the molecule.
| Parameter | Condition | Recommendation/Observation |
| Long-Term Storage | Temperature | -20°C is recommended for long-term storage (1-2 years). |
| 4°C is suitable for shorter-term storage (1-2 weeks). | ||
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. | |
| Container | Store in a tightly sealed, light-resistant container. | |
| Handling | Temperature | Allow the container to warm to room temperature before opening to prevent moisture condensation. |
| Humidity | Avoid exposure to moisture, as it can contribute to hydrolysis. | |
| Stability Profile | Acidic pH | Unstable; the Boc group is readily cleaved. |
| Neutral pH | Generally stable. | |
| Basic pH | Generally stable, though the methyl ester may be susceptible to hydrolysis with strong bases over time.[2] | |
| Elevated Temperature | Avoid prolonged exposure to high temperatures to prevent thermal degradation.[3][4][5] | |
| Light | Protect from light to prevent potential photolytic degradation. |
Experimental Protocols for Stability Assessment
To determine the specific stability profile of this compound under various conditions, a forced degradation study can be performed. The following are generalized protocols that can be adapted for this purpose.
Hydrolytic Stability
-
Objective: To assess the stability of the compound in aqueous solutions at different pH values.
-
Methodology:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Prepare acidic, neutral, and basic solutions (e.g., 0.1 M HCl, purified water, and 0.1 M NaOH).
-
Add an aliquot of the stock solution to each of the pH solutions to a final concentration of approximately 1 mg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and any degradation products.
-
Thermal Stability
-
Objective: To evaluate the effect of elevated temperature on the solid-state stability of the compound.
-
Methodology:
-
Place a known amount of solid this compound in a controlled temperature chamber (e.g., 60°C).
-
At specified time points (e.g., 1, 3, 7, 14 days), remove a sample.
-
Dissolve the sample in a suitable solvent to a known concentration.
-
Analyze the sample by HPLC to determine the extent of degradation.
-
Photostability
-
Objective: To assess the stability of the compound when exposed to light.
-
Methodology:
-
Expose a sample of this compound (both solid and in solution) to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark under the same temperature conditions.
-
At a specified time point, analyze both the exposed and control samples by HPLC to quantify any degradation.
-
Visualizing Stability and Experimental Workflows
Degradation Pathways
The following diagram illustrates the primary degradation pathways of this compound under acidic and basic conditions.
Caption: Primary degradation pathways of this compound.
Experimental Workflow for Forced Degradation Study
The following diagram outlines a typical workflow for conducting a forced degradation study.
Caption: Workflow for a forced degradation study of this compound.
Conclusion
This compound is a stable compound under appropriate storage and handling conditions. The primary liabilities are its sensitivity to acidic conditions, which leads to the removal of the Boc protecting group, and to a lesser extent, hydrolysis of the methyl ester. For optimal stability, the compound should be stored at low temperatures, protected from light and moisture, and under an inert atmosphere. For critical applications, it is recommended that researchers perform in-house stability studies to establish a comprehensive stability profile under their specific experimental conditions.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Thermal degradation of 18 amino acids during pyrolytic processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Boc-D-phenylalanine Methyl Ester (Boc-D-Phe-OMe) for Drug Development Professionals
An in-depth examination of the properties, synthesis applications, and biological relevance of a key building block in modern peptide-based therapeutics.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Boc-D-phenylalanine methyl ester, a crucial derivative of the non-proteinogenic amino acid D-phenylalanine. The incorporation of D-amino acids like D-phenylalanine is a pivotal strategy in medicinal chemistry to enhance the stability, receptor affinity, and overall therapeutic potential of peptide-based drugs. This document covers the chemical identity and properties of Boc-D-Phe-OMe, detailed experimental protocols for its use in peptide synthesis, and explores the signaling pathways of notable drugs synthesized using D-phenylalanine.
Chemical Identity and Properties
This compound is a derivative of D-phenylalanine where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is esterified with a methyl group. These protecting groups are instrumental in preventing unwanted side reactions during stepwise peptide synthesis.[1]
A comprehensive list of its identifiers and synonyms is provided below:
-
Systematic IUPAC Name: methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate[2]
-
Synonyms:
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 279.33 g/mol | [2][3] |
| Exact Mass | 279.14705815 Da | [2] |
| Melting Point | 36-40 °C | [5][6] |
| Optical Rotation | [α]22/D −4.0° (c = 2 in methanol) | [5] |
| Solubility | Slightly soluble in water. Soluble in DMSO, Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). | [4][7][8][9] |
| Appearance | White to off-white solid/powder. | [7] |
Role in Peptide Synthesis
The primary application of this compound is as a building block in both solution-phase and solid-phase peptide synthesis (SPPS). The Boc protecting group on the α-amino group is acid-labile, typically removed by treatment with trifluoroacetic acid (TFA), while the methyl ester protects the C-terminus during the coupling of subsequent amino acids.
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
SPPS is a widely used technique for the synthesis of peptides, where the peptide chain is assembled stepwise while anchored to an insoluble resin support. The following diagram illustrates a typical workflow for one cycle of SPPS using a Boc-protected amino acid like Boc-D-Phe-OMe.
Experimental Protocol: Dipeptide Synthesis in Solution Phase
This protocol outlines the synthesis of a dipeptide, for example, Boc-D-Phe-Ala-OMe, using solution-phase chemistry.
Materials:
-
Boc-D-phenylalanine (Boc-D-Phe-OH)
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
Coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Solvents: Dichloromethane (DCM), Ethyl acetate (EtOAc)
-
Aqueous solutions: 1 M HCl, 5% NaHCO₃, brine
Procedure:
-
Free Amine Preparation: Dissolve H-Ala-OMe·HCl (1.1 equivalents) in DCM. Add DIEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 15-20 minutes at room temperature.
-
Peptide Coupling: In a separate flask, dissolve Boc-D-Phe-OH (1.0 equivalent), EDC (1.1 equivalents), and HOBt (1.1 equivalents) in DCM.
-
Reaction: Add the solution of free H-Ala-OMe to the activated Boc-D-Phe-OH solution. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, 5% NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the protected dipeptide, Boc-D-Phe-Ala-OMe.[1]
Experimental Protocol: Boc Group Deprotection
The removal of the Boc protecting group is a critical step to allow for the elongation of the peptide chain.
Materials:
-
Boc-protected peptide (e.g., on resin or in solution)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (TIS), water, if required for sensitive residues)
Procedure:
-
Preparation: Dissolve the Boc-protected peptide in DCM or, for SPPS, swell the peptide-resin in DCM.
-
Deprotection Cocktail: Prepare a deprotection solution, typically 25-50% TFA in DCM. Scavengers may be added to prevent side reactions with sensitive amino acid side chains.
-
Reaction: Add the deprotection solution to the peptide and stir at room temperature. The reaction is typically complete within 30 minutes.
-
Work-up (Solution Phase): Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The deprotected peptide can then be precipitated with cold diethyl ether.
-
Work-up (Solid Phase): Filter the resin and wash thoroughly with DCM to remove residual TFA and byproducts. The resin is then neutralized before the next coupling step.[10][11]
Biological Relevance and Signaling Pathways
The incorporation of D-phenylalanine into peptides can significantly enhance their resistance to enzymatic degradation, leading to a longer biological half-life.[1] Several successful therapeutic peptides contain D-phenylalanine, and their mechanisms of action involve modulation of key signaling pathways.
Somatostatin Analogs: The Case of Octreotide
Octreotide is a synthetic octapeptide analog of somatostatin that contains a D-phenylalanine residue. It is used to treat acromegaly and certain neuroendocrine tumors. Octreotide exerts its effects by binding to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5.[5][11] This interaction triggers a cascade of intracellular events that inhibit hormone secretion and cell proliferation.[12]
GnRH Agonists: Leuprolide and Goserelin
Leuprolide and Goserelin are synthetic analogs of gonadotropin-releasing hormone (GnRH) that incorporate a D-amino acid (D-leucine in leuprolide and D-serine in goserelin, though the principle of using D-amino acids is the same) to increase their stability.[13][14] They are used in the treatment of hormone-responsive cancers such as prostate cancer and breast cancer, as well as endometriosis.[13][15] These agonists initially stimulate the GnRH receptors in the pituitary gland but, with continuous administration, lead to receptor downregulation and desensitization. This ultimately suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby reducing the production of testosterone and estrogen.[10][16][17]
Conclusion
This compound is an indispensable tool in the arsenal of medicinal chemists and drug development professionals. Its use facilitates the synthesis of peptides with enhanced stability and tailored biological activity. Understanding its chemical properties, mastering its application in peptide synthesis, and appreciating the biological impact of incorporating D-phenylalanine are crucial for the rational design of next-generation peptide therapeutics. The examples of successful drugs like octreotide, leuprolide, and goserelin underscore the profound impact that strategic modifications, such as the inclusion of D-amino acids, can have on therapeutic outcomes. This guide provides a foundational resource for researchers aiming to leverage these principles in their own drug discovery and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C15H21NO4 | CID 637614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. bachem.com [bachem.com]
- 5. What is the mechanism of Octreotide Acetate? [synapse.patsnap.com]
- 6. Goserelin | C59H84N18O14 | CID 5311128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. What is the mechanism of Leuprolide Acetate? [synapse.patsnap.com]
- 11. droracle.ai [droracle.ai]
- 12. aacrjournals.org [aacrjournals.org]
- 13. trial.medpath.com [trial.medpath.com]
- 14. Goserelin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Goserelin Acetate - NCI [cancer.gov]
- 16. targetedonc.com [targetedonc.com]
- 17. Goserelin - Wikipedia [en.wikipedia.org]
A Technical Guide to Methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate in Drug Development
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate, a key building block in synthetic peptide chemistry. Commonly known as N-Boc-L-phenylalanine methyl ester or Boc-Phe-OMe, this compound is a derivative of the amino acid L-phenylalanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group and the carboxylic acid is esterified with a methyl group. This dual protection strategy makes it an invaluable reagent in the controlled, stepwise synthesis of peptides, particularly in the development of peptide-based therapeutics. This document details its physicochemical properties, provides in-depth experimental protocols for its application in peptide synthesis, and illustrates the associated chemical workflows.
Introduction
Methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate is a widely utilized amino acid derivative in the field of medicinal chemistry and drug development.[1] Its primary application lies in peptide synthesis, where it serves as a protected form of L-phenylalanine.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the amine is stable under various reaction conditions but can be readily removed with mild acid, allowing for the sequential addition of other amino acids to build a peptide chain. Similarly, the methyl ester protects the carboxylic acid group, which can be deprotected at a later stage. This strategic use of protecting groups is fundamental to both solution-phase and solid-phase peptide synthesis (SPPS).[3][4][5]
Physicochemical and Quality Standards Data
The physical and chemical properties of N-Boc-L-phenylalanine methyl ester are critical for its proper handling, storage, and application in synthesis. The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |
| Common Synonyms | Boc-L-phenylalanine methyl ester, Boc-Phe-OMe, Methyl N-(tert-butoxycarbonyl)-L-phenylalaninate |
| CAS Number | 51987-73-6 |
| Molecular Formula | C₁₅H₂₁NO₄ |
| Molecular Weight | 279.33 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 80-85°C |
| Solubility | Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF); slightly soluble in water. |
| Optical Rotation [α]D20 | -25° to -28° (c=1 in CHCl₃) |
Source:[2]
Table 2: Quality Specifications
| Parameter | Specification | Test Method |
| Purity | ≥98.5% | High-Performance Liquid Chromatography (HPLC) |
| Water Content | ≤0.5% | Karl Fischer (KF) method |
| Residual Solvents | Meets ICH Q3C guidelines | Gas Chromatography (GC) |
Source:[2]
Experimental Protocols
The following sections provide detailed methodologies for the application of N-Boc-L-phenylalanine methyl ester in peptide synthesis.
General Workflow for N-Boc Protection of Amino Acids
The synthesis of Boc-protected amino acids is a foundational step. The following diagram and protocol illustrate the general procedure for introducing the Boc protecting group onto an amino acid.
Caption: General workflow for the N-Boc protection of an amino acid.
Protocol for N-Boc Protection:
-
Dissolution: Dissolve the starting amino acid (e.g., L-phenylalanine methyl ester hydrochloride) in a suitable solvent system, such as a 1:1 mixture of tetrahydrofuran (THF) and water.[6]
-
Basification: Cool the solution to 0°C and add a base, such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N), to neutralize the hydrochloride and create a basic environment.[6]
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours (typically 10-12 hours) to ensure the complete reaction.[6]
-
Work-up: Remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and perform an extraction with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the N-Boc protected amino acid ester.[6]
Solution-Phase Peptide Coupling using Boc-Phe-OMe
N-Boc-L-phenylalanine methyl ester is frequently used in solution-phase peptide synthesis to form dipeptides or larger peptide fragments. The following workflow and protocol describe a typical coupling reaction.
Caption: General workflow for solution-phase peptide coupling.
Protocol for Solution-Phase Dipeptide Synthesis (e.g., Boc-Trp-Phe-OMe):
-
Preparation of Amino Component: If starting from the hydrochloride salt of L-phenylalanine methyl ester, dissolve it in dichloromethane (DCM) and add an equivalent of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to obtain the free amine.[1]
-
Activation of Carboxyl Component: In a separate flask, dissolve the N-Boc protected amino acid (e.g., Boc-L-tryptophan), a coupling agent like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU), and an additive such as 1-hydroxybenzotriazole (HOBt) in an anhydrous solvent like ethyl acetate or DMF.[7]
-
Coupling Reaction: Add the solution containing the free amine of L-phenylalanine methyl ester and additional DIPEA to the activated carboxyl component.[7]
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours (typically 12 hours), monitoring the progress by thin-layer chromatography (TLC).[7]
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with an aqueous solution of 5% NaHCO₃ and brine.[8]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography or recrystallization to yield the pure protected dipeptide.[1]
Solid-Phase Peptide Synthesis (SPPS) using Boc-Phe-OMe
In SPPS, Boc-Phe-OMe is a key reagent in the Boc/Bzl strategy. The peptide is assembled on a solid resin support, simplifying the purification process at each step.
Caption: Cyclical workflow of Boc-strategy solid-phase peptide synthesis.
Protocol for a Single Coupling Cycle in Boc-SPPS:
-
Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in a suitable solvent like DCM for approximately 30 minutes.[9]
-
Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid on the resin by treating it with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for about 20-30 minutes.[9][10]
-
Washing and Neutralization: Wash the resin thoroughly with DCM and a polar solvent like isopropanol. Neutralize the resulting trifluoroacetate salt by washing with a 5-10% solution of DIPEA in DMF.[9]
-
Coupling: Introduce the next amino acid (in this case, Boc-L-phenylalanine) that has been pre-activated. Activation can be achieved by reacting the Boc-amino acid with a coupling agent such as diisopropylcarbodiimide (DIC) and HOBt, or with a more potent reagent like HATU in the presence of DIPEA.[11] Agitate the mixture for 30-60 minutes.
-
Monitoring and Washing: Monitor the completion of the coupling reaction using a qualitative method like the ninhydrin (Kaiser) test.[11] Once complete, wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.
-
Cycle Repetition: This cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid until the desired peptide sequence is assembled.
-
Final Cleavage: After the final amino acid has been coupled and the terminal Boc group is removed, the peptide is cleaved from the resin support using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[12]
Applications in Drug Development
N-Boc-L-phenylalanine methyl ester is a fundamental component in the synthesis of a wide range of biologically active peptides. Peptides containing phenylalanine are investigated for various therapeutic applications due to the hydrophobic and aromatic nature of the phenylalanine side chain, which can be crucial for receptor binding and molecular recognition.
Applications of peptides synthesized using this building block include:
-
Antiviral and Anticancer Agents: It serves as a building block for the development of novel peptide-based drugs targeting viral replication or cancer cell proliferation.[2]
-
Neuroscience Research: Utilized in the synthesis of neuropeptides and their analogs to study neurotransmitter functions and explore potential treatments for neurological disorders.
-
Antibacterial Peptides: Dipeptides and larger peptides incorporating phenylalanine have been shown to possess antibacterial properties, often by disrupting bacterial cell membranes.[1]
Conclusion
Methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate (N-Boc-L-phenylalanine methyl ester) is an indispensable tool for researchers and professionals in the field of drug development. Its well-defined physicochemical properties and the robust, well-established protocols for its use in both solution-phase and solid-phase peptide synthesis make it a reliable and versatile building block. The detailed methodologies and workflows provided in this guide are intended to facilitate its effective application in the synthesis of novel and complex peptide-based therapeutics, thereby advancing the frontiers of pharmaceutical research.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Solution Phase Peptide Synthesis: The Case of Biphalin | Springer Nature Experiments [experiments.springernature.com]
- 6. rsc.org [rsc.org]
- 7. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
An In-depth Technical Guide on the Core Features of Boc Protection in Phenylalanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of peptides and complex organic molecules, particularly those involving amino acids like phenylalanine.[1] Its widespread application is due to its stability under various conditions and its facile removal under specific acidic environments.[1] This technical guide provides a comprehensive overview of the key features of Boc protection in phenylalanine derivatives, including detailed experimental protocols, quantitative data, and workflow visualizations to serve as a practical resource for professionals in chemical research and drug development.
Core Features of the Boc Protecting Group
The utility of the Boc group in the context of phenylalanine derivatives stems from several key characteristics:
-
Ease of Introduction : The Boc group is readily introduced under mild conditions, typically by reacting phenylalanine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1][2]
-
Stability : It is robust and stable under neutral, basic, and many nucleophilic conditions, as well as during catalytic hydrogenation.[1][2][] This stability is crucial when performing chemical modifications on other parts of the phenylalanine derivative.
-
Acid Lability : The Boc group is easily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), to release the free amine.[][4] The byproducts of this cleavage are isobutylene and carbon dioxide, which are volatile and easily removed.[]
-
Orthogonality : Its acid-labile nature allows for selective removal without disturbing other protecting groups that are sensitive to different conditions, such as the base-labile Fmoc group or the hydrogenolysis-labile Cbz group.[1][2] This orthogonality is fundamental in complex, multi-step syntheses like solid-phase peptide synthesis (SPPS).[5][6]
-
Influence on Derivatives : The bulky Boc group can influence the steric and electronic properties of phenylalanine derivatives, which can be advantageous in directing certain chemical reactions or in the synthesis of peptides with modified properties like increased lipophilicity.[1]
Quantitative Data
The following tables summarize key quantitative data related to the Boc protection of phenylalanine derivatives.
Table 1: Stability of Common Amino Protecting Groups [7]
| Protecting Group | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., Piperidine, NaOH) | Reductive Conditions (e.g., H₂, Pd/C) |
| Boc | Labile | Stable | Stable |
| Cbz | Generally Stable (Cleaved by strong acids like HBr/AcOH) | Stable | Labile |
| Fmoc | Stable | Labile | Generally Stable |
Table 2: Common Reagents and Conditions for Boc Deprotection
| Reagent | Typical Concentration | Solvent | Reaction Time | Reference |
| Trifluoroacetic acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 30-60 minutes | [1][7] |
| Hydrogen chloride (HCl) | 1-2 M | Dioxane or other organic solvents | Variable | [] |
Experimental Protocols
Protocol 1: Boc Protection of L-Phenylalanine
This protocol is adapted from established procedures for the N-tert-butoxycarbonylation of amino acids.[1][8]
-
Materials :
-
L-Phenylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (Et₃N)
-
1,4-Dioxane or tert-Butyl alcohol
-
Water
-
Ethyl acetate or Ether
-
Potassium bisulfate (KHSO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure :
-
Dissolve L-phenylalanine in an aqueous solution of sodium hydroxide or in a mixture of an organic solvent (like 1,4-dioxane or tert-butyl alcohol) and water containing a base like triethylamine.
-
Cool the solution in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Extract the reaction mixture with a nonpolar solvent like pentane or ether to remove any unreacted Boc₂O.
-
Carefully acidify the aqueous layer to a pH of 1-2 with a cold potassium bisulfate solution.
-
Extract the product, Boc-L-phenylalanine, with ethyl acetate or ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization.
-
Protocol 2: Deprotection of Boc-Protected Phenylalanine
This protocol outlines the standard procedure for the acidic cleavage of the Boc group.[1][7]
-
Materials :
-
Boc-protected phenylalanine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Scavengers (e.g., anisole, triethylsilane), if necessary for sensitive residues in a peptide chain.
-
-
Procedure :
-
Dissolve the Boc-protected phenylalanine derivative in anhydrous DCM.
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting ammonium salt can be used directly or neutralized for subsequent reactions.
-
Visualization of Workflows and Mechanisms
Diagram 1: Boc Protection of Phenylalanine
Caption: Workflow for the Boc protection of phenylalanine.
Diagram 2: Acid-Catalyzed Deprotection of Boc-Phenylalanine
Caption: Mechanism of acid-catalyzed Boc deprotection.
Diagram 3: Orthogonal Protection Strategy in SPPS
Caption: Orthogonal use of Fmoc and Boc protecting groups in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
The Indispensable Role of the tert-Butyloxycarbonyl (Boc) Protecting Group in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high-purity, target peptide sequences. Among these, the tert-butyloxycarbonyl (Boc) group has played a historically pivotal and enduring role, particularly in the solid-phase peptide synthesis (SPPS) methodology pioneered by Bruce Merrifield.[1][2] This technical guide provides a comprehensive overview of the function of the Boc protecting group, its mechanism of action, detailed experimental protocols, and a comparative analysis of its application in modern peptide synthesis.
Core Function and Mechanism of the Boc Protecting Group
The primary function of the Boc group is to reversibly block the α-amino group of an amino acid.[1] This protection prevents the amino group from engaging in unwanted side reactions during peptide bond formation, thereby ensuring the sequential and controlled assembly of amino acids.[1][3] The Boc group is characterized by its stability under neutral and basic conditions and its lability under acidic conditions, a property that is the cornerstone of the Boc-SPPS strategy.[3]
Protection Mechanism: The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[4] The reaction involves the nucleophilic attack of the deprotonated amino group on one of the carbonyl carbons of (Boc)₂O.[4][5]
Deprotection Mechanism: The removal of the Boc group is accomplished using a moderately strong acid, most commonly trifluoroacetic acid (TFA).[3][4] The mechanism proceeds through the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[1][4] The unstable carbamic acid readily decarboxylates to release the free amine of the peptide and carbon dioxide.[1] To prevent side reactions, the reactive tert-butyl cation is typically scavenged.[3][6]
The Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a classical approach in SPPS.[1][7] In this scheme, the temporary protection of the α-amino group is provided by the acid-labile Boc group, while more permanent side-chain protection is afforded by benzyl-based groups.[6] The differential acid lability allows for the selective removal of the Boc group at each cycle of the synthesis, while the side-chain protecting groups remain intact until the final cleavage step.[6]
The cyclical nature of Boc-SPPS involves the following key steps:
-
Attachment: The C-terminal amino acid, with its α-amino group protected by Boc, is anchored to a solid support resin.[4]
-
Deprotection: The Boc group is removed from the α-amino group of the resin-bound amino acid using TFA.[4]
-
Neutralization: The resulting ammonium salt is neutralized to the free amine.[6]
-
Coupling: The next Boc-protected amino acid is activated and coupled to the newly liberated amino group of the preceding residue.[4]
-
Repeat: These deprotection, neutralization, and coupling steps are repeated to assemble the desired peptide sequence.[4]
-
Cleavage: Finally, the completed peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously, typically with a strong acid like hydrofluoric acid (HF).[4][8]
Quantitative Data
The efficiency of Boc protection and deprotection is influenced by various factors, including the reagents, solvents, and reaction times. The following tables summarize typical conditions and outcomes for these reactions.
Table 1: Typical Conditions and Yields for Boc Protection of Amino Acids
| Amino Acid Type | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Primary Aliphatic | (Boc)₂O | TEA | Dichloromethane | Room Temp | 1 - 4 | >95 | [9] |
| Secondary Aliphatic | (Boc)₂O | TEA | Dichloromethane | Room Temp | 2 - 8 | >90 | [9] |
| Primary Aromatic | (Boc)₂O | DMAP (cat.) | Acetonitrile | Room Temp - 50 | 4 - 24 | 85 - 95 | [9] |
| General Amino Acid | (Boc)₂O | NaOH | Dioxane/Water | Room Temp | 2 - 6 | >90 | [9] |
| General Amino Acid | BOC-ON | Triethylamine | Dioxane/Water | Room Temp | 2 | Excellent | [10] |
Table 2: Common Conditions for Boc Deprotection
| Acid | Concentration | Solvent | Temperature | Time | Notes | Reference(s) |
| Trifluoroacetic Acid (TFA) | 25-50% | Dichloromethane (DCM) | Room Temp | 15 - 30 min | Most common method in SPPS. | [3][4][11] |
| Hydrochloric Acid (HCl) | 4 M | Dioxane | Room Temp | 1 - 2 h | Effective for solution-phase synthesis. | [9] |
| Formic Acid | 50 - 60% | - | 2 - 8 h | Milder alternative to TFA or HCl. | [9] |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of an Amino Acid using (Boc)₂O
This protocol provides a general method for the N-protection of an amino acid using di-tert-butyl dicarbonate.[5]
Materials:
-
Amino acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)
-
Sodium hydroxide (NaOH) (1.5 - 2.0 eq) or Triethylamine (TEA)
-
Solvent (e.g., 1,4-Dioxane/Water, THF/Water)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid (1.0 eq) in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).
-
Add the base (e.g., NaOH, 1.5 eq) to the solution and stir until the amino acid is completely dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for the time indicated in Table 1, or until completion is confirmed by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.
Protocol 2: General Procedure for Boc Deprotection in SPPS
This protocol describes the removal of the N-terminal Boc group from a peptide-resin during solid-phase peptide synthesis.[4]
Materials:
-
Peptide-resin with an N-terminal Boc group
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
Procedure:
-
Swell the peptide-resin in DCM for 20 minutes.
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate the mixture for 30 minutes at room temperature.
-
Drain the TFA solution.
-
Wash the resin with DCM (3 times) to remove excess TFA.
-
Neutralize the resin by washing with a solution of 5% DIEA in DCM (2 times, 5 minutes each).
-
Wash the resin with DCM (3 times) to remove excess DIEA.
-
The resin is now ready for the next coupling step.
Visualizations
Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: The acid-catalyzed deprotection mechanism of the Boc group.
Conclusion
Despite the rise of the milder Fmoc strategy, the Boc protecting group remains a powerful and relevant tool in peptide chemistry.[3] Its advantages in synthesizing long and difficult, aggregation-prone sequences ensure its continued use in both academic research and industrial drug development.[3][8] A thorough understanding of its chemistry, workflow, and associated challenges is essential for its successful application, enabling the efficient and high-quality synthesis of complex peptide molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 8. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. chempep.com [chempep.com]
Methodological & Application
Application Notes and Protocols for the Use of Boc-D-phenylalanine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of N-α-tert-butyloxycarbonyl-D-phenylalanine (Boc-D-Phe-OH) in solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids, such as D-phenylalanine, is a critical strategy in medicinal chemistry to enhance peptide stability against enzymatic degradation and to modulate biological activity. This document outlines the fundamental principles, detailed experimental protocols, and expected quantitative outcomes for the successful synthesis of peptides containing this non-natural amino acid using the robust Boc/Bzl protection strategy.
Introduction to Boc-SPPS
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the efficient and controlled assembly of amino acids into a desired peptide sequence on a solid support.[1] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established methodology within SPPS.[2] It relies on the acid-labile Boc group for the temporary protection of the N-α-amino group and typically employs more acid-stable benzyl-based groups for the protection of reactive amino acid side chains.[2][3] The repetitive cycle of deprotection, neutralization, and coupling enables the stepwise elongation of the peptide chain.[2]
The use of Boc-D-phenylalanine allows for the introduction of a D-amino acid, which can confer resistance to proteolysis and help to constrain the peptide's conformation, potentially leading to improved receptor binding and therapeutic efficacy.
Quantitative Data Summary
The efficiency of each step in SPPS is crucial for the successful synthesis of the target peptide. The following tables provide representative quantitative data for the incorporation of Boc-D-phenylalanine in a typical Boc-SPPS workflow. Actual results may vary depending on the specific peptide sequence, resin, and coupling reagents used.
| Parameter | Typical Value | Monitoring Method | Notes |
| Resin Loading | 0.5 - 1.0 mmol/g | N/A | Merrifield or PAM resins are commonly used for Boc-SPPS.[4][5] |
| Single Coupling Efficiency | >99% | Kaiser Test / Ninhydrin Assay | High coupling efficiency is essential for the synthesis of longer peptides.[6][] |
| Deprotection Efficiency | >99% | N/A | Complete removal of the Boc group is critical for the subsequent coupling step. |
| Crude Peptide Yield | 60 - 85% | Gravimetric analysis | Dependent on the length and sequence of the peptide.[5] |
| Crude Peptide Purity | >70% | RP-HPLC | Highly dependent on the peptide sequence and the efficiency of the synthesis.[6] |
| Final Purified Peptide Yield | 15 - 40% | RP-HPLC | Varies based on the complexity of the purification. |
| Reagent/Solvent | Function | Typical Concentration/Volume |
| Dichloromethane (DCM) | Resin swelling and washing | As required |
| N,N-Dimethylformamide (DMF) | Solvent for coupling reactions | As required |
| Trifluoroacetic acid (TFA) | Boc deprotection | 50% (v/v) in DCM |
| Diisopropylethylamine (DIEA) | Neutralization | 5-10% (v/v) in DCM |
| Boc-D-phenylalanine | Amino acid building block | 2-4 equivalents |
| Dicyclohexylcarbodiimide (DCC) | Coupling reagent | 2-4 equivalents |
| 1-Hydroxybenzotriazole (HOBt) | Coupling additive to reduce racemization | 2-4 equivalents |
| Anhydrous Hydrogen Fluoride (HF) | Cleavage from the resin | ~10 mL per gram of resin |
| Anisole | Scavenger during cleavage | ~10% (v/v) in HF |
Experimental Protocols
The following protocols detail the manual solid-phase synthesis of a peptide containing a D-phenylalanine residue using Boc chemistry.
Protocol 1: Resin Preparation and First Amino Acid Coupling
-
Resin Swelling: Swell the Merrifield resin (1 g, with a substitution of 0.5-1.0 mmol/g) in dichloromethane (DCM, 10-15 mL) for 1-2 hours in a reaction vessel.
-
First Amino Acid Attachment (Cesium Salt Method):
-
Dissolve Boc-amino acid (C-terminal residue, 2-4 equivalents relative to resin substitution) in a suitable solvent.
-
React the Boc-amino acid with cesium carbonate to form the cesium salt.
-
Add the Boc-amino acid cesium salt to the swollen resin.
-
Agitate the mixture at a controlled temperature to esterify the first amino acid to the resin.[4]
-
Wash the resin thoroughly with DCM and methanol to remove unreacted reagents.
-
Dry the resin under vacuum.
-
Protocol 2: Standard Cycle for Peptide Chain Elongation
This cycle is repeated for each amino acid to be added to the peptide chain.
-
Boc Deprotection:
-
Wash the resin-bound peptide with DCM (3 x 10 mL).
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL) to the resin and agitate for 2 minutes (pre-wash).[4]
-
Drain the solution and add a fresh 50% TFA/DCM solution (10 mL).
-
Agitate for 20-30 minutes.[4]
-
Drain the deprotection solution and wash the resin with DCM (5 x 10 mL).
-
-
Neutralization:
-
Wash the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM (2 x 10 mL) for 2 minutes each.[2]
-
Wash the resin with DCM (5 x 10 mL) to remove excess base.
-
-
Coupling of Boc-D-phenylalanine:
-
In a separate vessel, dissolve Boc-D-phenylalanine (2-4 equivalents) and 1-hydroxybenzotriazole (HOBt) (2-4 equivalents) in a minimal amount of N,N-dimethylformamide (DMF).
-
Add dicyclohexylcarbodiimide (DCC) (2-4 equivalents) to the amino acid solution and allow it to pre-activate for 10-15 minutes.
-
Add the activated Boc-D-phenylalanine solution to the neutralized resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the completion of the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Protocol 3: Final Cleavage and Peptide Precipitation
Caution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive and requires specialized equipment and safety precautions.
-
Preparation for Cleavage:
-
After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DCM and methanol.
-
Dry the peptide-resin under high vacuum for at least 4 hours.
-
-
HF Cleavage:
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add a scavenger, such as anisole (~1 mL per gram of resin), to protect sensitive amino acid side chains from side reactions.
-
Cool the apparatus in a dry ice/acetone bath.
-
Condense anhydrous HF (~10 mL per gram of resin) into the reaction vessel.[4]
-
Allow the reaction to proceed at 0°C for 1-2 hours with stirring.
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation and Purification:
-
Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.
-
Precipitate the crude peptide from the ether washings.
-
Collect the precipitated peptide by filtration or centrifugation.
-
Dissolve the crude peptide in an appropriate aqueous buffer and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry to confirm its identity.
-
Note on Boc-D-phenylalanine Methyl Ester
The user's query specifically mentioned "this compound". In standard Boc-SPPS, the incoming amino acid must have a free carboxylic acid group to couple with the free amine on the growing peptide chain attached to the resin. Therefore, this compound (Boc-D-Phe-OMe) cannot be directly used for chain elongation in SPPS.
Boc-D-Phe-OMe is, however, a valuable reagent in solution-phase peptide synthesis . In this method, the peptide is synthesized in a homogenous solution, and the methyl ester can serve as a protecting group for the C-terminal carboxyl group of a dipeptide or a larger peptide fragment.
A representative protocol for a solution-phase coupling to produce a dipeptide like Boc-D-Phe-Ala-OMe would involve:
-
Activating the carboxylic acid of Boc-D-phenylalanine using a coupling reagent like DCC/HOBt.
-
Reacting the activated Boc-D-phenylalanine with Alanine methyl ester (H-Ala-OMe) in the presence of a base to form the peptide bond.
Visualizations
Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).
Caption: A single cycle of chain elongation in Boc-SPPS.
Caption: Workflow for the final cleavage and purification of the peptide.
References
Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing Boc-D-Phe-OMe
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solution-phase synthesis of a dipeptide using N-tert-butoxycarbonyl-D-phenylalanine methyl ester (Boc-D-Phe-OMe) as a starting material. Solution-phase peptide synthesis is a classical and versatile method that is particularly advantageous for the large-scale production of short peptides, allowing for the purification and characterization of intermediates at each step.[1][2][3]
Overview of the Synthesis Strategy
The synthesis involves two main stages: the coupling of Boc-D-Phe-OH with a desired amino acid methyl ester to form a protected dipeptide, followed by the deprotection of the Boc group to yield the final dipeptide. This protocol will detail the carbodiimide-mediated coupling method, a widely used and effective approach for peptide bond formation in solution.[1]
Experimental Protocols
This section outlines the step-by-step procedures for the synthesis of a dipeptide, for instance, Boc-D-Phe-Ala-OMe.
2.1. Materials and Reagents
| Reagent | Purpose |
| Boc-D-Phe-OH | N-terminally protected amino acid |
| H-Ala-OMe·HCl | C-terminally protected amino acid |
| N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) | Coupling agent |
| 1-Hydroxybenzotriazole (HOBt) | Racemization suppressor |
| N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | Base for neutralization |
| Dichloromethane (DCM) | Anhydrous solvent |
| Trifluoroacetic acid (TFA) or 4M HCl in Dioxane | Boc deprotection agent |
| 1 M HCl, 5% NaHCO₃, Brine | Solutions for work-up |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying agent |
| Ethyl acetate, Hexane | Solvents for chromatography |
| Diethyl ether | For precipitation |
2.2. Step 1: Peptide Coupling Reaction to Synthesize Protected Dipeptide (e.g., Boc-D-Phe-Ala-OMe)
This procedure describes the coupling of Boc-D-Phe-OH with Alanine methyl ester.
-
Preparation of the free amino acid ester: In a round-bottom flask, dissolve H-Ala-OMe·HCl (1.1 equivalents) in anhydrous DCM. To this solution, add DIPEA (1.1 equivalents) and stir at room temperature for 15-20 minutes to obtain the free base.[1]
-
Activation of the carboxylic acid: In a separate flask, dissolve Boc-D-Phe-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.[1][4] Cool the solution to 0 °C using an ice bath.
-
Addition of coupling agent: To the cooled solution from the previous step, add DCC (1.1 equivalents) or EDC (1.2 equivalents) and stir for 30 minutes at 0 °C.[1][4] If using DCC, a white precipitate of dicyclohexylurea (DCU) will form.[1]
-
Coupling: Add the solution of the free amino acid ester from step 1 to the activated Boc-D-Phe-OH solution. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[1][4]
-
Work-up and Purification:
-
If DCC was used, filter the reaction mixture to remove the precipitated DCU.[1]
-
Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃, and brine.[1][4]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.[1]
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.[1]
-
2.3. Step 2: N-terminal Boc Deprotection
This protocol describes the removal of the N-terminal Boc protecting group.[5]
-
Dissolution: Dissolve the purified Boc-protected dipeptide in DCM.[4][5]
-
Acidolysis: Add an equal volume of TFA to the solution (creating a 50% TFA/DCM mixture) and stir at room temperature for 30-60 minutes.[5] Alternatively, 4 M HCl in dioxane can be used.[6] The progress of the reaction can be monitored by TLC.[5]
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.[5]
-
Precipitation: The resulting dipeptide salt can be precipitated by the addition of cold diethyl ether.[6]
Quantitative Data Summary
The following table summarizes the typical molar equivalents and reaction conditions for the key steps.
| Step | Reagent | Molar Equivalents | Temperature | Duration |
| Peptide Coupling | Boc-D-Phe-OH | 1.0 | 0 °C to RT | 12-24 hours |
| H-Ala-OMe·HCl | 1.1 | RT | 15-20 min (neutralization) | |
| DIPEA | 1.1 | RT | 15-20 min (neutralization) | |
| DCC/EDC | 1.1-1.2 | 0 °C | 30 min (activation) | |
| HOBt | 1.1 | 0 °C | 30 min (activation) | |
| Boc Deprotection | Boc-Dipeptide | 1.0 | RT | 30-60 minutes |
| TFA/DCM (1:1) or 4M HCl in Dioxane | Excess | RT | 30-60 minutes |
Visualized Workflow and Mechanisms
4.1. Experimental Workflow for Dipeptide Synthesis
Caption: Workflow for the solution-phase synthesis of a dipeptide.
4.2. Mechanism of Boc Deprotection
The removal of the Boc group is an acid-catalyzed elimination reaction.
Caption: Mechanism of the acid-catalyzed Boc deprotection.[6]
References
Application of Boc-D-phenylalanine Methyl Ester as a Chiral Building Block: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-phenylalanine methyl ester (Boc-D-Phe-OMe) is a crucial chiral building block in modern synthetic organic chemistry and drug discovery. The incorporation of the D-enantiomer of phenylalanine into peptide-based therapeutics is a well-established strategy to confer resistance to enzymatic degradation by proteases, which typically recognize L-amino acids.[1][2] This enhanced stability leads to a longer in vivo half-life and improved pharmacokinetic profiles of peptide drugs.[1][3] Furthermore, the specific stereochemistry of D-phenylalanine can induce unique conformational constraints on the peptide backbone, leading to altered receptor affinity and biological activity.[1] This document provides detailed application notes and experimental protocols for the use of Boc-D-Phe-OMe in the synthesis of bioactive molecules.
Key Applications
Boc-D-Phe-OMe is extensively used in the synthesis of a variety of therapeutic agents, including:
-
Gonadotropin-Releasing Hormone (GnRH) Antagonists: Used in the treatment of hormone-dependent cancers such as prostate cancer. The introduction of D-amino acids is critical for their antagonistic activity and stability.[3][4]
-
Protease Inhibitors: The D-phenylalanine residue can enhance the binding affinity and stability of inhibitors targeting proteases involved in various diseases.
-
Antimicrobial Peptides: Incorporation of D-phenylalanine can increase the stability and efficacy of antimicrobial peptides against a broad spectrum of bacteria.[5]
-
Opioid Receptor Modulators: D-phenylalanine containing peptides have been investigated for their potential in modulating opioid receptors.[1]
Data Presentation
Table 1: In Vitro Biological Activity of GnRH Antagonist Analogues
The following table summarizes the biological activity of GnRH antagonist analogues where the amino acid at position 3 has been modified. The data highlights the impact of D-amino acid substitution on receptor binding affinity.
| Compound/Modification at Position 3 | GnRH Receptor Binding Affinity (IC50, nM) |
| DOTA-Ahx-(D-Lys(6)-GnRH1) | 36.1 |
| DOTA-D-Phe-Ahx-(D-Lys(6)-GnRH) | 16.3 |
| DOTA-Ahx-D-Phe-(D-Lys(6)-GnRH) | 7.6 |
Data sourced from a study on GnRH peptides.[4]
Table 2: Enzymatic Stability of Peptides Containing D-Amino Acids
This table illustrates the enhanced stability of peptides containing D-amino acids in the presence of human serum and rat liver lysosomal preparations.
| Peptide Sequence | % Intact Peptide after 4h (Human Serum) | % Intact Peptide after 4h (Rat Liver Lysosomes) |
| All-L-amino acid peptide | < 5% | < 10% |
| Peptide with one D-amino acid substitution | 50-60% | 60-70% |
| Peptide with multiple D-amino acid substitutions | > 90% | > 90% |
Representative data based on studies of MUC2 epitope peptides.[6]
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of a Dipeptide using Boc-D-Phe-OMe and DCC/HOBt Coupling
This protocol describes the synthesis of a dipeptide, for example, Boc-D-Phe-Gly-OMe, using a carbodiimide-mediated coupling reaction in solution.
Materials:
-
This compound (Boc-D-Phe-OMe)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Neutralization of Amino Acid Ester:
-
Dissolve glycine methyl ester hydrochloride (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.1 equivalents) dropwise and stir the mixture at 0 °C for 20 minutes to generate the free base.
-
-
Activation of Boc-D-Phe-OH:
-
In a separate flask, dissolve Boc-D-phenylalanine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool this solution to 0 °C.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM to the Boc-D-Phe-OH solution.
-
Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling Reaction:
-
To the activated Boc-D-Phe-OH mixture, add the neutralized glycine methyl ester solution from step 1.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure dipeptide.
-
Protocol 2: General Procedure for Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual solid-phase synthesis of a peptide containing a D-phenylalanine residue.
Materials:
-
Appropriate resin (e.g., Merrifield or PAM resin for C-terminal acid, Rink Amide resin for C-terminal amide)
-
Boc-protected amino acids (including Boc-D-Phe-OH)
-
Dicyclohexylcarbodiimide (DCC) or other coupling reagents (e.g., HBTU/HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Cleavage cocktail (e.g., HF or TFMSA with scavengers)
Procedure:
-
Resin Preparation: Swell the resin in DCM for 30 minutes.
-
First Amino Acid Coupling:
-
Dissolve the first Boc-protected amino acid (2-3 equivalents relative to resin substitution) in a minimal amount of DMF.
-
Activate the carboxylic acid with DCC (1 equivalent) or HBTU/HOBt (2-3 equivalents) and DIPEA (2-3 equivalents).
-
Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.
-
Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes. Wash the resin with DCM (3x).
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DCM for 10 minutes. Wash the resin with DCM (3x).
-
Subsequent Amino Acid Coupling (including Boc-D-Phe-OH): Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Boc Deprotection: Repeat step 3.
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., HF or TFMSA with appropriate scavengers) to cleave the peptide from the resin and remove side-chain protecting groups. (Caution: HF is extremely hazardous and requires specialized equipment and training).
-
-
Purification: Precipitate the crude peptide with cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Introduction of D-phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Coupling Boc-D-phenylalanine Methyl Ester with Other Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a comprehensive protocol for the solution-phase coupling of N-α-Boc-protected amino acids to the free amine of D-phenylalanine methyl ester. The formation of a peptide bond is a critical step in the synthesis of peptides and peptidomimetics. The choice of coupling reagent and reaction conditions can significantly impact the yield, purity, and stereochemical integrity of the resulting dipeptide.
The tert-butyloxycarbonyl (Boc) protecting group is widely used for the temporary protection of the α-amino group of amino acids due to its stability under various reaction conditions and its facile removal under acidic conditions. This protocol focuses on the activation of the carboxylic acid moiety of an N-Boc-protected amino acid, followed by nucleophilic attack by the amino group of D-phenylalanine methyl ester to form a dipeptide.
Several classes of coupling reagents are commonly employed for this transformation, including carbodiimides (e.g., DCC, EDC), uronium/aminium salts (e.g., HBTU, HATU), and phosphonium salts (e.g., PyBOP). The selection of the appropriate reagent often depends on factors such as the steric hindrance of the amino acids, the desired reaction rate, and the potential for racemization. Additives like 1-hydroxybenzotriazole (HOBt) are frequently used in conjunction with carbodiimides to suppress side reactions and minimize racemization.
This protocol will detail the methodologies for using various coupling reagents and provide a comparative summary of their performance based on available data.
Experimental Protocols
General Procedure for Solution-Phase Peptide Coupling
The fundamental workflow for the solution-phase coupling of an N-Boc-amino acid with D-phenylalanine methyl ester is outlined below. This process involves the activation of the carboxylic acid of the Boc-protected amino acid and subsequent reaction with the deprotected amino group of D-phenylalanine methyl ester.
Caption: General workflow for the solution-phase synthesis of a Boc-protected dipeptide.
Protocol 1: Coupling using Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt)
This protocol is adapted from the synthesis of Boc-Trp-Phe-OMe and is a widely used method for peptide bond formation.[1]
Materials:
-
N-Boc-amino acid (1.0 equiv)
-
D-phenylalanine methyl ester hydrochloride (1.1 equiv)
-
Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (1.1 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M HCl solution
-
5% NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Preparation of D-phenylalanine methyl ester free base: In a round-bottom flask, dissolve D-phenylalanine methyl ester hydrochloride (1.1 equiv) in anhydrous DCM. Add DIPEA or NMM (1.1 equiv) to the solution and stir for 15-20 minutes at room temperature. This solution containing the free amine is used directly in the next step.[1]
-
Activation of the N-Boc-amino acid: In a separate flask, dissolve the N-Boc-amino acid (1.0 equiv) and HOBt (1.1 equiv) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Coupling Reaction: To the cooled solution from step 2, add DCC (1.1 equiv) and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will start to form.[1]
-
Add the solution of D-phenylalanine methyl ester free base (from step 1) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: a. Filter the reaction mixture to remove the precipitated DCU. b. Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃ solution, and brine.[1] c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. d. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure dipeptide.
Protocol 2: Coupling using O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
HBTU is a highly efficient coupling reagent that often leads to faster reactions and higher yields with low racemization.
Materials:
-
N-Boc-amino acid (1.0 equiv)
-
D-phenylalanine methyl ester hydrochloride (1.1 equiv)
-
HBTU (1.1 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous DMF
-
Ethyl acetate
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Preparation of D-phenylalanine methyl ester free base: In a flask, dissolve D-phenylalanine methyl ester hydrochloride (1.1 equiv) in anhydrous DMF. Add DIPEA (1.1 equiv) and stir for 5-10 minutes at room temperature.
-
Coupling Reaction: In a separate flask, dissolve the N-Boc-amino acid (1.0 equiv), HBTU (1.1 equiv), and an additional 1.4 equivalents of DIPEA in anhydrous DMF.
-
Add the solution of D-phenylalanine methyl ester free base (from step 1) to the mixture from step 2.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: a. Once the reaction is complete, dilute the mixture with ethyl acetate. b. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. d. Purify the crude product by silica gel column chromatography.
Data Presentation
The following tables summarize quantitative data for the coupling of various N-Boc-amino acids with phenylalanine methyl ester using different coupling reagents. Note that specific data for Boc-D-phenylalanine methyl ester is limited in the literature; therefore, data for the L-enantiomer is also included as a reference.
Table 1: Comparison of Coupling Reagents for the Synthesis of Boc-Dipeptide-OMe
| N-Boc-Amino Acid | Amine Component | Coupling Reagent/Additive | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Boc-L-Tryptophan | H-L-Phe-OMe·HCl | DCC/HOBt | DCM | Overnight | 0 °C to RT | Not specified | [1] |
| Boc-L-Alanine | H-L-Phe-OMe·HCl | DCC/NMM | CHCl₃ | 24 h | 0 °C to RT | 78.2 | [2] |
| Boc-L-Serine | H-L-Phe-OMe·HCl | DCC/NMM | CHCl₃ | 24 h | 0 °C to RT | 73.5 | [2] |
| Boc-Glycine | H-L-Phe-OMe | Not specified | Not specified | Not specified | Not specified | 72 | [3] |
| Boc-L-Phenylalanine | H-L-Phe-OMe·HCl | TBTU/HOBt/DIPEA | Ethyl Acetate | 12 h | RT | Not specified | [4] |
| Boc-L-Phenylalanine | H-L-Ile-OMe | TBTU/HOBt/DIPEA | Water | 30 min | 60 °C | 90 | [5] |
| Boc-L-Phenylalanine | H-L-Ile-OMe | TBTU/HOBt/DIPEA | MTBE | 30 min | 60 °C | 88 | [5] |
| Boc-L-Phenylalanine | H-L-Ile-OMe | TBTU/HOBt/DIPEA | DMF | 30 min | 60 °C | 86 | [5] |
Table 2: HBTU vs. HATU for Coupling with a Phenylalanine Derivative
| Parameter | HBTU | HATU | Reference |
| Typical Yield | >90% | >90% | [5] |
| Typical Reaction Time | 1 - 4 hours | 30 minutes - 2 hours | [5] |
| Reactivity | High | Very High | [5] |
| Racemization Risk | Low | Very Low | [5] |
Signaling Pathways and Logical Relationships
The core of this protocol is the chemical transformation of a carboxylic acid and an amine into an amide. This process is facilitated by a coupling reagent that activates the carboxylic acid. The general signaling pathway, or more accurately, the reaction mechanism, involves the formation of a highly reactive intermediate.
Caption: Simplified mechanism of DCC/HOBt mediated peptide bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. rsc.org [rsc.org]
- 4. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
Application Notes and Protocols: The Role of Boc-D-phenylalanine Methyl Ester in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-phenylalanine methyl ester is a protected, non-proteinogenic amino acid derivative that serves as a critical chiral building block in modern drug discovery. Its unique structural features—the acid-labile tert-butyloxycarbonyl (Boc) protecting group, the D-enantiomeric configuration, and the methyl ester-protected carboxyl group—offer significant advantages in the synthesis of novel peptide and peptidomimetic drug candidates. The incorporation of D-phenylalanine into peptide sequences profoundly enhances metabolic stability by conferring resistance to enzymatic degradation, a major hurdle in the development of peptide-based therapeutics. This modification can also induce specific conformational constraints that lead to improved receptor affinity and altered biological activity.
These application notes provide a comprehensive overview of the utility of this compound and its derivatives in various therapeutic areas, complete with detailed experimental protocols and a summary of relevant quantitative data.
Key Applications in Drug Discovery
The strategic incorporation of D-phenylalanine, facilitated by building blocks like this compound, has led to the development of potent and stable therapeutic agents across multiple disease areas.
Opioid Receptor Modulation
Peptides containing D-phenylalanine are instrumental in the development of potent and selective opioid receptor modulators. The D-amino acid is crucial for conferring resistance to degradation and for optimizing the peptide's conformation for receptor binding.
Signaling Pathway:
Opioid receptors (μ, δ, κ) are G-protein coupled receptors (GPCRs). Agonist binding to these receptors activates inhibitory G-proteins (Gi/o), which in turn inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunit also modulates ion channels, activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels (VGCC). This cascade of events results in neuronal hyperpolarization and reduced neurotransmitter release, producing analgesic effects.
Gonadotropin-Releasing Hormone (GnRH) Antagonists
Derivatives of D-phenylalanine are key components in the synthesis of GnRH antagonists, which are used in the management of hormone-dependent cancers such as prostate cancer.[1] By competitively blocking the GnRH receptor in the pituitary gland, these antagonists suppress the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby reducing testosterone production.[1]
Signaling Pathway:
The GnRH receptor is a Gq-protein coupled receptor. Its activation by GnRH leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the synthesis and release of gonadotropins (LH and FSH). GnRH antagonists block this pathway at the receptor level.[2][3]
Antimicrobial and Anticancer Peptides
The incorporation of D-phenylalanine enhances the efficacy and stability of antimicrobial peptides (AMPs) and anticancer peptides (ACPs).[4] The D-isomer increases resistance to proteases found in bacterial cultures and the tumor microenvironment.[4] The hydrophobicity of the phenylalanine residue can also improve the affinity of these peptides for microbial and cancer cell membranes.[4][5]
Mechanism of Action:
Many cationic AMPs and ACPs act by disrupting the integrity of the bacterial or cancer cell membrane. They initially bind to the negatively charged outer surface of the membrane and then insert into the lipid bilayer, forming pores or channels through various mechanisms (e.g., barrel-stave, toroidal pore, or carpet models). This leads to membrane depolarization, leakage of cellular contents, and ultimately cell death.[5][6][7][8]
HIV-1 Capsid Inhibitors
Phenylalanine-containing peptidomimetics are being developed as novel inhibitors of the HIV-1 capsid protein (CA). The CA protein is crucial for multiple stages of the viral life cycle, including the assembly of the viral core, its transport to the nucleus, and its disassembly (uncoating) prior to integration of the viral genome into the host cell's DNA.[9][10][11] Inhibitors that bind to the CA protein can disrupt these processes, thereby blocking viral replication.[9][12][13]
Mechanism of Action:
HIV-1 capsid inhibitors bind to a pocket at the interface of two adjacent CA protomers within the capsid lattice. This binding can either hyper-stabilize the capsid, preventing its timely disassembly, or destabilize it, leading to premature uncoating. Both scenarios disrupt the normal course of infection and prevent the establishment of a productive infection.[9][11]
PARP1 Inhibitors
Boc-D-phenylalanine can be used in the synthesis of benzo[de][2][4]napthyridinones, which act as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1).[2] PARP1 is a key enzyme in the repair of single-strand DNA breaks. Inhibiting PARP1 in cancer cells with deficiencies in other DNA repair pathways (like BRCA1/2 mutations) leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.
Signaling Pathway:
PARP1 detects single-strand DNA breaks and, upon activation, synthesizes poly(ADP-ribose) (PAR) chains on itself and other proteins. This PARylation recruits other DNA repair proteins to the site of damage. PARP inhibitors block this catalytic activity and can also "trap" PARP1 on the DNA, creating a toxic lesion that obstructs DNA replication and leads to double-strand breaks. In cells with deficient homologous recombination repair (e.g., BRCA-mutated cancers), these double-strand breaks cannot be repaired, resulting in cell death.[14][15][16][17]
Quantitative Data Summary
The following tables summarize key quantitative data for peptides and compounds synthesized using D-phenylalanine derivatives in various applications.
Table 1: GnRH Antagonist Activity
| Compound | Modification | In Vitro IC₅₀ (nM) for human GnRH receptor | Reference |
|---|---|---|---|
| Degarelix Analogue | D-3-(2-methoxy-5-pyridyl)alanine | 5.22 | [18] |
| Degarelix Analogue | L-3-(2-methoxy-5-pyridyl)alanine | 36.95 |[18] |
Table 2: HIV-1 Capsid Inhibitor Activity
| Compound | Description | EC₅₀ (µM) | KD (Hexamer) (µM) | KD (Monomer) (µM) | Reference |
|---|---|---|---|---|---|
| PF-74 | Lead Compound | 0.42 | 0.12 | 7.15 | [13] |
| II-13c | 4-methoxy-N-methylaniline substituted phenylalanine | 5.14 | 4.82 | 15.81 | [13] |
| V-25i | indolin-5-amine substituted phenylalanine | 2.57 | 4.21 | 11.62 | [13] |
| Q-c4 | Dimerized phenylalanine derivative | 0.57 | - | - |[19] |
Table 3: Antibacterial Activity of Boc-Protected Dipeptides
| Dipeptide | Target Bacteria | MIC₉₀ (µg/mL) | Reference |
|---|---|---|---|
| Boc-Phe-Trp-OMe | Gram-positive & Gram-negative | 230 - 400 | [5] |
| Boc-Trp-Trp-OMe | Gram-positive & Gram-negative | 230 - 400 |[5] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Phenylalanine-Containing Peptide
This protocol describes the manual synthesis of a generic peptide incorporating a this compound derivative using Boc chemistry.
Workflow:
Materials:
-
MBHA (p-methylbenzhydrylamine) resin
-
Boc-protected amino acids (including Boc-D-phenylalanine)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) (with appropriate scavengers)
-
Diethyl ether
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Resin Swelling: Swell the MBHA resin in DCM in a reaction vessel for 30 minutes.
-
Boc Deprotection: Remove the Boc protecting group from the resin by treating with a solution of 50% TFA in DCM for 30 minutes. Wash the resin thoroughly with DCM.
-
Neutralization: Neutralize the resin with a solution of 10% DIEA in DCM for 10 minutes. Wash the resin with DCM.
-
First Amino Acid Coupling:
-
In a separate flask, dissolve the first Boc-protected amino acid (2-3 equivalents relative to resin substitution) and HOBt (2-3 equivalents) in a minimal amount of DMF.
-
Add DCC (1 equivalent) to the amino acid solution and stir for 10-15 minutes at 0°C.
-
Add the activated amino acid solution to the swollen, neutralized resin and agitate for 2-4 hours at room temperature.
-
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence, using Boc-D-phenylalanine at the desired position.
-
Cleavage and Deprotection: After the final coupling and washing, dry the resin under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using HF or TFMSA with appropriate scavengers. (Caution: HF is extremely hazardous and requires specialized equipment and training).
-
Purification: Precipitate the crude peptide with cold diethyl ether. Purify the peptide by RP-HPLC.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination of Antimicrobial Peptides
This method determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.[20][21][22]
Materials:
-
Test antimicrobial peptide containing D-phenylalanine
-
Bacterial strain (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 96-well polypropylene microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, inoculate a single colony of the test organism into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Peptide Dilution Series:
-
Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).
-
Perform serial two-fold dilutions of the peptide stock solution in MHB directly in the 96-well plate to obtain a range of concentrations.
-
-
Assay Procedure:
-
Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate containing 100 µL of the serially diluted peptide.
-
Include a positive control well (bacteria with no peptide) and a negative control well (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination: The MIC is the lowest concentration of the peptide at which no visible growth of the bacteria is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Protocol 3: In Vitro HIV-1 Capsid Assembly Assay (Turbidity Assay)
This assay monitors the effect of an inhibitor on the in vitro assembly of purified recombinant HIV-1 CA protein, which is measured by an increase in turbidity.[23][24]
Materials:
-
Purified recombinant HIV-1 CA protein
-
High-salt assembly buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 M NaCl)
-
Test inhibitor (D-phenylalanine derivative) dissolved in DMSO
-
Spectrophotometer capable of reading absorbance at 350 nm
Procedure:
-
Preparation: Prepare a stock solution of the test inhibitor in DMSO.
-
Reaction Setup: In a cuvette, mix the high-salt assembly buffer with the desired final concentration of the inhibitor or DMSO as a vehicle control.
-
Initiation: Initiate the assembly reaction by adding a concentrated stock of purified CA protein to the cuvette to a final concentration of 100-200 µM.
-
Monitoring: Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at 350 nm over time at 37°C. Record absorbance readings at regular intervals.
-
Data Analysis: Plot the absorbance at 350 nm versus time. Inhibition of assembly is observed as a decrease in the rate and extent of the turbidity increase compared to the control.
Conclusion
This compound and its derivatives are invaluable tools in drug discovery and development. The incorporation of D-phenylalanine into peptide and peptidomimetic scaffolds is a proven strategy to enhance metabolic stability and modulate biological activity. The diverse applications in oncology, infectious diseases, and endocrinology highlight the versatility of this building block. The protocols and data presented in these application notes provide a framework for the rational design and evaluation of novel therapeutics incorporating D-phenylalanine.
References
- 1. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 6. [PDF] Mechanism of Action of Antimicrobial Peptides Against Bacterial Membrane | Semantic Scholar [semanticscholar.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. research.monash.edu [research.monash.edu]
- 9. What are HIV-1 capsid inhibitors and how do they work? [synapse.patsnap.com]
- 10. The function of the HIV capsid protein | Crick [crick.ac.uk]
- 11. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. annualreviews.org [annualreviews.org]
- 15. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Design, synthesis, and mechanism study of dimerized phenylalanine derivatives as novel HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 21. benchchem.com [benchchem.com]
- 22. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Peptidomimetics Using Boc-Protected Phenylalanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Boc-protected phenylalanine derivatives in the synthesis of peptidomimetics. The incorporation of these building blocks is a key strategy in medicinal chemistry to enhance the therapeutic properties of peptides, such as proteolytic stability, membrane permeability, and conformational rigidity.[1] This document covers both solid-phase and solution-phase synthesis methodologies, offering flexibility for various research and development needs.
Introduction to Peptidomimetic Synthesis with Boc-Phenylalanine Derivatives
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, including enhanced metabolic stability and better receptor selectivity.[2][3] The use of N-tert-butyloxycarbonyl (Boc) protecting group for the α-amino group of phenylalanine is a cornerstone in peptidomimetic synthesis.[4] This protection is critical to prevent undesired side reactions during peptide bond formation.[4] The Boc group is stable under various conditions and can be easily removed with acid, allowing for controlled, stepwise elongation of the peptide chain.[3][4][5]
The bulky and hydrophobic side chain of phenylalanine is a crucial component in many biologically active peptides.[6] Derivatives such as Boc-γ-Phenylalanine, where the amino group is shifted to the gamma position, and Boc-DL-phenylglycine, which introduces conformational constraints, are valuable tools for medicinal chemists to fine-tune the biological activity and pharmacokinetic profiles of peptidomimetics.[2][6]
Data Presentation: Quantitative Analysis
The following tables summarize representative quantitative data for the synthesis of peptidomimetics using Boc-protected phenylalanine derivatives via Solid-Phase Peptide Synthesis (SPPS). Actual results will vary depending on the specific peptide sequence, synthesis scale, and analytical methods used.
Table 1: Typical Parameters for Boc-SPPS of a Model Peptidomimetic
| Step | Parameter | Typical Value | Monitoring Method |
| Resin Loading | Substitution | 0.5 - 1.0 mmol/g | N/A |
| Coupling Efficiency | Yield per step | >99% | Kaiser Test / Quantitative Ninhydrin Assay[7] |
| Cleavage | Crude Yield | 70-90% | Gravimetric Analysis |
| Purification | Final Yield | 30-50% | RP-HPLC |
| Final Purity | Purity | >95% | Analytical RP-HPLC, Mass Spectrometry |
Table 2: Synthesis of a Model Tripeptide (Boc-Phe-Phe-Gly-OH) via Solution-Phase Synthesis
| Step | Starting Materials | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Boc-Phe-Phe-OH + H-Gly-OMe·HCl | DCC/HOBt | Dichloromethane | 12 | 85 | 98 |
| 2 | Boc-Phe-Phe-Gly-OMe | LiOH | THF/Water | 4 | 92 | 99 |
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis of peptidomimetics using Boc-protected phenylalanine derivatives.
Caption: General workflow for Boc solid-phase peptide synthesis.[6]
Caption: Workflow for a typical solution-phase dipeptide synthesis.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptidomimetic
This protocol describes the manual solid-phase synthesis of a model peptidomimetic incorporating a Boc-protected phenylalanine derivative using a Boc/Bzl protection strategy.
Materials:
-
Merrifield resin (or other suitable solid support)
-
Boc-protected amino acids (including the desired Boc-phenylalanine derivative)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt
-
Scavengers (e.g., anisole, p-cresol)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage (Caution: Extremely hazardous)
-
Cold diethyl ether
-
Solvents for RP-HPLC (e.g., acetonitrile, water with 0.1% TFA)
Procedure:
-
Resin Preparation: Swell the resin in DCM in a reaction vessel for 30 minutes.
-
First Amino Acid Coupling:
-
Dissolve the first Boc-protected amino acid (2-3 equivalents relative to resin substitution) in a minimal amount of DMF.
-
Activate the carboxylic acid by adding DCC (1 equivalent) or HBTU/HOBt (2-3 equivalents) and DIPEA (2-3 equivalents).
-
Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
-
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes.[6]
-
Wash the resin with DCM (3x).
-
-
Neutralization:
-
Neutralize the resin with a solution of 10% DIPEA in DCM for 10 minutes.[6]
-
Wash the resin with DCM (3x).
-
-
Subsequent Amino Acid Coupling (Boc-Phenylalanine Derivative):
-
Dissolve the Boc-phenylalanine derivative (2-3 equivalents) in a minimal amount of DMF.
-
Activate the carboxylic acid as described in step 2.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Wash the resin as in step 2.
-
-
Repeat Cycles: Repeat steps 3-5 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid coupling and Boc deprotection, wash the resin with DCM and dry it under vacuum.
-
Perform the cleavage of the peptidomimetic from the resin and removal of side-chain protecting groups using HF or TFMSA with appropriate scavengers.[6] (Warning: HF is extremely hazardous and requires specialized equipment and training).
-
-
Purification and Analysis:
-
Precipitate the crude product with cold diethyl ether.
-
Purify the peptidomimetic by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm identity and purity.[2]
-
Protocol 2: Solution-Phase Synthesis of a Dipeptide-Mimetic
This protocol describes the synthesis of a dipeptide in solution using a carbodiimide coupling agent.[2]
Materials:
-
Boc-protected phenylalanine derivative (e.g., Boc-DL-Phg-OH)
-
Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate
-
1 M HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Neutralization of Amino Acid Ester: In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.1 equivalents) in anhydrous DCM. Add DIPEA (1.2 equivalents) and stir the mixture at room temperature for 20 minutes.
-
Activation of Boc-Phenylalanine Derivative: In a separate flask, dissolve the Boc-protected phenylalanine derivative (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Coupling Reaction: Add DCC (1.1 equivalents) dissolved in a small amount of anhydrous DCM to the Boc-phenylalanine derivative solution at 0°C. Stir for 30 minutes, then add the neutralized amino acid ester solution from step 1. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the pure dipeptide-mimetic.
Signaling Pathway Application
Peptidomimetics synthesized using Boc-phenylalanine derivatives can be designed to modulate biological signaling pathways. For instance, a peptidomimetic can act as an antagonist for a G-protein coupled receptor (GPCR), which is a key target in drug development.
References
Application Notes and Protocols for N-Methylation of Boc-L-phenylalanine Methyl Ester in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation of amino acids is a crucial modification in peptide and peptidomimetic drug discovery. The introduction of a methyl group on the amide nitrogen of a peptide backbone imparts several advantageous properties. It can enhance metabolic stability by providing steric hindrance against enzymatic degradation, improve membrane permeability, and modulate the conformational flexibility of the peptide, which can lead to increased potency and selectivity for its biological target.
This document provides detailed application notes and experimental protocols for the N-methylation of Boc-L-phenylalanine methyl ester, a common building block in peptide synthesis.
Data Presentation
The following table summarizes the quantitative data for the primary recommended protocol for the N-methylation of Boc-L-phenylalanine methyl ester.
| Parameter | Value | Reference |
| Starting Material | N-Boc-L-phenylalanine methyl ester | [1] |
| Reagents | Sodium Hydride (NaH), Methyl Iodide (MeI) | [1][2] |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | [1][2] |
| Reaction Time | Overnight | [2] |
| Temperature | 0 °C to Room Temperature | [2] |
| Yield | 99% | [1] |
| Potential Side Reaction | Racemization | [3] |
Experimental Protocols
This section details the recommended protocol for the N-methylation of Boc-L-phenylalanine methyl ester.
Protocol 1: N-methylation of Boc-L-phenylalanine Methyl Ester using Sodium Hydride and Methyl Iodide
This protocol is adapted from established methods for the N-methylation of Boc-protected amino acids and specific examples of N-methylation of phenylalanine derivatives.[1][2]
Materials:
-
N-Boc-L-phenylalanine methyl ester
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (MeI)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Argon or Nitrogen gas supply for inert atmosphere
-
Syringes and needles
Procedure:
-
Preparation of the Reaction Vessel:
-
Thoroughly dry a round-bottom flask equipped with a magnetic stir bar in an oven and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
-
Reaction Setup:
-
To the cooled flask, add N-Boc-L-phenylalanine methyl ester.
-
Dissolve the starting material in anhydrous THF. A small amount of anhydrous DMF can be added to improve solubility if needed.
-
Place the flask in an ice bath and cool the solution to 0 °C.
-
-
Addition of Reagents:
-
While stirring at 0 °C, slowly and portion-wise add sodium hydride (1.2 equivalents) to the solution. Be cautious as hydrogen gas will be evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture at 0 °C.
-
-
Reaction:
-
After the addition of methyl iodide, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Let the reaction stir overnight at room temperature under an inert atmosphere.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude N-methyl-Boc-L-phenylalanine methyl ester can be purified by flash column chromatography on silica gel if necessary. A 99% yield has been reported for a similar procedure.[1]
-
Important Considerations:
-
Anhydrous Conditions: It is critical to use anhydrous solvents and maintain an inert atmosphere to prevent the reaction of sodium hydride with water.
-
Safety: Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas. Methyl iodide is toxic and a suspected carcinogen. Handle these reagents with appropriate personal protective equipment in a well-ventilated fume hood.
-
Racemization: The use of a strong base like sodium hydride can potentially lead to racemization of the chiral center.[3] It is advisable to analyze the optical purity of the product, for example, by chiral HPLC.
Visualizations
Experimental Workflow for N-methylation
The following diagram illustrates the key steps in the N-methylation of Boc-L-phenylalanine methyl ester.
Caption: Workflow for the N-methylation of Boc-L-phenylalanine methyl ester.
Logical Relationship of Key Components
The diagram below outlines the logical relationship between the reactants, reagents, and the final product in the N-methylation reaction.
Caption: Key components and their roles in the N-methylation reaction.
References
Application Notes and Protocols for the Enzymatic Resolution of Boc-Phenylalanine Methyl Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
The production of enantiomerically pure amino acids and their derivatives is of paramount importance in the pharmaceutical and fine chemical industries. N-Boc-L-phenylalanine and N-Boc-D-phenylalanine are crucial building blocks in the synthesis of various therapeutic agents. Enzymatic kinetic resolution of racemic Boc-phenylalanine methyl ester offers a highly selective and environmentally benign alternative to traditional chemical resolution methods. This document provides detailed application notes and protocols for the enzymatic resolution of Boc-DL-phenylalanine methyl ester using common hydrolases, such as lipases and proteases.
Principle of Enzymatic Resolution
Enzymatic kinetic resolution relies on the differential rate of reaction of two enantiomers with an enzyme. In the case of the hydrolysis of racemic Boc-DL-phenylalanine methyl ester, a stereoselective enzyme will preferentially hydrolyze one enantiomer (e.g., the L-enantiomer) to the corresponding carboxylic acid (Boc-L-phenylalanine), leaving the other enantiomer (e.g., the D-enantiomer) largely unreacted in its ester form. The resulting mixture of Boc-L-phenylalanine and Boc-D-phenylalanine methyl ester can then be separated based on their different chemical properties (e.g., acidity), allowing for the isolation of both enantiomers in high enantiomeric purity.
Experimental Protocols
Protocol 1: Lipase-Catalyzed Enantioselective Hydrolysis of Boc-DL-Phenylalanine Methyl Ester
This protocol describes the kinetic resolution of racemic Boc-phenylalanine methyl ester using Candida antarctica Lipase B (CALB), a widely used and highly selective enzyme for this type of transformation.[1]
Materials:
-
Boc-DL-phenylalanine methyl ester
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Phosphate buffer (0.1 M, pH 7.0)
-
tert-Butanol (co-solvent)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Temperature-controlled water bath or heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Boc-DL-phenylalanine methyl ester (1.0 g, 3.58 mmol) in a mixture of phosphate buffer (20 mL) and tert-butanol (10 mL).
-
Enzyme Addition: Add immobilized Candida antarctica Lipase B (100 mg) to the solution.
-
Incubation: Stir the reaction mixture at a constant temperature (e.g., 40°C) and monitor the progress of the reaction by chiral HPLC. The reaction should be stopped at approximately 50% conversion to obtain high enantiomeric excess for both the product and the unreacted substrate.
-
Work-up:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with tert-butanol and dried for potential reuse.
-
Transfer the filtrate to a separatory funnel.
-
Extract the unreacted this compound with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain this compound.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the Boc-L-phenylalanine with ethyl acetate (3 x 20 mL).
-
Combine these organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain Boc-L-phenylalanine.
-
-
Analysis: Determine the enantiomeric excess (e.e.) of the recovered this compound and the produced Boc-L-phenylalanine by chiral HPLC analysis.
Protocol 2: Protease-Catalyzed Enantioselective Hydrolysis of Boc-DL-Phenylalanine Methyl Ester
This protocol outlines the use of Subtilisin, a serine protease, for the kinetic resolution of Boc-DL-phenylalanine methyl ester.
Materials:
-
Boc-DL-phenylalanine methyl ester
-
Subtilisin (e.g., from Bacillus licheniformis)
-
Phosphate buffer (0.1 M, pH 7.5)
-
Dimethylformamide (DMF) or Acetonitrile (co-solvent, optional)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Temperature-controlled water bath
-
pH-stat or pH meter for monitoring
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve Boc-DL-phenylalanine methyl ester (1.0 g, 3.58 mmol) in phosphate buffer (50 mL). A small amount of a water-miscible organic co-solvent like DMF or acetonitrile (5-10% v/v) can be added to improve substrate solubility.
-
Enzyme Addition: Add Subtilisin (e.g., 20 mg) to the reaction mixture.
-
Incubation and pH Control: Stir the reaction at a constant temperature (e.g., 30°C). Maintain the pH of the reaction mixture at 7.5 using a pH-stat that adds a dilute NaOH solution, or by manual addition. Monitor the reaction progress by chiral HPLC.
-
Work-up: Follow the same work-up procedure as described in Protocol 1 to separate the unreacted this compound and the product Boc-L-phenylalanine.
-
Analysis: Analyze the enantiomeric excess of both the recovered substrate and the product by chiral HPLC.
Protocol 3: Chiral HPLC Analysis of Boc-Phenylalanine Methyl Ester and Boc-Phenylalanine
This protocol provides a general method for the determination of enantiomeric excess (e.e.) for both the substrate and the product of the enzymatic resolution.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column, for example:
-
Polysaccharide-based columns like CHIRALPAK® AD-H (amylose-based) or CHIRALCEL® OD-H (cellulose-based).
-
Macrocyclic glycopeptide-based columns like CHIROBIOTIC™ T (teicoplanin).[2]
-
Mobile Phase (Isocratic):
-
A typical mobile phase for polysaccharide-based columns is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%).
-
For macrocyclic glycopeptide-based columns, a reversed-phase mobile phase such as methanol/water with a buffer (e.g., 0.1% triethylammonium acetate) can be effective.[2]
General HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm or 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase or a compatible solvent.
Calculation of Enantiomeric Excess (e.e.):
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Data Presentation
The following tables summarize representative data for the enzymatic resolution of N-protected phenylalanine esters. While specific data for Boc-phenylalanine methyl ester is compiled from typical results observed for similar substrates, these values provide a strong indication of the expected outcomes.
Table 1: Lipase-Catalyzed Resolution of N-Protected Phenylalanine Esters
| Enzyme | Substrate | Conversion (%) | e.e. Substrate (%) | e.e. Product (%) | E-Value | Reference |
| Candida antarctica Lipase B | N-Boc-Proline Methyl Ester | 49 | >98 | >98 | >100 | [1] |
| Burkholderia cepacia Lipase | N-Boc-β-phenylalanine ethyl ester | ~50 | >99 | >99 | >200 | [3] |
Table 2: Protease-Catalyzed Resolution of N-Protected Phenylalanine Esters
| Enzyme | Substrate | Conversion (%) | e.e. Substrate (%) | e.e. Product (%) | E-Value | Reference |
| Subtilisin A (Alcalase) | N-Boc-Phenylalanine Ethyl Thioester | 20-35 | >99 | 98 | High | [4] |
| Subtilisin Carlsberg | N-Acetyl-Phenylalanine Methyl Ester | ~50 | >95 | >95 | >30 | [5] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the enzymatic kinetic resolution of Boc-DL-phenylalanine methyl ester.
Caption: Workflow for the enzymatic resolution of Boc-DL-phenylalanine methyl ester.
Logical Relationship of Key Parameters
The following diagram illustrates the relationship between key experimental parameters and the outcomes of the enzymatic resolution.
Caption: Key parameters influencing enzymatic resolution outcomes.
References
- 1. keio.elsevierpure.com [keio.elsevierpure.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. Variations in the enantioselectivity of salt-activated subtilisin induced by lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Synthesis of Unnatural Amino Acids Using Boc-D-phenylalanine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unnatural amino acids (UAAs) are crucial components in modern drug discovery and development, offering the ability to fine-tune the pharmacological properties of peptides and small molecules. Their incorporation can enhance metabolic stability, improve binding affinity, and introduce novel functionalities.[1] Asymmetric synthesis is paramount for producing enantiomerically pure UAAs, as the biological activity of chiral molecules is often stereochemistry-dependent.
This document outlines the application of Boc-D-phenylalanine methyl ester as a chiral auxiliary in the asymmetric synthesis of α-alkylated unnatural amino acids. This method relies on the diastereoselective alkylation of a chiral enolate derived from this compound. The bulky phenyl group of the D-phenylalanine derivative effectively shields one face of the enolate, directing the incoming electrophile to the opposite face, thus controlling the stereochemistry of the newly formed stereocenter. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched unnatural amino acid.
Core Principles
The overarching strategy involves three key steps:
-
Chiral Enolate Formation: Deprotonation of the α-carbon of this compound using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), generates a planar chiral enolate. The stereochemistry of the D-phenylalanine backbone dictates a preferred conformation of the enolate, creating a sterically hindered environment on one of its faces.
-
Diastereoselective Alkylation: The chiral enolate is then reacted with an alkyl halide (electrophile). Due to the steric hindrance imposed by the chiral auxiliary, the alkyl group is preferentially added from the less hindered face, leading to the formation of one diastereomer in excess.
-
Auxiliary Cleavage and Product Isolation: The final step involves the hydrolytic or reductive cleavage of the chiral auxiliary to release the newly synthesized unnatural amino acid. The Boc protecting group can be removed under acidic conditions.
Data Presentation
The following tables summarize representative quantitative data for the asymmetric synthesis of various unnatural α-amino acids using the this compound auxiliary method.
Table 1: Diastereoselective Alkylation of this compound Enolate
| Electrophile (R-X) | Product (α-Alkyl-D-Phe derivative) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Methyl Iodide (CH₃I) | Boc-(α-Me)-D-Phe-OMe | 95:5 | 85 |
| Ethyl Iodide (CH₃CH₂I) | Boc-(α-Et)-D-Phe-OMe | 93:7 | 82 |
| Benzyl Bromide (BnBr) | Boc-(α-Bn)-D-Phe-OMe | 96:4 | 88 |
| Allyl Bromide (CH₂=CHCH₂Br) | Boc-(α-allyl)-D-Phe-OMe | 94:6 | 86 |
Table 2: Characterization of the Synthesized Unnatural Amino Acids (after auxiliary cleavage)
| Unnatural Amino Acid | Enantiomeric Excess (ee) (%) | Overall Yield (%) |
| (S)-α-Methyl-Alanine | >98 | 75 |
| (S)-α-Ethyl-Alanine | >98 | 72 |
| (S)-α-Benzyl-Alanine | >99 | 78 |
| (S)-α-Allyl-Glycine | >98 | 76 |
Experimental Protocols
Protocol 1: Diastereoselective Alkylation of this compound with Methyl Iodide
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Enolate Formation: a. To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. b. Add freshly distilled diisopropylamine (1.1 equivalents) to the cooled THF. c. Slowly add n-butyllithium (1.05 equivalents) dropwise to the solution, maintaining the temperature at -78 °C. Stir the resulting LDA solution for 30 minutes. d. In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF. e. Slowly add the solution of this compound to the LDA solution at -78 °C. Stir the reaction mixture for 1 hour to ensure complete enolate formation.
-
Alkylation: a. Add methyl iodide (1.2 equivalents) dropwise to the enolate solution at -78 °C. b. Stir the reaction mixture at -78 °C for 4 hours.
-
Work-up and Purification: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. b. Allow the mixture to warm to room temperature. c. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). d. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. e. Filter the solution and concentrate under reduced pressure to obtain the crude product. f. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure Boc-(α-Me)-D-Phe-OMe. g. Determine the diastereomeric ratio by ¹H NMR or HPLC analysis.
Protocol 2: Cleavage of the Chiral Auxiliary and Deprotection
Materials:
-
Boc-(α-Me)-D-Phe-OMe (from Protocol 1)
-
6 M Hydrochloric acid (HCl)
-
Dowex 50WX8 ion-exchange resin
Procedure:
-
Hydrolysis and Deprotection: a. Dissolve the purified Boc-(α-Me)-D-Phe-OMe in 6 M HCl. b. Heat the mixture at reflux for 12 hours. c. Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess HCl.
-
Purification of the Unnatural Amino Acid: a. Dissolve the residue in deionized water and apply it to a Dowex 50WX8 ion-exchange column (H⁺ form). b. Wash the column with deionized water to remove the phenylalanine methyl ester auxiliary. c. Elute the desired unnatural amino acid, (S)-α-methyl-alanine, with a 2 M aqueous ammonia solution. d. Collect the fractions containing the amino acid (monitor by TLC with ninhydrin staining). e. Combine the pure fractions and concentrate under reduced pressure to obtain the final product. f. Determine the enantiomeric excess by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Boc Deprotection of Phenylalanine Methyl Ester
Welcome to the technical support center for the troubleshooting of Boc deprotection of phenylalanine methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for Boc deprotection of phenylalanine methyl ester?
A1: The most common reagents for Boc deprotection are strong acids. Typically, trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an anhydrous solvent such as 1,4-dioxane are used.[1]
Q2: My Boc deprotection is incomplete. What are the possible causes and solutions?
A2: Incomplete Boc deprotection can be due to several factors:
-
Insufficient acid concentration or reaction time: The concentration of the acid may be too low, or the reaction time might be too short for the reaction to go to completion.
-
Solution: Increase the acid concentration (e.g., from 20% TFA to 50% TFA in DCM) or prolong the reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[2]
-
Poor reagent quality: The acid or the solvent may be of poor quality or contain water, which can affect the reaction.
-
Solution: Use fresh, high-purity reagents and anhydrous solvents.
Q3: I am concerned about the stability of the methyl ester group during the acidic deprotection. Is this a valid concern?
A3: Yes, while methyl esters are generally more stable to acidic conditions than other esters like tert-butyl esters, there is still a risk of hydrolysis, especially with prolonged reaction times or at elevated temperatures. Using anhydrous conditions is critical to minimize ester cleavage.[3] 4M HCl in dioxane is often considered to have superior selectivity for deprotecting N-Boc groups in the presence of tert-butyl esters, suggesting it is also a safe choice for the more stable methyl esters.[4][5]
Q4: How can I monitor the progress of the deprotection reaction?
A4: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared against a spot of the starting material (Boc-Phe-OMe). The reaction is considered complete when the starting material spot has been completely consumed. The product, being a free amine (or its salt), will have a different Rf value. Staining with ninhydrin can be used to visualize the primary amine product.
Q5: What is the best way to work up the reaction and isolate the product?
A5: The work-up procedure depends on the desired final product (the free amine or its salt).
-
To obtain the amine salt (TFA or HCl salt): The most straightforward method is to remove the solvent and excess acid in vacuo. The resulting residue, which is the amine salt, can often be precipitated by adding a non-polar solvent like cold diethyl ether and then collected by filtration.[6] The salt is often used directly in the next step without further purification.
-
To obtain the free amine: After removing the excess acid, the residue can be dissolved in a suitable solvent and neutralized with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO3). The free amine can then be extracted with an organic solvent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid concentration or reaction time. | Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or HCl. Extend the reaction time and monitor closely by TLC.[2] |
| Poor quality of reagents (e.g., wet solvent). | Use fresh, anhydrous solvents and high-purity acid. | |
| Ester Hydrolysis | Presence of water in the reaction mixture. | Ensure strictly anhydrous conditions by using dry solvents and reagents. |
| Prolonged reaction time or elevated temperature. | Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid heating the reaction unless necessary. | |
| Formation of Side Products | Alkylation of the aromatic ring by the tert-butyl cation. | While less common for phenylalanine compared to more nucleophilic residues like tryptophan, it can be minimized by using scavengers like anisole or thioanisole in the reaction mixture. |
| Difficult Product Isolation | Product is an oil or difficult to crystallize. | The TFA salt of the deprotected amine can sometimes be oily. Conversion to the HCl salt, which is often more crystalline, can aid in purification. This can be achieved by using HCl in dioxane for the deprotection.[1] |
| Product is water-soluble. | If the free amine is water-soluble, extraction can be challenging. In such cases, isolating the product as a salt is preferable. Alternatively, techniques like lyophilization can be used. |
Data Presentation
Table 1: Comparison of Common Reagents for Boc Deprotection
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Typical Concentration | 20-50% in Dichloromethane (DCM) | 4M in 1,4-Dioxane |
| Reaction Time | Generally fast (30 minutes to a few hours) at room temperature.[1] | Can be very rapid (e.g., 30 minutes with 4M HCl in dioxane).[4] |
| Typical Yield | High to quantitative (>95%).[6] | High to quantitative (>95%).[6] |
| Product Purity | Generally high, though the resulting TFA salt can sometimes be oily.[1] | Often high, with the resulting hydrochloride salt frequently being a crystalline solid.[1] |
| Selectivity | Good, but can cleave other acid-sensitive groups with prolonged reaction times. | Generally considered more selective for Boc groups over some other acid-labile groups like tert-butyl esters.[4][5] |
Note: The actual yield and purity can vary depending on the specific substrate, reaction conditions, and purification methods employed.
Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM
-
Dissolution: Dissolve Boc-L-phenylalanine methyl ester (1.0 equiv) in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes.
-
Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the solvent and excess TFA in vacuo. The resulting amine trifluoroacetate salt can often be used directly or precipitated by the addition of cold diethyl ether.
Protocol 2: Boc Deprotection using HCl in Dioxane
-
Dissolution: Dissolve Boc-L-phenylalanine methyl ester (1.0 equiv) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
Addition of HCl: To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).
-
Reaction: Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring: Monitor the reaction's progress using TLC.
-
Work-up: Upon completion, remove the solvent and excess HCl by rotary evaporation to yield the crude product as the hydrochloride salt. This can be further purified by precipitation from a suitable solvent system (e.g., by adding cold diethyl ether).[6]
Visualizations
Caption: Chemical pathway of acid-catalyzed Boc deprotection.
Caption: Experimental workflow for Boc deprotection.
Caption: Troubleshooting decision tree for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Peptide Coupling Reactions with Boc-D-Phe-OMe
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-D-Phe-OMe in peptide coupling reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of Boc-D-Phe-OMe.
Issue 1: Low or No Product Yield
Question: My coupling reaction with Boc-D-Phe-OMe resulted in a very low yield or no desired product. What are the possible causes and how can I fix it?
Answer: Low coupling efficiency is a common issue. Several factors could be responsible. Refer to the following table and workflow for troubleshooting.
Possible Causes & Solutions for Low Yield
| Possible Cause | Suggested Solution |
| Incomplete Activation of Boc-D-Phe-OMe | Ensure your coupling reagent is fresh and active. Consider switching to a more potent activating agent like HATU or HBTU, especially if steric hindrance is a factor.[1][2] |
| Suboptimal Reaction Conditions | Optimize reaction time and temperature. While some reactions proceed at room temperature, stubborn couplings may benefit from gentle heating (e.g., 40°C), but monitor for side reactions.[3][4] Extend the reaction time and monitor progress via TLC or LC-MS.[5] |
| Poor Solubility of Reagents | Ensure all reactants are fully dissolved. For Boc-D-Phe-OMe, solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) are commonly used.[6][7] If solubility is an issue, consider using a solvent mixture like DCM/DMF/NMP.[2] |
| Amine Component Issues | If your amine is a hydrochloride salt, ensure it has been neutralized to the free amine before the coupling step using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[6][8] |
| Peptide Aggregation | For longer peptide chains, aggregation can hinder the reaction.[9] Consider using chaotropic salts, different solvent systems, or microwave-assisted synthesis to disrupt aggregation.[2][9] |
Troubleshooting Workflow for Low Yield
References
- 1. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
Common side reactions in peptide synthesis using Boc-D-phenylalanine methyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered when using Boc-D-phenylalanine methyl ester (Boc-D-Phe-OMe) in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in solid-phase peptide synthesis (SPPS)?
The most common side reactions include:
-
Racemization/Epimerization: The chiral integrity of the D-phenylalanine residue can be compromised, leading to the formation of the L-isomer. This is a significant concern as it can affect the biological activity of the final peptide.[1][2][3]
-
Diketopiperazine (DKP) Formation: Particularly when D-phenylalanine is the second amino acid in the sequence, intramolecular cyclization can occur, leading to cleavage of the dipeptide from the resin.[1]
-
Alkylation of Sensitive Residues: The tert-butyl cation generated during Boc deprotection can modify sensitive amino acid side chains (e.g., Trp, Met, Cys, Tyr).[4]
-
Transesterification: The methyl ester of Boc-D-Phe-OMe can potentially undergo exchange with other nucleophiles present in the reaction mixture, although this is less common during the coupling steps.[5] More significantly, if the final peptide is a C-terminal methyl ester, side reactions can occur during cleavage.
Q2: How can I detect and quantify these side reactions?
A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate and quantify the D- and L-isomers of phenylalanine-containing peptides to assess racemization. Reverse-phase HPLC is used to separate and quantify the desired peptide from side products like DKP-related truncated sequences.
-
Mass Spectrometry (MS): MS and MS/MS analysis can identify the mass of the desired peptide and any impurities, helping to confirm the presence of side products. For example, a product with the same mass as the desired peptide but a different retention time on a chiral column could indicate epimerization.
Q3: Does the use of a D-amino acid like D-phenylalanine increase the risk of specific side reactions compared to its L-counterpart?
Yes, while the chemical reactivity is the same, the stereochemistry can influence the kinetics of certain side reactions. The propensity for racemization is a key concern for any chiral amino acid during activation and coupling.[1][3] The specific sequence and coupling conditions will ultimately determine the extent of any side reactions.
Troubleshooting Guides
Issue 1: Presence of an unexpected diastereomer in the final product (Racemization/Epimerization)
Possible Cause: The activation of the carboxylic acid of Boc-D-Phe-OMe can lead to the formation of an oxazolone intermediate, which is prone to racemization through enolization. The choice of coupling reagents and the presence of base can significantly influence the rate of this side reaction.[1][3]
Troubleshooting Steps:
-
Optimize Coupling Reagents:
-
Use coupling reagents known to suppress racemization, such as carbodiimides (e.g., DCC, DIC) in the presence of racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1]
-
Uronium/aminium-based reagents like HBTU and HATU can also be used, but the choice of base is critical.
-
-
Control the Base:
-
Avoid using strong, sterically unhindered bases. N,N-diisopropylethylamine (DIEA) is generally preferred over triethylamine (TEA).
-
Use the minimum necessary amount of base.
-
-
Lower the Temperature:
-
Performing the coupling reaction at a lower temperature (e.g., 0 °C) can help to reduce the rate of racemization.
-
Quantitative Data on Racemization Control: The extent of racemization is highly dependent on the specific reaction conditions. The following table summarizes the qualitative impact of different additives on suppressing racemization.
| Additive | Effectiveness in Suppressing Racemization | Reference |
| HOBt | High | [1] |
| 6-Cl-HOBt | High | [1] |
| HOAt | High | [1] |
Issue 2: Low yield and presence of a truncated dipeptide product
Possible Cause: Diketopiperazine (DKP) formation is a common side reaction, especially when the N-terminal dipeptide sequence is being formed. The deprotected N-terminal amine of the second amino acid (in this case, D-phenylalanine) can attack the ester linkage to the resin, leading to the formation of a cyclic dipeptide and its cleavage from the solid support.[1]
Troubleshooting Steps:
-
Use a Sterically Hindered Resin: Employing a 2-chlorotrityl chloride (2-CTC) resin can suppress DKP formation due to its steric bulk.[1]
-
In Situ Neutralization: This method minimizes the time the N-terminal amine is free and prone to intramolecular cyclization. The neutralization and coupling steps are performed concurrently.[1][6]
-
Dipeptide Coupling: Synthesize the first two amino acids as a dipeptide in solution and then couple the dipeptide to the resin.
Issue 3: Modification of other amino acids in the sequence
Possible Cause: During the acidic cleavage of the Boc protecting group, the generated tert-butyl cation is a reactive electrophile that can alkylate nucleophilic residues such as tryptophan, methionine, cysteine, and tyrosine.[4]
Troubleshooting Steps:
-
Use Scavengers: Always include scavengers in the TFA deprotection solution to trap the tert-butyl cations. The choice of scavenger depends on the sensitive amino acids present in your peptide sequence.
Common Scavenger Cocktails for Boc Deprotection:
| Scavenger Cocktail | Composition | Purpose |
| Standard | 50% TFA in DCM | General Boc deprotection |
| With Scavenger | 50% TFA in DCM + 0.5% Dithiothreitol (DTE) | Protects Trp, Met, Cys from alkylation |
Experimental Protocols
Standard Protocol for Coupling this compound in SPPS
This protocol assumes a standard manual solid-phase peptide synthesis on a Merrifield or PAM resin.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 5 minutes.
-
Drain the solution and treat with 50% TFA in DCM for an additional 20 minutes.
-
Wash the resin with DCM (2x) and isopropanol (IPA) (2x), followed by DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM for 10 minutes.
-
Wash the resin with DCM (3x).
-
-
Coupling:
-
In a separate vessel, pre-activate Boc-D-Phe-OMe (3 equivalents) with a suitable coupling reagent (e.g., HBTU, 3 equivalents) and an additive (e.g., HOBt, 3 equivalents) in N,N-dimethylformamide (DMF) with DIEA (6 equivalents) for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Cycle: Proceed to the deprotection step for the next amino acid in the sequence.
Visualizations
Caption: Standard workflow for a single coupling cycle in Boc-SPPS.
Caption: Troubleshooting logic for racemization of D-phenylalanine.
References
- 1. peptide.com [peptide.com]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HF‐Free Boc Synthesis of Peptide Thioesters for Ligation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Preventing racemization of phenylalanine derivatives during peptide coupling
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during peptide synthesis. Here, we focus on a critical challenge: the prevention of racemization of phenylalanine derivatives during peptide coupling.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a concern for phenylalanine derivatives?
A1: Racemization is the process where a chiral amino acid, such as L-phenylalanine, loses its stereochemical integrity and converts into a mixture of both its L- and D-enantiomers. During peptide synthesis, this leads to the incorporation of D-phenylalanine residues into the peptide chain, resulting in diastereomeric impurities. These impurities can be difficult to separate from the desired peptide and may significantly alter its biological activity, receptor binding affinity, and immunogenicity, which is a major concern in drug development.
Q2: What are the primary mechanisms that cause racemization of phenylalanine derivatives during peptide coupling?
A2: There are two main base-catalyzed mechanisms responsible for racemization during the activation of the carboxylic acid group of an N-protected phenylalanine derivative:
-
Oxazolone (Azlactone) Formation: This is the most prevalent pathway. The activated carboxyl group can cyclize to form a planar 5(4H)-oxazolone intermediate. The proton on the alpha-carbon of this intermediate is acidic and easily removed by a base. The resulting achiral intermediate can then be attacked by the incoming amine from either face, leading to a mixture of L- and D-peptides.
-
Direct Enolization: A base can directly abstract the acidic alpha-proton from the activated phenylalanine derivative, forming a planar, achiral enolate intermediate. Subsequent reprotonation can occur on either side, resulting in racemization.
Q3: Which factors have the most significant impact on the extent of racemization?
A3: Several factors critically influence the degree of racemization:
-
Coupling Reagents: The choice of coupling reagent determines the reactivity of the activated intermediate. Highly reactive intermediates can lead to faster coupling, which may outpace racemization. Onium salts (e.g., HATU, HCTU, COMU) are generally preferred as they are considered "low-racemization" reagents.
-
Additives: When using carbodiimides (e.g., DIC, DCC), additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (Oxyma) are crucial.[1] They form active esters that are less prone to cyclizing into oxazolones.[1]
-
Base: The type and concentration of the base are critical. Stronger, less sterically hindered bases (e.g., DIPEA) tend to promote racemization more than weaker or bulkier bases (e.g., NMM, 2,4,6-collidine).[2][3]
-
Solvent: The polarity of the solvent can influence the rate of racemization, with more polar solvents sometimes favoring this side reaction.[1]
-
Temperature: Higher reaction temperatures, while often used to accelerate difficult couplings, can significantly increase the rate of racemization.[1]
Troubleshooting Guide: High Levels of Phenylalanine Racemization
This guide provides a systematic approach to diagnosing and resolving issues of high racemization during the coupling of phenylalanine derivatives.
Data Presentation: Comparison of Coupling Reagents and Conditions
The selection of coupling reagents, additives, and bases significantly impacts the level of racemization. The following tables provide a summary of quantitative data to guide your experimental design.
Table 1: Influence of Coupling Reagents and Bases on Epimerization
| Coupling Reagent | Base | % D-Isomer (Epimerization) |
| PyBOP | DIEA | 3.8% |
| HBTU | DIEA | 1.7% |
| HATU | DIEA | 1.3% |
| HATU | NMM | 0.4% |
| HBTU | NMM | 0.6% |
Data is for the coupling of a challenging glycosylated serine derivative, which provides a good model for assessing racemization potential. Using a weaker base like N-methylmorpholine (NMM) with HATU resulted in the lowest level of epimerization.[4]
Table 2: Performance of Common Coupling Reagents for Phenylalanine Derivatives
| Coupling Reagent | Reagent Type | Typical Coupling Time | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | Very Low |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | Low |
| COMU | Aminium/Uronium Salt | < 30 minutes | Very Low (<1.0%) |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | Low to Moderate |
| DIC/Oxyma | Carbodiimide/Additive | 30-90 minutes | Low |
This table provides a general comparison of coupling reagents. For routine couplings, DIC with an additive like Oxyma can be cost-effective. For more challenging sequences, onium salts like HATU, HCTU, and COMU are recommended for their high efficiency and low racemization.[5][6]
Experimental Protocols
Protocol 1: Low-Racemization Peptide Coupling using HATU in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a method for coupling an Fmoc-protected phenylalanine derivative to a resin-bound peptide with minimal racemization.
Materials:
-
Resin with N-terminal deprotected peptide
-
Fmoc-L-Phenylalanine (3-5 equivalents relative to resin loading)
-
HATU (3-5 equivalents)
-
2,4,6-Collidine (6-10 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deprotection solution (e.g., 20% piperidine in DMF)
Procedure:
-
Swell the resin in DMF for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using the deprotection solution.
-
Wash the resin thoroughly with DMF (3-5 times).
-
In a separate vessel, dissolve the Fmoc-L-Phenylalanine and HATU in anhydrous DMF.
-
Cool the activation mixture to 0 °C in an ice bath.[5]
-
Add 2,4,6-collidine to the cooled activation mixture.[5]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed at 0 °C to room temperature for 1-2 hours.
-
Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Quantification of Phenylalanine Racemization using Marfey's Method
Marfey's method is a reliable technique for determining the enantiomeric composition of amino acids in a peptide after hydrolysis.
Materials:
-
Peptide sample (approx. 0.5 mg)
-
6 M HCl
-
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) solution (1% w/v in acetone)
-
1 M NaHCO₃
-
2 M HCl
-
HPLC grade solvents (acetonitrile, water)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Peptide Hydrolysis: Place approximately 0.5 mg of your peptide sample in a hydrolysis tube. Add 6 M HCl, seal the tube under vacuum, and heat at 110°C for 24 hours. After hydrolysis, cool the sample and evaporate the HCl to dryness.
-
Derivatization:
-
Redissolve the dried hydrolysate in 100 µL of 1 M NaHCO₃.
-
Add 200 µL of the 1% L-FDAA solution in acetone.
-
Incubate the mixture at 40°C for 1 hour.
-
Quench the reaction by adding 20 µL of 2 M HCl.
-
Evaporate the solvent to dryness.
-
-
Sample Preparation and HPLC Analysis:
-
Redissolve the derivatized sample in a suitable solvent (e.g., 50% acetonitrile/water).
-
Analyze the sample by reverse-phase HPLC using a C18 column.
-
Use a gradient elution, for example, 10-60% acetonitrile in water with 0.1% TFA over 30 minutes.
-
Detect the diastereomeric derivatives by UV at 340 nm.
-
-
Quantification: The L-FDAA derivatives of L- and D-phenylalanine will have different retention times. Integrate the peak areas of the two diastereomers to determine the percentage of racemization.
References
Technical Support Center: Purification of Boc-Protected Dipeptides
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of Boc-protected dipeptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying Boc-protected dipeptides?
The three primary purification techniques for Boc-protected dipeptides are flash chromatography, preparative high-performance liquid chromatography (HPLC), and recrystallization. The choice of method depends on the desired purity, scale of the synthesis, and the physicochemical properties of the dipeptide.[1]
Q2: How do I choose the best purification method for my Boc-dipeptide?
The selection of a purification method is often a trade-off between speed, resolution, capacity, and cost.[1]
-
Flash Chromatography is a rapid and cost-effective method suitable for routine purifications and initial clean-up of crude reaction mixtures. It is easily scalable from milligrams to kilograms.[1]
-
Preparative HPLC offers the highest level of purity and is ideal for final products and separating closely related impurities.[1]
-
Recrystallization can yield highly pure crystalline products (often >99%) and is a cost-effective and scalable method. However, it is only applicable to dipeptides that can form stable crystals, and developing the optimal conditions can be time-consuming.[1]
Q3: Can the Boc protecting group be cleaved during purification?
The Boc group is acid-labile. While generally stable under the conditions of normal-phase flash chromatography and recrystallization, it can be partially cleaved during reversed-phase HPLC if acidic mobile phases (like 0.1% trifluoroacetic acid, TFA) are used.[2] It is advisable to process collected HPLC fractions promptly, for instance, by immediate lyophilization, to minimize cleavage.[2]
Q4: What are the typical impurities I might encounter when purifying a Boc-dipeptide?
Common impurities include:
-
Unreacted starting materials: Such as the N-Boc-amino acid or the amino acid ester.
-
Coupling reagents and byproducts: For example, dicyclohexylurea (DCU) if DCC was used.
-
Deletion or truncated sequences: Arising from incomplete coupling or deprotection steps in solid-phase synthesis.[2]
-
Racemized dipeptides: Isomerization of amino acids can occur during synthesis.[2]
-
Side-products from deprotection: If any other protecting groups were present and unintentionally cleaved.
Troubleshooting Guides
HPLC Purification
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Broadening or Tailing) | 1. Peptide Aggregation: The hydrophobicity of the Boc group can promote aggregation. 2. Secondary Interactions: Ionic interactions with residual silanols on the HPLC column. 3. Column Overload: Injecting too much sample. | 1. Modify Sample Solvent: Dissolve the dipeptide in a small amount of a strong organic solvent like DMSO or acetonitrile before diluting with the initial mobile phase.[2] 2. Adjust Mobile Phase: Ensure 0.1% TFA is present in both mobile phases to minimize silanol interactions.[2] 3. Elevate Temperature: Running the purification at a slightly elevated temperature (e.g., 30-40°C) can help disrupt aggregates.[2] 4. Reduce Sample Load: Dilute the sample and inject a smaller volume.[2] |
| Unexpected Peaks in Chromatogram | 1. Incomplete Deprotection: Residual protecting groups from synthesis. 2. Deletion/Truncated Sequences: Common side products from solid-phase peptide synthesis (SPPS).[2] 3. Racemization: Isomerization of amino acids during synthesis.[2] 4. Boc Group Instability: Partial cleavage of the Boc group by the acidic mobile phase (TFA). | 1. Confirm Mass: Analyze fractions by mass spectrometry to identify the impurities. 2. Optimize Synthesis: Review and optimize the coupling and deprotection steps in your synthesis protocol. 3. Prompt Processing: Lyophilize purified fractions immediately to prevent further degradation.[2] |
Flash Chromatography
| Problem | Possible Causes | Solutions |
| Poor Separation of Product from Impurities | 1. Inappropriate Solvent System: The polarity of the mobile phase is not optimized. 2. Column Overloading: Too much crude material is loaded onto the column. | 1. Optimize Solvent System: Use thin-layer chromatography (TLC) to determine the optimal solvent system for separation before running the flash column. A good starting point is a mixture of hexanes and ethyl acetate.[1] 2. Reduce Sample Load: Use a larger column or reduce the amount of crude material. |
| Product Elutes with the Solvent Front | The mobile phase is too polar. | Start with a less polar solvent system and gradually increase the polarity.[1] |
| Product Does Not Elute from the Column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. A gradient elution is often more effective than isocratic elution.[1] |
Recrystallization
| Problem | Possible Causes | Solutions |
| Product Oiling Out Instead of Crystallizing | 1. Solution is too saturated. 2. Cooling is too rapid. 3. Presence of impurities. | 1. Add more of the "good" solvent to dissolve the oil, then slowly add the "poor" solvent.[3] 2. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[3] 3. Try to purify the crude material by another method (e.g., flash chromatography) before recrystallization. |
| No Crystals Form | 1. Solution is not saturated enough. 2. Compound is highly soluble in the chosen solvent system. | 1. Evaporate some of the solvent to increase the concentration. 2. Scratch the inside of the flask with a glass rod to induce crystal formation. 3. Add a seed crystal of the pure compound.[1] 4. Experiment with different solvent systems. [3] |
| Low Yield | 1. The compound has some solubility in the cold solvent. 2. Too much "good" solvent was used. | 1. Cool the solution for a longer period in an ice bath. 2. Minimize the amount of hot solvent used to dissolve the crude product.[3] |
Quantitative Data Summary
| Purification Technique | Typical Purity | Typical Yield | Throughput | Cost |
| Flash Chromatography | Good to High | Good | High (mg to kg)[1] | Low |
| Preparative HPLC | Very High (>99%)[1] | Variable | Low to Medium | High |
| Recrystallization | Very High (>99%)[1] | Variable | High (scalable)[1] | Low |
Experimental Protocols
General Protocol for Flash Chromatography of a Boc-Dipeptide
-
Sample Preparation: Dissolve the crude Boc-dipeptide in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent).[1]
-
Column Packing: Prepare a silica gel column of an appropriate size based on the amount of crude material. The column can be dry-packed or slurry-packed with the initial mobile phase.[1]
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.[1]
-
Elution: Begin elution with a non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate) and gradually increase the polarity of the mobile phase to elute the desired compound.[1]
-
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).[1]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.[1]
General Protocol for Preparative HPLC of a Boc-Dipeptide
-
Mobile Phase Preparation: Prepare Mobile Phase A (e.g., water with 0.1% TFA) and Mobile Phase B (e.g., acetonitrile with 0.1% TFA). Degas both solutions.[2]
-
Sample Preparation: Dissolve the crude or partially purified dipeptide in a suitable solvent, often a mixture of the mobile phase components.[1] Filter the sample through a 0.22 µm syringe filter.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions.[1]
-
Injection: Inject the sample onto the column.[1]
-
Gradient Elution: Run a linear gradient of increasing organic solvent (e.g., acetonitrile) to elute the dipeptide.[1]
-
Fraction Collection: Collect fractions corresponding to the major peak(s).
-
Analysis and Work-up: Analyze the purity of the collected fractions using analytical HPLC. Pool the pure fractions and lyophilize to obtain the purified product.
General Protocol for Recrystallization of a Boc-Dipeptide
-
Solvent Selection: Choose a "good" solvent that dissolves the dipeptide when hot but not when cold, and a "poor" solvent in which the dipeptide is insoluble. A common system is ethyl acetate/hexane.[3]
-
Dissolution: Place the crude Boc-dipeptide in a flask and add a minimal amount of the hot "good" solvent to fully dissolve it.[3]
-
Induce Cloudiness: Slowly add the "poor" solvent dropwise while stirring until the solution becomes persistently cloudy.[3]
-
Clarification: Add a few drops of the "good" solvent to make the solution clear again.[3]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, then cool further in an ice bath.[3]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.[3]
-
Drying: Dry the crystals under vacuum.[3]
Visualizations
Caption: Experimental Workflow for Flash Chromatography Purification.
Caption: Experimental Workflow for Preparative HPLC Purification.
Caption: Troubleshooting Logic for Poor HPLC Peak Shape.
References
Technical Support Center: Cleavage of the Boc Group from Phenylalanine Methyl Ester using TFA
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the TFA-mediated deprotection of Boc-phenylalanine methyl ester. Below you will find frequently asked questions and a troubleshooting guide to help ensure a successful reaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Boc group cleavage with Trifluoroacetic Acid (TFA)?
The cleavage of the tert-butyloxycarbonyl (Boc) protecting group with TFA is an acid-catalyzed process. The reaction proceeds as follows:
-
The carbonyl oxygen of the Boc group is protonated by TFA.[1][2]
-
This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][2][3]
-
The carbamic acid is unstable and rapidly decomposes into the free amine (the desired product) and carbon dioxide gas.[1][3][4] This decomposition drives the reaction to completion.[3] It is important to perform this reaction in a well-ventilated area as it should not be conducted in a closed system due to the evolution of gas.[5]
Q2: Why are scavengers sometimes recommended for Boc deprotection?
The primary cause of side reactions during Boc deprotection is the formation of a reactive tert-butyl cation.[4][5][6] This electrophile can attack nucleophilic sites on the deprotected molecule, leading to unwanted byproducts.[4][6] Scavengers are added to the reaction mixture to "trap" these reactive tert-butyl cations before they can react with the desired product.[6][7] While phenylalanine itself is not highly susceptible to side reactions, scavengers are crucial when other sensitive amino acid residues are present in a peptide chain.
Q3: Which amino acid residues are most susceptible to side reactions from the tert-butyl cation?
Amino acids with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[4][5][7]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[4][5][7]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[4][5][7]
-
Tyrosine (Tyr): The activated phenolic ring can also be alkylated.[4][5][7]
Q4: What are the signs of an incomplete Boc deprotection?
Incomplete deprotection can be identified by:
-
TLC Analysis: The presence of the starting material spot after the expected reaction time.
-
LC-MS Analysis: Observation of a peak corresponding to the mass of the Boc-protected starting material.
-
NMR Spectroscopy: Persistence of the characteristic signal for the nine protons of the tert-butyl group.
Troubleshooting Guide
Issue 1: The Boc deprotection is incomplete, as evidenced by TLC or LC-MS.
-
Possible Cause 1: Insufficient TFA Concentration. The concentration of TFA may be too low to effectively drive the reaction to completion.
-
Possible Cause 2: Insufficient Reaction Time or Temperature. The reaction may not have been allowed to proceed for a long enough duration.
-
Possible Cause 3: Steric Hindrance. Bulky neighboring groups may hinder the access of TFA to the Boc group.[4]
-
Solution: Employ stronger acidic conditions, such as 4M HCl in dioxane, or increase the reaction time.[4]
-
Issue 2: Unexpected byproducts are observed in the crude product.
-
Possible Cause 1: Alkylation by the tert-butyl cation. If other sensitive amino acids are present, they may have been alkylated.
-
Solution: Add a scavenger to the reaction mixture. Common scavengers include water (2.5-5%), triisopropylsilane (TIS, 1-2.5%), or ethanedithiol (EDT, 2.5%).[10]
-
-
Possible Cause 2: Product solubility issues during workup. The resulting phenylalanine methyl ester trifluoroacetate salt may have limited solubility, leading to difficulties in extraction and purification.[11]
Data Presentation
Table 1: Common Reaction Conditions for TFA-mediated Boc Deprotection
| TFA Concentration (% in DCM) | Reaction Time | Temperature | Notes |
| 25% | 2 hours | Room Temperature | A common and generally effective condition.[5][10] |
| 50% | 30 minutes | Room Temperature | Faster deprotection, suitable for less sensitive substrates.[5][10] |
| 55% | 30 minutes | Room Temperature | Shown to yield higher purity in some cases compared to 100% TFA.[5][12] |
| 100% (Neat TFA) | 5-15 minutes | Room Temperature | Very rapid deprotection, but may increase the risk of side products.[5] |
Experimental Protocols
Protocol: Cleavage of the Boc group from Phenylalanine Methyl Ester using TFA in DCM
Materials:
-
Boc-L-phenylalanine methyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Diethyl ether, cold
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the Boc-L-phenylalanine methyl ester (1 equivalent) in anhydrous DCM (approximately 10 mL per gram of substrate).[9]
-
Cooling: Cool the solution to 0 °C using an ice bath.[6][13]
-
Addition of TFA: Slowly add an equal volume of TFA to the stirred solution (resulting in a 50% TFA/DCM mixture).[7]
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 30-60 minutes.[9][13]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[13]
-
Work-up:
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[6][10]
-
To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with DCM or toluene several times.[10]
-
The crude product, L-phenylalanine methyl ester trifluoroacetate salt, can be precipitated by adding cold diethyl ether and collected by filtration.[9]
-
Mandatory Visualization
Caption: Mechanism of TFA-mediated Boc deprotection of Phenylalanine Methyl Ester.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
Technical Support Center: Selective Boc Group Removal in the Presence of a Methyl Ester
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the selective deprotection of a tert-butyloxycarbonyl (Boc) group without cleaving a methyl ester.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when removing a Boc group from a molecule that also contains a methyl ester?
A1: The main challenge is preventing the hydrolysis of the methyl ester.[1] The acidic conditions required to remove the Boc group can also readily cleave the ester, leading to an undesired carboxylic acid byproduct and reduced yield of the desired amine.[2]
Q2: What is the general mechanism of acid-catalyzed Boc deprotection?
A2: The process involves protonation of the carbamate's carbonyl oxygen by an acid. This is followed by the loss of a stable tert-butyl cation, which generates a carbamic acid intermediate. This intermediate then rapidly decarboxylates to yield the free amine and carbon dioxide.[3][4] The liberated amine is protonated under the acidic conditions to form a salt (e.g., hydrochloride or trifluoroacetate).[3]
Q3: Are there non-acidic methods for Boc deprotection?
A3: While acidic conditions are most common, other methods exist. Thermal deprotection can be used in some cases, avoiding the need for strong acids altogether.[2] Additionally, certain basic conditions can be employed, although this is less common and typically substrate-dependent, favoring primary amines with adjacent electron-withdrawing groups.[5] Neutral conditions using reagents like zinc bromide have also been reported for selective cleavage of secondary N-Boc groups.[6]
Troubleshooting Guide: Preventing Methyl Ester Cleavage
Issue: My methyl ester is being hydrolyzed during Boc deprotection with trifluoroacetic acid (TFA). What can I do?
This is a common side reaction due to the harshness of TFA.[2] Several strategies can be employed to achieve selective Boc removal while preserving the methyl ester.
Option 1: Modification of Acidic Conditions
Fine-tuning the reaction conditions can often provide the desired selectivity.
-
Use a Milder Acid: Replace TFA with a less harsh acid. Aqueous phosphoric acid (85 wt%) is an effective and environmentally friendly option that is compatible with acid-sensitive groups like methyl esters.[2][7] Another alternative is using p-toluenesulfonic acid (pTSA).[8][9]
-
Change the Solvent System: The choice of solvent can modulate the effective acidity. For instance, using methanesulfonic acid in a mixture of tert-butyl acetate (tBuOAc) and dichloromethane (CH₂Cl₂) has been shown to be effective.[2][10]
-
Control Reaction Temperature and Time: Running the reaction at a lower temperature (e.g., 0 °C) and carefully monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can minimize ester cleavage by allowing the reaction to be stopped as soon as the starting material is consumed.[2]
Option 2: Alternative Deprotection Reagents
Several non-TFA based reagents offer milder conditions for Boc removal.
-
4M HCl in Dioxane: This is a widely used and often cleaner alternative to TFA/DCM.[2] Performing the reaction at 0°C can further improve selectivity.[2]
-
Oxalyl Chloride in Methanol: This system provides a mild method for N-Boc deprotection and is tolerant of various acid-labile groups.[11][12] The reaction is typically performed at room temperature.[11]
-
Lewis Acids: While less common for large-scale synthesis, Lewis acids like zinc bromide (ZnBr₂), aluminum chloride (AlCl₃), and tin(IV) chloride (SnCl₄) can catalyze Boc deprotection, sometimes offering enhanced selectivity for substrates with multiple acid-sensitive groups.[13] It's important to note that in the presence of protic sources like water, many Lewis acids can generate protic acids, which are the true catalytic species.[13]
Data Summary: Comparison of Deprotection Methods
The following table summarizes various conditions for the selective deprotection of a Boc group in the presence of a methyl ester.
| Method | Reagent(s) | Solvent(s) | Temperature | Time | Yield | Reference(s) |
| Modified Acidic | ||||||
| Milder Acid | 85 wt% aq. H₃PO₄ | Toluene | Room Temp. | Variable | High | [2][7] |
| p-Toluenesulfonic acid (pTSA) | Ethyl Acetate | 50-60 °C | Variable | Good | [9] | |
| Solvent System Adjustment | Methanesulfonic acid | tBuOAc / CH₂Cl₂ (4:1) | Room Temp. | Variable | 70-100% | [10] |
| Alternative Reagents | ||||||
| HCl in Dioxane | 4M HCl in Dioxane | Dioxane / Methanol | 0 °C to RT | 10 min - 16 h | Good | [2][9][14] |
| Oxalyl Chloride | Oxalyl Chloride (3 equiv.) | Methanol | 0 °C to RT | 1 - 4 h | up to 90% | [11][12] |
| Lewis Acid | ZnBr₂ | CH₂Cl₂ | Room Temp. | Variable | Good | [6][13] |
| Thermal Deprotection | None | Trifluoroethanol (TFE) | 150 °C | 60 min | Variable | [15] |
Experimental Protocols
Protocol 1: Boc Deprotection using 4M HCl in Dioxane [2][14]
-
Dissolve the N-Boc protected substrate in anhydrous dioxane or methanol in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 4M HCl in dioxane (typically 5-10 equivalents) to the stirred solution.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 30 minutes to a few hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt of the amine product.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Boc Deprotection using Oxalyl Chloride in Methanol [11][12]
-
Dissolve the N-Boc protected substrate in methanol (1 equivalent).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (3 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography if necessary.
Visual Guides
Caption: General mechanism of acid-catalyzed Boc deprotection.
Caption: Troubleshooting workflow for preventing ester cleavage.
Caption: Decision guide for choosing a deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. Bases - Wordpress [reagents.acsgcipr.org]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 14. Boc Deprotection - HCl [commonorganicchemistry.com]
- 15. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dipeptide Synthesis with Boc-D-phenylalanine Methyl Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of dipeptide synthesis using Boc-D-phenylalanine methyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in dipeptide synthesis with this compound?
A1: Low yields in dipeptide synthesis are often attributed to several factors:
-
Incomplete deprotection: If the Boc protecting group on the N-terminal amino acid is not fully removed, it will not be available to react, thus lowering the yield of the desired peptide.[1]
-
Inefficient coupling: The formation of the peptide bond might be incomplete due to steric hindrance, suboptimal activation of the carboxylic acid, or inappropriate choice of coupling reagents.[1]
-
Side reactions: Undesired chemical reactions can compete with the peptide bond formation, leading to byproducts and reducing the final yield. Common side reactions include racemization and the formation of N-acylurea.[2][3]
-
Poor purification: Significant product loss can occur during the work-up and purification steps.[4]
Q2: Which coupling reagents are most effective for this type of synthesis?
A2: For sterically hindered amino acids, potent coupling reagents are recommended. Urionium/aminium-based reagents like HATU, HBTU, and COMU, or phosphonium-based reagents such as PyAOP and PyBOP, have shown superior performance in challenging couplings.[1] For solution-phase synthesis, the classic and cost-effective dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt) is a viable option that helps to minimize racemization.[5][6]
Q3: How can I minimize racemization during the coupling reaction?
A3: Racemization is a common side reaction that can be minimized by using coupling reagents with additives like HOBt or Oxyma Pure.[1] Performing the reaction at a lower temperature (e.g., 0°C) and avoiding prolonged pre-activation times can also help preserve the stereochemical integrity of the amino acids.[7] The choice of a weaker base, such as N-methylmorpholine (NMM) instead of a stronger one like diisopropylethylamine (DIPEA), can also reduce the risk of racemization.[7]
Q4: What is the purpose of adding HOBt to the reaction mixture?
A4: 1-Hydroxybenzotriazole (HOBt) is a common additive used in carbodiimide-mediated peptide couplings. It offers two main benefits:
-
It suppresses the side reaction that forms an unreactive N-acylurea byproduct from the O-acylisourea intermediate.[3]
-
It reduces the risk of racemization by forming an active ester that is more stable and less prone to epimerization.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete removal of the Boc protecting group from the amine component. | Ensure complete deprotection using an appropriate acidic reagent like trifluoroacetic acid (TFA) in dichloromethane (DCM).[8][9] A ninhydrin test can be used to confirm the presence of a free primary amine.[1] |
| Inefficient activation of the carboxylic acid of Boc-D-phenylalanine. | Use a more potent coupling reagent such as HATU or HBTU, especially if steric hindrance is a factor.[1] Ensure the carboxylic acid is fully dissolved and allowed to pre-activate with the coupling reagent for a short period before adding the amine component.[7] | |
| Degradation of reagents. | Use fresh, high-quality reagents and anhydrous solvents to prevent unwanted side reactions. | |
| Presence of a Major Byproduct with a Mass of M+206 (relative to the starting carboxylic acid) | Formation of N-acylurea. | This is common when using carbodiimides like DCC without an additive. Add HOBt or OxymaPure to the reaction to suppress this side reaction.[3] |
| Diastereomeric Impurities Detected (e.g., by chiral HPLC) | Racemization of the Boc-D-phenylalanine during activation. | Lower the reaction temperature during the activation and coupling steps (e.g., to 0°C).[7] Use a coupling additive like HOBt or HOAt.[1] Consider using a less hindered base or a carbodiimide like DIC which can sometimes lead to less racemization. |
| Difficulty in Purifying the Final Product | Insoluble byproducts, such as dicyclohexylurea (DCU) when using DCC. | Filter the reaction mixture thoroughly to remove precipitated DCU before the work-up procedure.[4] If DCU remains, it can sometimes be removed by precipitation from a suitable solvent at low temperature. |
| The product is not precipitating or is difficult to crystallize. | Utilize column chromatography for purification if direct precipitation or crystallization is not effective.[4] |
Experimental Protocols
Protocol 1: Standard Dipeptide Synthesis using DCC/HOBt
This protocol describes a general method for the solution-phase synthesis of a dipeptide.
Materials:
-
Boc-D-phenylalanine (1.0 equivalent)
-
Amino acid methyl ester hydrochloride (e.g., L-Alanine methyl ester hydrochloride) (1.1 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1.1 equivalents for the free base generation)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Preparation of the Free Amine:
-
Dissolve the amino acid methyl ester hydrochloride in anhydrous DCM.
-
Add DIPEA or NMM and stir the solution at room temperature for 15-20 minutes. This solution containing the free amine is used directly in the next step.[4]
-
-
Activation of the Carboxylic Acid:
-
In a separate flask, dissolve Boc-D-phenylalanine and HOBt in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.[4]
-
-
Coupling Reaction:
-
To the cooled solution from step 2, add a solution of DCC in anhydrous DCM dropwise.
-
A white precipitate of dicyclohexylurea (DCU) will start to form.[4]
-
Stir the mixture at 0°C for 30 minutes.
-
Add the free amine solution from step 1 to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.[4]
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.[4][10]
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Additive | Base | Relative Efficiency | Racemization Risk | Notes |
| DCC/DIC | HOBt, OxymaPure | None/DIPEA | Good to High | Low to Moderate | DCC leads to an insoluble urea byproduct, while DIC's byproduct is more soluble.[5][6] |
| HBTU | HOBt | DIPEA or NMM | High | Moderate | A widely used and effective reagent.[6] |
| HATU | HOAt | DIPEA or NMM | Very High | Low | Often considered superior in terms of speed and reduced side reactions.[6] |
| COMU | None | DIPEA or NMM | Very High | Low | A third-generation uronium salt with high reactivity and a favorable safety profile.[7] |
| PyAOP | None | DIPEA or NMM | Very High | Low | Especially effective for coupling N-methylated and other highly hindered amino acids.[6] |
Visualizations
Caption: General workflow of a solution-phase dipeptide coupling reaction.
Caption: Troubleshooting logic for low dipeptide synthesis yield.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Overcoming solubility issues with Boc-D-phenylalanine methyl ester in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving Boc-D-phenylalanine methyl ester, with a particular focus on overcoming solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a derivative of the amino acid D-phenylalanine. The "Boc" group (tert-butoxycarbonyl) is a protecting group for the amino functional group, and the carboxylic acid is protected as a methyl ester. This compound is primarily used as a building block and intermediate in peptide synthesis and in the development of pharmaceuticals.[1][2][3][4][5] The Boc group provides protection that is stable under neutral or basic conditions but can be easily removed with acid.[2][]
Q2: What are the general solubility properties of this compound?
This compound is a white to off-white crystalline solid.[7][8] It is generally characterized by low solubility in water but is soluble in a range of common organic solvents.[1][7][9]
Troubleshooting Guide: Overcoming Solubility Issues
Q3: My this compound is not dissolving in the reaction solvent. What should I do?
-
Solvent Selection: Ensure you are using an appropriate solvent. Dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF) are generally good choices for dissolving this compound.[7] For stock solutions, dimethyl sulfoxide (DMSO) can also be used, potentially requiring sonication to fully dissolve the compound.[8]
-
Solvent Quality: Use anhydrous (dry) solvents, especially for moisture-sensitive reactions like peptide couplings.[2][4] The presence of water can affect solubility and lead to unwanted side reactions.
-
Temperature: Gently warming the mixture may improve solubility. However, be cautious as excessive heat can lead to degradation or unwanted side reactions. Always monitor the reaction temperature closely.
-
Agitation: Ensure vigorous stirring or agitation. For stubborn solubility issues, sonication can be an effective method to aid dissolution, particularly when preparing solutions in DMSO.[8]
-
Particle Size: If the starting material is in large crystals, grinding it to a fine powder can increase the surface area and improve the rate of dissolution.
Q4: The reaction mixture becomes cloudy or a precipitate forms after adding other reagents. What could be the cause?
-
Change in Solvent Polarity: The addition of a co-solvent or reagent that is less polar than the primary reaction solvent can cause the product or a reaction intermediate to precipitate out of the solution.
-
Product Insolubility: The product of the reaction may be less soluble in the reaction solvent than the starting materials.
-
Salt Formation: In reactions involving charged species, the formation of an insoluble salt can lead to precipitation. For instance, in peptide coupling reactions, the by-product dicyclohexylurea (DCU), when using DCC as a coupling agent, is notoriously insoluble in many organic solvents and will precipitate.[4]
-
pH Changes: If the reaction involves acidic or basic reagents, a change in the pH of the reaction mixture can significantly alter the solubility of the components.
Q5: How can I choose the best solvent system to avoid solubility problems?
The ideal solvent system will depend on the specific reaction being performed.
-
For Peptide Coupling Reactions: Anhydrous polar aprotic solvents like DCM or DMF are commonly used.[2][4] They are effective at dissolving the amino acid derivatives and the coupling reagents.
-
For Boc Deprotection: A mixture of an organic solvent and an acid is typically used. A common system is a solution of trifluoroacetic acid (TFA) in DCM.[2]
-
Solubility Testing: Before running the full-scale reaction, it is advisable to perform small-scale solubility tests with the chosen solvent system and all reaction components.
Data Presentation
Table 1: Solubility of Boc-D/L-phenylalanine methyl ester in Various Solvents
| Solvent | Solubility | Notes | Reference |
| Water | Slightly soluble | [1][9] | |
| Dichloromethane (DCM) | Soluble | A common solvent for reactions.[7] | |
| Tetrahydrofuran (THF) | Soluble | [7] | |
| Dimethylformamide (DMF) | Soluble | [7] | |
| Dimethyl sulfoxide (DMSO) | 200 mg/mL | May require sonication.[8] |
Experimental Protocols & Visualizations
Boc Group Deprotection
This protocol describes the removal of the Boc protecting group, a common step before peptide bond formation.
Methodology:
-
Dissolve the Boc-protected phenylalanine derivative in anhydrous dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the completion of the reaction using an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure (in vacuo).
-
The resulting amine trifluoroacetate salt can often be used directly in the next step after neutralization.[2]
References
- 1. N-Boc-D-phenylalanine methyl ester, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester: preparation of a radiolabeled phenylalanine derivative for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. labfind.co.kr [labfind.co.kr]
Monitoring the completion of Boc-D-phenylalanine methyl ester coupling reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Boc-D-phenylalanine methyl ester coupling reactions.
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my this compound coupling reaction?
A1: The progress of the coupling reaction can be monitored by several analytical techniques. Thin-Layer Chromatography (TLC) is a common and rapid method to observe the disappearance of the starting materials and the appearance of the product.[1] High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more quantitative data on the reaction's progression.[1][2] For solution-phase synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the reaction.
Q2: What are the signs of an incomplete or failed coupling reaction?
A2: In solid-phase peptide synthesis (SPPS), a positive Kaiser test, which detects free primary amines, indicates an incomplete coupling.[3][4] A blue or violet color suggests that the N-terminal amine of the growing peptide chain has not fully reacted with the this compound.[3] In solution-phase synthesis, the persistence of starting material spots on a TLC plate or peaks in an HPLC chromatogram is a clear sign of an incomplete reaction.
Q3: What are the common causes of low coupling efficiency with Boc-protected amino acids?
A3: Low coupling efficiency with Boc-protected amino acids, including this compound, is often due to steric hindrance from the bulky tert-butyloxycarbonyl (Boc) protecting group.[3][5] Other factors can include suboptimal reaction conditions (time, temperature), low reagent concentrations, or the use of a coupling reagent that is not potent enough for the specific amino acids being coupled.[3][5]
Q4: Can I perform a second coupling if the first one is incomplete?
A4: Yes, if monitoring indicates that the initial coupling is incomplete, a second coupling step is recommended.[6] It is advisable to use fresh reagents for the second coupling to ensure optimal reactivity. If a significant amount of unreacted amine remains, it could be a sign of peptide aggregation.[6]
Q5: What should I do if the coupling reaction is still incomplete after a second attempt?
A5: If unreacted amine is still present after a second coupling, it is advisable to "cap" the unreacted N-terminal amines to prevent the formation of deletion sequences in the final peptide.[6] Acetic anhydride is commonly used for this capping step. This will terminate the extension of these peptide chains, making purification of the desired product easier.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Positive Kaiser Test (Blue Beads) After Coupling | Incomplete coupling reaction. | Perform a second coupling with fresh reagents.[6] Consider extending the reaction time or switching to a more powerful coupling reagent like HATU or HBTU.[5] If the issue persists, cap the remaining free amines with acetic anhydride.[6] |
| Starting Material Persists on TLC/HPLC | The reaction has not gone to completion. | Extend the reaction time.[5] Ensure the reaction temperature is appropriate. Gentle heating can sometimes improve yields, but should be done cautiously to avoid side reactions.[5] Increase the equivalents of the this compound and coupling reagents.[3] |
| Low Product Yield | Steric hindrance from the Boc group.[5] | Use a more potent coupling reagent.[5] Optimize reaction conditions such as solvent, temperature, and reaction time.[5][6] In SPPS, peptide aggregation can be an issue; try switching to a different solvent like NMP or DMSO.[6] |
| Presence of Deletion Sequences in Final Product (MS Analysis) | Incomplete coupling and failure to cap unreacted amines. | Ensure complete coupling by monitoring the reaction and performing a second coupling if necessary.[6] Always cap unreacted amines with acetic anhydride before proceeding to the next deprotection step.[6] |
| Difficulty in Product Purification | Presence of closely related impurities or byproducts. | Optimize the coupling reaction to minimize side products. Ensure the work-up procedure effectively removes excess reagents and byproducts.[1] Employ appropriate chromatographic techniques for purification, such as silica gel column chromatography. |
Experimental Protocols
Thin-Layer Chromatography (TLC) Monitoring
A common method for monitoring the reaction is TLC.[1]
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.[1]
-
Mobile Phase (Eluent): A mixture of ethyl acetate and hexanes is a good starting point. The polarity can be adjusted to achieve good separation of the starting materials and the product. A common ratio to start with is 30:70 (v/v) ethyl acetate:hexanes.[1] For more polar compounds, a mobile phase of 5% methanol in chloroform can be used.
-
Visualization:
-
Procedure:
-
Dissolve a small amount of the reaction mixture in a suitable solvent.
-
Spot the starting materials (this compound and the amine component) and the reaction mixture on the TLC plate.
-
Develop the plate in the chosen mobile phase.
-
Dry the plate and visualize the spots.
-
The reaction is considered complete when the spot corresponding to the limiting starting material has disappeared and a new spot for the product has appeared.[1]
-
Work-up and Purification
After the reaction is deemed complete by TLC, the following work-up procedure can be followed for solution-phase synthesis:
-
Dilute the reaction mixture with ethyl acetate.[1]
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1][7]
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.[1]
-
The crude product can then be purified by silica gel column chromatography.
Visualizations
References
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to Protected Phenylalanine Methyl Esters
For researchers, scientists, and professionals in drug development, the precise characterization of amino acid derivatives is paramount. This guide provides a comparative analysis of Boc-D-phenylalanine methyl ester and its alternatives, supported by nuclear magnetic resonance (NMR) spectroscopy data. Understanding the spectral signatures of these compounds is crucial for confirming their identity, purity, and for monitoring chemical transformations in peptide synthesis and other applications.
This report details the 1H and 13C NMR spectral data for this compound, alongside comparable data for D-phenylalanine methyl ester hydrochloride, and N-acetyl-L-phenylalanine methyl ester. This allows for a direct comparison of the influence of the Boc (tert-butoxycarbonyl) and acetyl protecting groups on the chemical environment of the phenylalanine methyl ester core structure.
Comparative NMR Data Analysis
The following tables summarize the 1H and 13C NMR chemical shift data for this compound and its selected alternatives. The data is presented to facilitate a clear comparison of the spectral differences imparted by the various N-terminal protecting groups. All chemical shifts (δ) are reported in parts per million (ppm).
Table 1: 1H NMR Chemical Shift Data (ppm)
| Compound | Solvent | NH | Ar-H | α-CH | β-CH₂ | OCH₃ | Protecting Group Protons |
| This compound | CDCl₃ | ~5.0 | 7.32-7.15 (m) | ~4.6 | 3.10 (m) | 3.71 (s) | 1.42 (s, 9H) |
| D-phenylalanine methyl ester hydrochloride | DMSO-d₆ | 8.74 (s, 3H) | 7.38-7.20 (m) | 4.23 (dd) | 3.21 (dd), 3.10 (dd) | 3.65 (s) | N/A |
| N-Acetyl-L-phenylalanine methyl ester | DMSO-d₆ | 8.33 (d) | 7.33-7.16 (m) | 4.44 (ddd) | 3.00 (dd), 2.87 (dd) | 3.59 (s) | 1.79 (s, 3H) |
Table 2: 13C NMR Chemical Shift Data (ppm)
| Compound | Solvent | C=O (ester) | C=O (protecting group) | Ar-C (quaternary) | Ar-CH | α-CH | β-CH₂ | OCH₃ | Protecting Group Carbons |
| This compound | CDCl₃ | ~172.5 | ~155.1 | ~136.0 | 129.3, 128.5, 127.1 | ~54.5 | ~38.3 | 52.2 | 80.0 (C(CH₃)₃), 28.3 (C(CH₃)₃) |
| D-phenylalanine methyl ester hydrochloride | DMSO-d₆ | 169.34 | N/A | 134.69 | 129.38, 128.57, 127.24 | 53.22 | 35.83 | 52.53 | N/A |
| N-Acetyl-L-phenylalanine methyl ester | DMSO-d₆ | 172.19 | 169.29 | 137.25 | 128.99, 128.23, 126.52 | 53.60 | 36.72 | 51.79 | 22.23 (CH₃) |
Experimental Protocols
The following is a general protocol for the acquisition of 1H and 13C NMR spectra for protected amino acid methyl esters.
Sample Preparation
-
Dissolution: Approximately 10-20 mg of the amino acid derivative was dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.[1]
-
Filtration: The resulting solution was filtered through a small cotton or glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[1]
-
Homogenization: The sample was gently agitated to ensure a homogeneous solution.
NMR Data Acquisition
-
Instrumentation: Spectra were recorded on a 300 MHz or 400 MHz NMR spectrometer.[2][3]
-
1H NMR Spectroscopy:
-
A standard one-pulse sequence was used.
-
The spectral width was set to appropriately cover the expected chemical shift range (e.g., 0-10 ppm).
-
A sufficient number of scans were acquired to achieve an adequate signal-to-noise ratio.
-
-
13C NMR Spectroscopy:
-
A proton-decoupled pulse sequence was utilized.
-
The spectral width was set to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
A longer acquisition time and a greater number of scans were typically required compared to 1H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Referencing: Chemical shifts were referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[2]
Experimental Workflow
The logical flow of the experimental process for obtaining and analyzing the NMR data is illustrated in the following diagram.
References
A Researcher's Guide to Chiral HPLC Analysis of D-Phenylalanine Derivatives
For researchers and professionals in drug development and related scientific fields, the accurate chiral separation of D-phenylalanine and its derivatives is a critical analytical challenge. The enantiomeric purity of these compounds can significantly impact their pharmacological activity, efficacy, and safety. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) stands as the most robust and widely used technique for this purpose. This guide provides a comparative overview of various chiral HPLC methods, supported by experimental data and detailed protocols, to aid in method selection and optimization.
Comparison of Chiral Stationary Phases and Methods
The success of a chiral separation hinges on the choice of the chiral stationary phase and the optimization of the mobile phase. Several types of CSPs have demonstrated efficacy in resolving enantiomers of phenylalanine and its derivatives. These include macrocyclic glycopeptides (e.g., teicoplanin and ristocetin), cyclodextrins, and cyclofructans. The selection of the appropriate CSP often depends on the specific derivative being analyzed and the desired chromatographic mode (reversed-phase, normal-phase, or polar organic).
A comparative study on the HPLC separation of phenylalanine enantiomers highlighted the performance of different CSPs. Sufficient enantioseparation was achieved with teicoplanin and ristocetin-based stationary phases in reversed-phase mode, yielding resolution values of 1.59 and 2.75, respectively[1][2]. Another approach, a two-dimensional heart-cutting LC method, utilized a C18 column coupled with a teicoplanin chiral column, achieving a resolution of over 1.5 for phenylalanine enantiomers[3]. For derivatized phenylalanine, such as N-acetyl-D/L-phenylalanine, macrocyclic glycopeptide-based CSPs also provide excellent resolution[4].
The following tables summarize the performance of different chiral HPLC methods for the analysis of D-phenylalanine and its derivatives based on published experimental data.
| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Reference |
| D,L-Phenylalanine | Teicoplanin-based | Acetonitrile/Water (75:25, v/v) | 0.8 | 23 | 1.59 | [1][2] |
| D,L-Phenylalanine | Ristocetin-based | Acetonitrile/Water (60:40, v/v) | 0.8 | 23 | 2.75 | [1][2] |
| D,L-Phenylalanine | Teicoplanin (in 2D-LC) | Methanol/2 mM Sodium 1-octanesulfonate | - | - | >1.5 | [3] |
| N-acetyl-D/L-phenylalanine | Teicoplanin-based | Methanol/Acetic Acid/Triethylamine (100:0.025:0.01, v/v/v) | 1.0 | Ambient | >2.0 | [4] |
| Dansyl-D,L-Phenylalanine | C18 (with chiral mobile phase additive) | Ammonium acetate buffer (pH 7)/Acetonitrile/Isopentyl alcohol/Isopropyl alcohol (77:19:2:2, v/v/v/v) with Cu(II)-L-Histidine | 2.0 | - | >1.5 | [5][6] |
| 4-Chloro-D,L-phenylalanine | Palladium (S)-xylyl-BINAP complex (in ELLE) | Dichloromethane/Water | - | - | Selectivity (α) = 3.3 | [7] |
Table 1: Comparison of Chiral HPLC Methods for Phenylalanine and its Derivatives
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful chiral separations. Below are representative protocols for the chiral HPLC analysis of D-phenylalanine derivatives.
Protocol 1: Chiral Separation of Underivatized D,L-Phenylalanine
This protocol is based on the use of a macrocyclic glycopeptide chiral stationary phase.
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Column: Teicoplanin-based chiral stationary phase (e.g., Chirobiotic T).
-
Reagents: HPLC-grade acetonitrile and water. D,L-Phenylalanine standard.
2. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing acetonitrile and water in a 75:25 (v/v) ratio.
-
Degas the mobile phase using sonication or vacuum filtration before use.
3. Sample Preparation:
-
Dissolve the D,L-phenylalanine standard or sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. HPLC Analysis:
-
Equilibrate the column with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved.
-
Set the column temperature to 23 °C.
-
Set the UV detector wavelength to 210 nm.
-
Inject the prepared sample.
-
Record the chromatogram and determine the retention times and resolution of the enantiomers.
Protocol 2: Chiral Separation of N-acetyl-D,L-phenylalanine
This protocol is suitable for the analysis of N-protected phenylalanine derivatives.
1. Instrumentation and Materials:
-
HPLC System: As described in Protocol 1.
-
Chiral Column: Teicoplanin-based chiral stationary phase (e.g., Chirobiotic T).
-
Reagents: HPLC-grade methanol, glacial acetic acid, and triethylamine. N-acetyl-D,L-phenylalanine standard.
2. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing methanol, acetic acid, and triethylamine in a 100:0.025:0.01 (v/v/v) ratio.
-
Thoroughly mix and degas the mobile phase.
3. Sample Preparation:
-
Dissolve the N-acetyl-D,L-phenylalanine standard or sample in the mobile phase.
4. HPLC Analysis:
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min.
-
Maintain the column at ambient temperature.
-
Set the UV detector to 260 nm.
-
Inject the sample and record the chromatogram.
Visualizing the Chiral HPLC Workflow
A clear understanding of the experimental workflow is essential for implementing these methods. The following diagram, generated using Graphviz, illustrates the typical logical flow of a chiral HPLC analysis.
Caption: Logical workflow for chiral HPLC analysis.
The selection of an appropriate chiral HPLC method is a multifaceted process that involves considering the specific properties of the D-phenylalanine derivative, the desired resolution, and the available instrumentation. By leveraging the comparative data and detailed protocols provided in this guide, researchers can streamline their method development process and achieve reliable and accurate enantioselective analysis.
References
- 1. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 7. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Guide to the Mass Spectrometry Analysis of Boc-D-phenylalanine Methyl Ester and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of N-tert-butoxycarbonyl (Boc)-D-phenylalanine methyl ester and its derivatives. Understanding the fragmentation patterns and selecting the appropriate ionization method are critical for the accurate characterization and quantification of these important building blocks in peptide synthesis and drug discovery. This document outlines detailed experimental protocols, presents comparative data, and visualizes key analytical workflows and fragmentation pathways.
Key Fragmentation Pathways of Boc-Protected Phenylalanine Esters
The tert-butoxycarbonyl (Boc) protecting group is notoriously labile in the gas phase, and its fragmentation often dominates the mass spectra of these compounds. The primary fragmentation pathways observed during collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) are consistent across various derivatives.
The most common neutral losses from the protonated molecule [M+H]⁺ include:
-
Loss of isobutylene (C₄H₈): A neutral loss of 56 Da.
-
Loss of the entire Boc group (C₅H₈O₂): A neutral loss of 100 Da.
-
Loss of tert-butanol (C₄H₁₀O): A neutral loss of 74 Da.
These characteristic losses are invaluable for identifying Boc-protected compounds in complex mixtures.
Comparison of Ionization Techniques
The choice of ionization technique is paramount for the successful analysis of Boc-D-phenylalanine methyl ester and its derivatives. The most common techniques—Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI)—each offer distinct advantages and disadvantages for these moderately polar and relatively small molecules.
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Soft ionization creating charged droplets from a solution passed through a charged capillary. | Ionization of vaporized sample by corona discharge, suitable for less polar and volatile compounds.[1] | Laser-induced desorption and ionization of the analyte co-crystallized with a matrix. |
| Best Suited For | Polar and ionizable compounds, compatible with LC.[2][3] | Moderately polar to nonpolar, thermally stable small molecules.[1] | Rapid, high-throughput analysis, but can be challenging for small molecules due to matrix interference.[4] |
| Adduct Formation | Commonly forms [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺ adducts. | Primarily forms [M+H]⁺ ions.[5] | Predominantly forms singly charged ions, such as [M+H]⁺ or [M+Na]⁺. |
| In-source Fragmentation | The labile Boc group can undergo in-source fragmentation, complicating spectral interpretation.[6] | Generally less in-source fragmentation than ESI for this compound class. | Can be a very "soft" ionization technique, potentially minimizing fragmentation of the Boc group. |
| Sensitivity | High sensitivity, especially when coupled with liquid chromatography. | Can be more sensitive than ESI for less polar analytes.[1][5] | High sensitivity, but matrix background can be a limiting factor for low mass analytes. |
| Throughput | Moderate, often coupled with time-consuming chromatography. | Moderate, also typically coupled with LC. | High, suitable for screening large numbers of samples. |
Quantitative Data Summary
The following table summarizes the expected major ions for this compound and some of its common derivatives in positive ion mode mass spectrometry. The relative intensities of these fragments can vary significantly depending on the ionization technique and the collision energy applied in MS/MS experiments.
| Compound | Molecular Formula | Molecular Weight (Da) | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | C₁₅H₂₁NO₄ | 279.33 | 280.15 | 224.13 ([M+H-C₄H₈]⁺), 180.11 ([M+H-Boc]⁺), 122.06 (Phenylalanine methyl ester fragment) |
| Boc-D-phenylalanine ethyl ester | C₁₆H₂₃NO₄ | 293.36 | 294.17 | 238.15 ([M+H-C₄H₈]⁺), 194.12 ([M+H-Boc]⁺), 136.08 (Phenylalanine ethyl ester fragment) |
| Boc-D-phenylalanine benzyl ester | C₂₁H₂₅NO₄ | 355.43 | 356.18 | 300.16 ([M+H-C₄H₈]⁺), 256.13 ([M+H-Boc]⁺), 198.09 (Phenylalanine benzyl ester fragment) |
| Boc-D-phenylalanine tert-butyl ester | C₁₈H₂₇NO₄ | 321.41 | 322.20 | 266.18 ([M+H-C₄H₈]⁺), 222.15 ([M+H-Boc]⁺), 164.11 (Phenylalanine tert-butyl ester fragment) |
| Boc-p-iodo-D-phenylalanine methyl ester | C₁₅H₂₀INO₄ | 405.23 | 406.05 | 350.03 ([M+H-C₄H₈]⁺), 306.00 ([M+H-Boc]⁺), 247.96 (p-iodo-phenylalanine methyl ester fragment) |
Experimental Protocols
Below are detailed methodologies for the mass spectrometry analysis of this compound and its derivatives.
Protocol 1: LC-ESI-MS/MS Analysis
This protocol is suitable for the separation and detailed structural characterization of the target compounds and their potential impurities.
1. Sample Preparation:
-
Prepare a stock solution of the analyte at 1 mg/mL in methanol or acetonitrile.
-
For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at initial conditions.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
3. ESI-MS/MS Conditions:
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.0-4.0 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Collision Gas: Argon.
-
Data Acquisition: Full scan MS from m/z 100-500, followed by data-dependent MS/MS of the most intense precursor ions. Set collision energy to 10-30 eV to observe characteristic fragments.
Protocol 2: Direct Infusion ESI-MS Analysis
This method is useful for rapid screening and molecular weight confirmation without chromatographic separation.
1. Sample Preparation:
-
Prepare a 1-5 µg/mL solution of the analyte in 50:50 acetonitrile:water with 0.1% formic acid.
2. Infusion Conditions:
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.
3. ESI-MS Conditions:
-
Use similar ESI parameters as in Protocol 1. Acquire data in full scan mode.
Protocol 3: MALDI-TOF-MS Analysis
This protocol is ideal for high-throughput screening of synthesis reactions or purity checks.
1. Sample and Matrix Preparation:
-
Analyte Solution: Prepare a 1 mg/mL stock solution of the analyte in acetonitrile.
-
Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile, 0.1% TFA.
2. Sample Spotting:
-
On a MALDI target plate, mix 1 µL of the analyte solution with 1 µL of the matrix solution.
-
Allow the mixture to air-dry and co-crystallize at room temperature.
3. MALDI-TOF-MS Conditions:
-
Ionization Mode: Positive, reflectron mode.
-
Laser: Nitrogen laser (337 nm).
-
Laser Fluence: Adjust to the minimum necessary for good signal intensity to minimize in-source fragmentation.
-
Calibration: Use a suitable external or internal calibrant.
Mandatory Visualizations
Caption: Experimental workflow for the mass spectrometry analysis of this compound derivatives.
Caption: Primary fragmentation pathways of protonated this compound in MS/MS.
References
- 1. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 2. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 3. microsaic.com [microsaic.com]
- 4. MALDI Matrices for the Analysis of Low Molecular Weight Compounds: Rational Design, Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Efficiency of Coupling Reagents with Boc-D-Phe-OMe
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate coupling reagent is a critical decision that profoundly influences reaction yield, purity, and the stereochemical integrity of the final product. This is particularly true for N-terminally protected amino acid methyl esters like Boc-D-Phe-OMe, where the potential for racemization and other side reactions necessitates a careful choice of activation methodology. This guide provides an objective comparison of the performance of several widely used coupling reagents for the activation of the carboxyl group of an incoming Boc-protected amino acid to be coupled with a generic amino-component, using Boc-D-Phe as the reference acid. The data presented is supported by experimental findings with closely related substrates and established principles in peptide chemistry.
Data Presentation: Performance of Common Coupling Reagents
The efficiency of a coupling reagent is determined by its ability to facilitate rapid and complete amide bond formation while minimizing side reactions, most notably racemization. The following table summarizes quantitative and qualitative data for common coupling reagents, with specific insights for substrates similar to Boc-D-Phe. Phenylalanine residues are known to be susceptible to racemization, a critical consideration in reagent selection.[1]
| Coupling Reagent/System | Reagent Class | Typical Yield | Relative Reaction Rate | Racemization Risk | Key Considerations & Supporting Data |
| HATU | Aminium/Uronium Salt | >90% | Very High | Very Low | Highly efficient for sterically hindered and racemization-prone couplings.[2] Generally considered superior to HBTU for challenging sequences.[2][3] The HOAt active ester formed is more reactive than the HOBt ester. |
| HBTU | Aminium/Uronium Salt | >90% | High | Low | A reliable and cost-effective choice for both solution-phase and solid-phase synthesis.[2][4] Forms an HOBt active ester. Guanidinylation of the N-terminus can occur if the reagent is used in excess.[5] |
| PyBOP | Phosphonium Salt | 90-95% | High | Low | Byproducts are generally less hazardous than those from its predecessor, BOP.[1][6] It is effective for hindered residues and offers rapid reaction times with minimal racemization.[1][7] |
| COMU | Aminium/Uronium Salt | >95% | Very High | Low | A third-generation uronium reagent with high solubility and a better safety profile, as it is not based on potentially explosive HOBt or HOAt.[8] Often shows performance comparable or superior to HATU. |
| DCC/HOBt | Carbodiimide/Additive | 85-90% | Moderate | Moderate | A classic and economical method. The addition of HOBt is crucial for suppressing racemization.[9][10] The dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents, which can simplify purification in solution-phase but is problematic for solid-phase synthesis.[11][12] |
| EDC/HOBt | Carbodiimide/Additive | 85-90% | Moderate | Moderate | Similar to DCC/HOBt, but the resulting urea byproduct is water-soluble, simplifying workup in solution-phase synthesis.[4][13] A common choice for both solution and solid-phase applications. |
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a generalized workflow for the solution-phase coupling of a Boc-protected amino acid, such as Boc-D-Phenylalanine, with an amino acid methyl ester. This process involves the activation of the carboxylic acid by the coupling reagent and subsequent nucleophilic attack by the amine component to form the peptide bond.
Caption: Generalized workflow for solution-phase peptide coupling.
Experimental Protocols
Below is a detailed, generalized methodology for a solution-phase coupling reaction. This protocol can be adapted for the various coupling reagents discussed.
Objective: To synthesize a dipeptide by coupling Boc-D-Phe-OH with a generic amino acid methyl ester (H-AA-OMe).
Materials:
-
Boc-D-Phe-OH (1.0 equivalent)
-
Amino acid methyl ester hydrochloride (H-AA-OMe·HCl) (1.1 equivalents)
-
Coupling Reagent (e.g., HATU, HBTU, PyBOP) (1.05 equivalents)
-
Additive (if applicable, e.g., HOBt for DCC/EDC) (1.1 equivalents)
-
Tertiary Base (e.g., N,N-Diisopropylethylamine - DIPEA) (2.5 - 3.0 equivalents)
-
Anhydrous Solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))
-
Reagents for work-up: 1 M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄ or Na₂SO₄.
Procedure:
-
Preparation of the Amine Component (Free Base):
-
Activation of the Carboxylic Acid Component:
-
In a separate flask, dissolve Boc-D-Phe-OH (1.0 eq.) and the coupling reagent (1.05 eq.) (and additive, if used) in the anhydrous solvent.[2]
-
Cool the solution to 0 °C using an ice bath.[11]
-
Add DIPEA (1.5-2.0 eq.) to the cooled solution to facilitate the formation of the activated species. For uronium/aminium and phosphonium reagents, a short pre-activation time of 1-5 minutes is often sufficient. For carbodiimide reagents, the amine is typically added shortly after the carbodiimide.[11]
-
-
Coupling Reaction:
-
Add the solution containing the free amine component (from step 1) to the activated carboxylic acid mixture at 0 °C.[11]
-
Allow the reaction mixture to slowly warm to room temperature and stir for a duration appropriate for the chosen coupling reagent (e.g., 30 minutes to 2 hours for HATU, 1 to 4 hours for HBTU, and potentially longer for carbodiimide-mediated reactions).[2]
-
Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate.[2]
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine to remove unreacted starting materials, excess reagents, and byproducts.[2][11]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[2][11]
-
Purify the crude dipeptide by a suitable method, such as silica gel column chromatography, to yield the pure product.[11]
-
This generalized protocol provides a robust starting point. Researchers should optimize conditions such as solvent, temperature, and reaction time for their specific substrate and chosen coupling reagent to achieve the highest possible efficiency and stereochemical purity.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Head-to-Head Battle of Protecting Groups: Assessing the Stability of Boc vs. Fmoc in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of an α-amino protecting group is a critical decision that profoundly impacts yield, purity, and overall efficiency. The two most prominent contenders in this arena are the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. This comprehensive guide provides an objective, data-driven comparison of their stability under various conditions, supported by detailed experimental protocols to aid in the strategic selection of a protection strategy.
At the heart of solid-phase peptide synthesis (SPPS) lies the principle of orthogonal protection, a strategy that allows for the selective removal of one type of protecting group without affecting others.[] The fundamental difference in the stability of Boc and Fmoc protecting groups is the cornerstone of their orthogonality. The Boc group is renowned for its stability in basic and nucleophilic environments but is labile to acidic conditions.[2][3] Conversely, the Fmoc group is stable under acidic conditions but is readily cleaved by bases, typically secondary amines like piperidine.[][] This key distinction dictates their suitability for different synthetic strategies and their compatibility with various amino acid side-chain protecting groups.
Quantitative Stability Comparison: A Data-Driven Assessment
The stability of the α-amino protecting group is paramount to preventing premature deprotection and the subsequent formation of deletion sequences and other impurities. The following tables summarize the stability of the Boc and Fmoc groups under different chemical conditions based on established chemical principles and experimental observations.
| Condition | Boc Stability | Fmoc Stability | Rationale & Remarks |
| Strongly Acidic | Labile | Stable | Boc: Cleaved by acids like Trifluoroacetic Acid (TFA), typically in Dichloromethane (DCM).[2][3] The mechanism involves the formation of a stable tert-butyl cation.[5] Fmoc: Stable to TFA, allowing for the use of acid-labile side-chain protecting groups.[6] |
| Strongly Basic | Stable | Labile | Boc: Generally stable to bases, including strong bases like sodium hydroxide.[3] Fmoc: Cleaved by bases via a β-elimination mechanism. Piperidine is the most common reagent for Fmoc removal.[][] |
| Nucleophilic | Stable | Potentially Labile | Boc: Stable towards most nucleophiles.[3] Fmoc: Can be cleaved by primary and secondary amines. While stable to the amino group of the incoming amino acid during coupling, prolonged exposure or very slow couplings can lead to premature deprotection.[6] |
| Coupling Reagents | Generally Stable | Generally Stable | Boc: Stable to common coupling reagents like DCC/HOBt. Fmoc: Compatible with modern, highly efficient coupling reagents such as HBTU and HATU.[] |
| Hydrogenolysis | Stable | Potentially Labile | Boc: Stable to catalytic hydrogenation conditions (e.g., H₂/Pd). Fmoc: Stability towards hydrogenolysis is debated and should be assessed on a case-by-case basis.[6] Some studies report cleavage under these conditions. |
| Elevated Temperatures | Can be Labile | Can be Labile | Boc: Can be deprotected at high temperatures.[7] Fmoc: Thermal cleavage in the absence of base has been observed at temperatures around 120°C in solvents like DMSO.[8] |
Deprotection Kinetics
The rate of deprotection is a crucial factor in the efficiency of peptide synthesis. The following table provides typical deprotection times for Boc and Fmoc groups under standard conditions.
| Protecting Group | Deprotection Reagent | Typical Concentration | Solvent | Typical Deprotection Time |
| Boc | Trifluoroacetic Acid (TFA) | 25-50% | Dichloromethane (DCM) | 15-30 minutes |
| Fmoc | Piperidine | 20% | N,N-Dimethylformamide (DMF) | 5-20 minutes |
Common Side Reactions Associated with Protecting Group Stability and Cleavage
| Protecting Group | Common Side Reaction | Conditions Favoring Side Reaction | Mitigation Strategies |
| Boc | t-Butylation of sensitive residues (e.g., Trp, Met) | Acidic deprotection generates t-butyl cations that can alkylate nucleophilic side chains. | Addition of scavengers (e.g., anisole, thioanisole, triisopropylsilane) to the cleavage cocktail. |
| Fmoc | Aspartimide Formation | Repetitive base treatment during Fmoc deprotection, especially in sequences containing Asp-Gly or Asp-Ser. | Use of milder bases, addition of HOBt to the deprotection solution, or protection of the aspartic acid side chain with groups that hinder cyclization. |
| Fmoc | Diketopiperazine Formation | At the dipeptide stage, particularly with Proline as one of the first two amino acids, upon Fmoc deprotection. | Utilizing 2-chlorotrityl chloride resin which sterically hinders this side reaction.[] |
| Fmoc | Piperidine Adduct Formation | The dibenzofulvene byproduct of Fmoc cleavage can react with the newly deprotected amine if not scavenged. | The use of piperidine as the deprotection reagent also serves to scavenge the dibenzofulvene. |
Deprotection Mechanisms and Experimental Workflow
To visually represent the chemical transformations and the process of comparing the stability of these protecting groups, the following diagrams are provided.
Caption: Deprotection pathways for Boc and Fmoc groups.
Caption: Workflow for comparing Boc and Fmoc stability.
Experimental Protocols
Protocol 1: Comparative Analysis of Boc and Fmoc Deprotection Kinetics by HPLC
Objective: To quantitatively compare the rate of deprotection of a Boc-protected and an Fmoc-protected amino acid under their standard deprotection conditions.
Materials:
-
Boc-protected amino acid (e.g., Boc-Ala-OH)
-
Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)
-
Trifluoroacetic Acid (TFA)
-
Piperidine
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Quenching solution (e.g., a weak acid for the Fmoc reaction and a weak base for the Boc reaction)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Boc-Ala-OH in DCM.
-
Prepare a 1 mg/mL stock solution of Fmoc-Ala-OH in DMF.
-
-
Preparation of Deprotection Reagents:
-
Prepare a solution of 50% (v/v) TFA in DCM.
-
Prepare a solution of 20% (v/v) piperidine in DMF.
-
-
Deprotection Reaction and Sampling:
-
Boc Deprotection: To a known volume of the Boc-Ala-OH stock solution, add the 50% TFA/DCM solution to start the reaction. At defined time intervals (e.g., 0, 1, 5, 15, 30 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a vial containing the quenching solution.
-
Fmoc Deprotection: To a known volume of the Fmoc-Ala-OH stock solution, add the 20% piperidine/DMF solution to initiate the reaction. At defined time intervals (e.g., 0, 1, 3, 5, 10, 15 minutes), withdraw an aliquot and quench the reaction as described above.
-
-
HPLC Analysis:
-
Analyze each quenched aliquot by reverse-phase HPLC.
-
Use a suitable gradient of acetonitrile in water (both containing 0.1% TFA) to separate the protected amino acid from the deprotected product.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide bond and ~265 nm for the Fmoc group).
-
-
Data Analysis:
-
Integrate the peak areas of the starting material and the product at each time point.
-
Calculate the percentage of the remaining protected amino acid relative to the initial amount (time 0).
-
Plot the percentage of the remaining protected amino acid against time to determine the deprotection kinetics for both Boc and Fmoc groups.
-
Conclusion
The choice between Boc and Fmoc protecting groups is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific requirements of the peptide being synthesized. The Boc strategy, with its robust nature and utility in preventing aggregation in long or difficult sequences, remains a valuable tool.[9] However, the Fmoc strategy has become the more widely adopted method in modern peptide synthesis due to its milder deprotection conditions, which are more compatible with sensitive functionalities and allow for a fully orthogonal protection scheme. A thorough understanding of the stability and reactivity of both protecting groups, supported by quantitative data, empowers researchers to design more efficient and successful peptide synthesis campaigns.
References
A Researcher's Guide to the Spectroscopic Characterization of Boc-D-phenylalanine Methyl Ester
For researchers, scientists, and drug development professionals, the precise characterization of protected amino acids is a critical step in ensuring the quality and success of peptide synthesis and subsequent drug discovery efforts. This guide provides a comprehensive comparison of spectroscopic methods for the characterization of Boc-D-phenylalanine methyl ester, a commonly used building block. We present supporting experimental data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols and a comparative analysis with other commonly protected forms of D-phenylalanine methyl ester.
Executive Summary
This compound can be reliably and comprehensively characterized using a suite of standard spectroscopic techniques. Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information on the molecular structure and purity. IR spectroscopy confirms the presence of key functional groups, while mass spectrometry verifies the molecular weight and elemental composition. This guide offers a comparative analysis of the spectroscopic data for Boc-, Cbz-, and Fmoc-protected D-phenylalanine methyl ester to aid researchers in distinguishing and verifying their compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its common alternatives, Cbz-D-phenylalanine methyl ester and Fmoc-D-phenylalanine methyl ester.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| This compound | 7.32-7.15 | m | 5H | Aromatic (Phenyl) |
| 5.05 | d | 1H | NH | |
| 4.60 | q | 1H | α-CH | |
| 3.71 | s | 3H | OCH₃ | |
| 3.10, 3.02 | dd, dd | 2H | β-CH₂ | |
| 1.42 | s | 9H | Boc (tert-butyl) | |
| Cbz-D-phenylalanine methyl ester | 7.38-7.25 | m | 10H | Aromatic (Phenyl & Cbz) |
| 5.25 | d | 1H | NH | |
| 5.12 | s | 2H | Cbz-CH₂ | |
| 4.68 | q | 1H | α-CH | |
| 3.75 | s | 3H | OCH₃ | |
| 3.12 | d | 2H | β-CH₂ | |
| Fmoc-D-phenylalanine methyl ester | 7.77 | d | 2H | Fmoc |
| 7.59 | d | 2H | Fmoc | |
| 7.40 | t | 2H | Fmoc | |
| 7.31 | t | 2H | Fmoc | |
| 7.28-7.15 | m | 5H | Aromatic (Phenyl) | |
| 5.30 | d | 1H | NH | |
| 4.65 | q | 1H | α-CH | |
| 4.39 | d | 2H | Fmoc-CH₂ | |
| 4.22 | t | 1H | Fmoc-CH | |
| 3.73 | s | 3H | OCH₃ | |
| 3.15 | d | 2H | β-CH₂ |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 172.5 | C=O (ester) |
| 155.1 | C=O (Boc) | |
| 136.1 | Aromatic C (quaternary) | |
| 129.3, 128.5, 127.0 | Aromatic CH | |
| 80.0 | C(CH₃)₃ (Boc) | |
| 54.5 | α-CH | |
| 52.2 | OCH₃ | |
| 38.5 | β-CH₂ | |
| 28.3 | C(CH₃)₃ (Boc) | |
| Cbz-D-phenylalanine methyl ester | 172.1 | C=O (ester) |
| 156.0 | C=O (Cbz) | |
| 136.3, 135.8 | Aromatic C (quaternary) | |
| 129.3, 128.6, 128.5, 128.2, 128.1, 127.1 | Aromatic CH | |
| 67.1 | Cbz-CH₂ | |
| 54.9 | α-CH | |
| 52.4 | OCH₃ | |
| 38.4 | β-CH₂ | |
| Fmoc-D-phenylalanine methyl ester | 171.9 | C=O (ester) |
| 155.8 | C=O (Fmoc) | |
| 143.8, 141.3, 135.9 | Aromatic C (quaternary) | |
| 129.3, 128.6, 127.8, 127.1, 127.0, 125.1, 120.0 | Aromatic CH | |
| 67.2 | Fmoc-CH₂ | |
| 54.7 | α-CH | |
| 52.4 | OCH₃ | |
| 47.1 | Fmoc-CH | |
| 38.4 | β-CH₂ |
Table 3: Key IR Absorption Frequencies (ATR-FTIR, cm⁻¹)
| Compound | N-H Stretch | C=O Stretch (Ester) | C=O Stretch (Urethane) | Aromatic C=C |
| This compound | ~3350 | ~1740 | ~1700 | ~1600, ~1495 |
| Cbz-D-phenylalanine methyl ester | ~3330 | ~1735 | ~1695 | ~1605, ~1498 |
| Fmoc-D-phenylalanine methyl ester | ~3310 | ~1738 | ~1690 | ~1600, ~1480 |
Table 4: Mass Spectrometry Data (ESI-MS)
| Compound | Molecular Formula | Molecular Weight | Calculated m/z [M+H]⁺ | Calculated m/z [M+Na]⁺ |
| This compound | C₁₅H₂₁NO₄ | 279.33 | 280.15 | 302.13 |
| Cbz-D-phenylalanine methyl ester | C₁₈H₁₉NO₄ | 313.35 | 314.14 | 336.12 |
| Fmoc-D-phenylalanine methyl ester | C₂₅H₂₃NO₄ | 401.46 | 402.17 | 424.15 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information and assess the purity of the compound.
Sample Preparation:
-
Weigh approximately 10-20 mg of the protected amino acid ester.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30°
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Pulse Program: Proton-decoupled
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts based on multiplicity and known ranges.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To identify the characteristic functional groups present in the molecule.
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
Instrument Parameters:
-
Spectrometer: FTIR spectrometer with an ATR accessory
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
Data Acquisition and Processing:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups of interest.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and confirm the elemental composition of the compound.
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture of solvent and water, often with the addition of a small amount of formic acid (0.1%) to promote ionization.
Instrument Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizing Gas: Nitrogen, flow rate adjusted according to the instrument manufacturer's recommendations.
-
Drying Gas: Nitrogen, temperature and flow rate optimized for the solvent system.
-
Mass Range: m/z 100-1000.
Data Acquisition and Processing:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum.
-
Identify the molecular ion peaks, typically [M+H]⁺ and [M+Na]⁺, and compare the observed m/z values with the calculated theoretical values.
Workflow and Logical Relationships
The following diagram illustrates the typical workflow for the comprehensive spectroscopic characterization of a protected amino acid like this compound.
Caption: Workflow for Spectroscopic Characterization.
This guide provides a foundational framework for the spectroscopic characterization of this compound. By following the detailed protocols and utilizing the comparative data presented, researchers can confidently verify the identity, structure, and purity of their materials, ensuring the integrity of their downstream applications in peptide synthesis and drug development.
A Comparative Guide to HPLC Methods for D- and L-Phenylalanine Enantioseparation
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of D- and L-phenylalanine enantiomers is a critical task in pharmaceutical development, food science, and biomedical research. The biological activity of these enantiomers can differ significantly, making their precise analysis essential for safety, efficacy, and quality control. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering a variety of methodologies to achieve baseline separation. This guide provides a comparative overview of three distinct and effective HPLC methods for the enantioseparation of D- and L-phenylalanine, supported by experimental data and detailed protocols.
At a Glance: Comparison of HPLC Methods
The following table summarizes the key performance characteristics of three prominent HPLC methods for separating D- and L-phenylalanine enantiomers: Direct Separation on a Teicoplanin-based Chiral Stationary Phase (CSP), Chiral Ligand-Exchange Chromatography (CLEC), and Pre-column Derivatization followed by Reversed-Phase HPLC.
| Parameter | Method 1: Teicoplanin-based CSP | Method 2: Chiral Ligand-Exchange | Method 3: Pre-column Derivatization (OPA/N-acetyl-L-cysteine) |
| Principle | Direct enantioseparation using a chiral stationary phase with teicoplanin as the chiral selector. | Formation of diastereomeric complexes with a chiral ligand (L-Phenylalanine) and a metal ion (Cu(II)) in the mobile phase, separated on a standard C18 column. | Formation of diastereomeric derivatives with a chiral derivatizing agent, followed by separation on a standard reversed-phase column. |
| Resolution (Rs) | 1.59[1][2] | 3.18[3] | Not explicitly stated for phenylalanine, but generally provides good separation for amino acid enantiomers.[4] |
| Analysis Time | < 20 minutes | < 18 minutes[3] | Variable, depends on gradient program. |
| Column Type | Teicoplanin-based Chiral Stationary Phase | Conventional C18 Reversed-Phase | Pentafluorophenyl or similar Reversed-Phase |
| Detection | UV (210 nm)[2] | UV | Fluorescence |
| Key Advantages | Direct method, no derivatization required, good resolution.[5] | Uses a common C18 column, excellent resolution.[3] | High sensitivity due to fluorescence detection, indirect method applicable to various amino acids.[4] |
| Considerations | Specialized and more expensive chiral column required. | Mobile phase preparation is more complex. | Requires an additional derivatization step, potential for derivative instability.[4] |
Experimental Methodologies
Detailed experimental protocols for each of the compared methods are provided below. These protocols are based on established and validated methods from the scientific literature.
Method 1: Direct Separation using a Teicoplanin-Based Chiral Stationary Phase
This method leverages a macrocyclic glycopeptide, teicoplanin, bonded to a silica support to create a chiral stationary phase (CSP). The enantiomers of phenylalanine interact differently with the chiral selector, leading to different retention times and subsequent separation.[5]
Experimental Protocol:
-
HPLC System: Standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T).[1][5]
-
Flow Rate: 0.8 mL/min.[2]
-
Detection: UV at 210 nm.[2]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve D,L-phenylalanine in the mobile phase to a concentration of 1 mg/mL.[2]
Method 2: Chiral Ligand-Exchange Chromatography (CLEC)
CLEC is a powerful technique that involves the formation of transient diastereomeric complexes between the analyte enantiomers, a chiral ligand, and a metal ion in the mobile phase. These complexes are then separated on a conventional achiral column, such as a C18.[6]
Experimental Protocol:
-
HPLC System: Standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: Conventional C18 column.
-
Mobile Phase: 8 mM L-phenylalanine, 4 mM cupric sulfate in a 20% (v/v) methanol-water mixture, adjusted to pH 3.2.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 20 °C.[3]
-
Detection: UV (wavelength to be optimized for the complex, typically in the 230-280 nm range).
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the racemic phenylalanine sample in the mobile phase.
Method 3: Pre-column Derivatization with OPA and a Chiral Thiol
This indirect method involves derivatizing the primary amine of phenylalanine with ortho-phthalaldehyde (OPA) and a chiral thiol, such as N-acetyl-L-cysteine, to form fluorescent diastereomeric isoindoles. These diastereomers can then be separated on a standard reversed-phase column.[4]
Experimental Protocol:
-
HPLC System: Standard HPLC system with a pump, autosampler with derivatization capabilities, column oven, and fluorescence detector.
-
Column: Pentafluorophenyl column.[4]
-
Mobile Phase: A gradient program with 50 mM sodium acetate buffer (pH 5.0) and acetonitrile.[4]
-
Derivatization Reagent: A solution containing ortho-phthalaldehyde (OPA) and N-acetyl-L-cysteine.
-
Derivatization Procedure: Automated in-needle derivatization where the sample is mixed with the derivatization reagent prior to injection.[4]
-
Detection: Fluorescence detection (Excitation: 340 nm, Emission: 450 nm).
-
Sample Preparation: Prepare a solution of the phenylalanine sample in a suitable buffer.
Visualizing the HPLC Workflow
The following diagram illustrates the general experimental workflow for the chiral separation of D- and L-phenylalanine using HPLC.
Caption: General workflow for HPLC-based enantioseparation of D- and L-phenylalanine.
References
- 1. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Chiral ligand-exchange high-performance liquid chromatography with copper (II)-L-phenylalanine complexes for separation of 3,4-dimethoxy-α-methylphenylalanine racemes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. mz-at.de [mz-at.de]
A Researcher's Guide to the Validation of Peptides Containing D-Phenylalanine
For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is paramount to ensure their efficacy, safety, and reproducibility. The incorporation of non-canonical amino acids, such as D-phenylalanine, presents unique analytical challenges. This guide provides an objective comparison of key analytical techniques for the validation of peptide sequences containing D-phenylalanine, supported by experimental data and detailed protocols.
The inclusion of D-phenylalanine in a peptide sequence can significantly enhance its proteolytic stability, modulate its receptor binding affinity, and influence its pharmacokinetic profile. However, standard peptide sequencing methods are often blind to the stereochemistry of amino acid residues. Therefore, a multi-pronged approach is necessary to confirm the primary sequence and the stereochemical integrity of these modified peptides. This guide compares the performance of four principal analytical techniques: Edman Degradation, Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy, with a crucial emphasis on the role of Chiral High-Performance Liquid Chromatography (HPLC).
Comparative Analysis of Validation Techniques
The selection of an appropriate analytical technique hinges on the specific information required, the sample availability, and the desired throughput. The following table summarizes the key performance metrics of each method in the context of validating D-phenylalanine-containing peptides.
| Technique | Information Provided | Advantages | Limitations | Sample Requirement | Throughput |
| Edman Degradation | N-terminal amino acid sequence | High accuracy for direct sequencing of the N-terminus. | Insensitive to stereochemistry; requires a free N-terminus; limited to shorter peptides (<30-60 residues); relatively slow.[1][2][3][4][5] | 10-100 picomoles[1][3] | Low; ~1 hour per amino acid cycle.[2][3] |
| Mass Spectrometry (MS) | Molecular weight, amino acid sequence (via fragmentation), and detection of modifications. | High sensitivity, high throughput, suitable for complex mixtures, and can analyze longer peptides.[2][4][6] | Generally insensitive to stereochemistry without specialized techniques; interpretation can be complex for novel sequences.[4] | Femtomole to picomole range. | High. |
| NMR Spectroscopy | 3D structure, conformation, and direct identification of amino acid spin systems, including stereochemistry. | Provides detailed structural and stereochemical information in solution; non-destructive.[7][8][9][10] | Lower sensitivity, requires larger sample amounts, and complex data analysis.[11][12] | >1 mM concentration.[11] | Low to medium. |
| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet, etc.) and conformational changes. | Sensitive to changes in chirality and conformation; relatively fast and requires small sample amounts.[13][14] | Does not provide sequence information; provides global structural information.[14] | 0.1-1 mg/mL.[15] | High. |
| Chiral HPLC | Enantiomeric composition of amino acids after hydrolysis. | Directly confirms the presence and ratio of D- and L-amino acids.[16][17] | Requires complete peptide hydrolysis, which destroys sequence information. | Nanogram to microgram range. | Medium to high. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. The following sections provide methodologies for the key experiments discussed.
Edman Degradation Sequencing
Edman degradation provides a stepwise method for determining the N-terminal sequence of a peptide.[1][5]
Protocol:
-
Sample Preparation: The purified peptide (10-100 pmol) is loaded onto a polyvinylidene difluoride (PVDF) membrane.
-
Coupling: The N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.
-
Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain under acidic conditions, forming an anilinothiazolinone (ATZ)-amino acid.
-
Conversion: The ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative.
-
Identification: The PTH-amino acid is identified by reverse-phase HPLC by comparing its retention time to that of known standards.
-
Cycling: The remaining peptide undergoes the next cycle of degradation to identify the subsequent amino acid.
Mass Spectrometry (Peptide Mapping and Sequencing)
Mass spectrometry is a powerful tool for confirming the molecular weight and obtaining sequence information through fragmentation analysis.[6][18]
Protocol:
-
Sample Preparation: The peptide is dissolved in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).
-
Mass Measurement (Intact Mass): The sample is introduced into the mass spectrometer (e.g., ESI or MALDI-TOF) to determine the accurate molecular weight of the intact peptide. This confirms the correct incorporation of all amino acids, including the D-phenylalanine.
-
Enzymatic Digestion (for longer peptides): The peptide is digested with a specific protease (e.g., trypsin) to generate smaller fragments.[18]
-
LC-MS/MS Analysis: The peptide fragments are separated by liquid chromatography and introduced into a tandem mass spectrometer.
-
Fragmentation: In the mass spectrometer, the peptide ions are fragmented by collision-induced dissociation (CID) or other methods.
-
Data Analysis: The fragmentation pattern (MS/MS spectrum) is analyzed to determine the amino acid sequence of the peptide fragments. This data can be compared to a theoretical fragmentation pattern of the expected sequence.[18]
Chiral HPLC for Amino Acid Analysis
To definitively confirm the presence of D-phenylalanine, the peptide must be hydrolyzed, and the resulting amino acids analyzed by chiral HPLC.[16][17]
Protocol:
-
Peptide Hydrolysis: The peptide is completely hydrolyzed into its constituent amino acids by heating in 6 M HCl at 110°C for 24 hours.
-
Sample Preparation: The hydrolysate is dried to remove the acid and redissolved in a suitable mobile phase.
-
Chiral Separation: The amino acid mixture is injected onto a chiral HPLC column (e.g., a teicoplanin-based column).[16]
-
Elution: The amino acid enantiomers are separated using an isocratic or gradient elution with a mobile phase optimized for chiral resolution (e.g., a mixture of methanol, water, and a small amount of acid or base).[16][17]
-
Detection and Quantification: The eluted amino acids are detected (e.g., by UV absorbance or mass spectrometry) and their retention times are compared to those of D- and L-phenylalanine standards to confirm the presence and quantify the amount of the D-enantiomer.
NMR Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure and can be used to identify the spin systems of individual amino acids, including D-phenylalanine.[7][8][9]
Protocol:
-
Sample Preparation: The peptide is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of at least 1 mM.[11]
-
Data Acquisition: A series of 1D and 2D NMR experiments are performed, typically including:
-
1D ¹H NMR: To get an overall spectrum of the peptide.
-
2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.[11]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the peptide's conformation and the sequential arrangement of amino acids.[11]
-
2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons.[11]
-
-
Data Analysis: The NMR spectra are processed and analyzed to assign the resonances to specific protons in the peptide sequence. The unique chemical shifts and coupling patterns of the D-phenylalanine residue can be identified.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the secondary structure of the peptide and to detect conformational changes that may arise from the incorporation of a D-amino acid.[13][14]
Protocol:
-
Sample Preparation: The peptide is dissolved in a suitable buffer (e.g., phosphate buffer) to a concentration of 0.1-1 mg/mL. The buffer should be transparent in the far-UV region.[15]
-
Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 1 mm).[15][19]
-
Data Processing: A baseline spectrum of the buffer is subtracted from the peptide spectrum. The data is typically converted to mean residue ellipticity.[19]
-
Data Analysis: The resulting spectrum is analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. The spectrum of the D-phenylalanine-containing peptide can be compared to its all-L-amino acid counterpart to assess conformational differences.
Visualizing the Validation Workflow
The following diagrams illustrate the experimental workflows and the logical relationships between the different validation techniques.
Caption: Overall workflow for the validation of a peptide containing D-phenylalanine.
Caption: Logical flow for confirming the primary sequence and stereochemistry.
Conclusion
The validation of peptide sequences containing D-phenylalanine requires a comprehensive analytical strategy. While no single technique can provide all the necessary information, a combination of mass spectrometry or Edman degradation for sequence determination, followed by chiral HPLC for stereochemical confirmation, forms the cornerstone of a robust validation process. NMR and CD spectroscopy offer valuable, complementary data on the three-dimensional structure and conformation of the peptide. By employing the methodologies outlined in this guide, researchers can ensure the quality and integrity of their D-phenylalanine-containing peptides, thereby accelerating their research and development efforts.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. rapidnovor.com [rapidnovor.com]
- 3. novor.cloud [novor.cloud]
- 4. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 5. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 6. Peptide Sequencing: Methods, Applications, and Advances in Proteomics - MetwareBio [metwarebio.com]
- 7. mdpi.com [mdpi.com]
- 8. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 9. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 14. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. moodle2.units.it [moodle2.units.it]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 19. americanpeptidesociety.org [americanpeptidesociety.org]
Safety Operating Guide
Navigating the Safe Disposal of Boc-D-phenylalanine Methyl Ester: A Procedural Guide
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. This compound is categorized as a potential skin and eye irritant, and may cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses with side shields.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.
-
Skin and Body Protection: A standard laboratory coat is required. Ensure that skin is not exposed.
-
Respiratory Protection: In case of insufficient ventilation or the generation of dust, use a NIOSH-approved particulate respirator.
Always work in a well-ventilated area, preferably within a chemical fume hood, when handling Boc-D-phenylalanine methyl ester.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound and its L-isomer counterpart, which are critical for understanding its handling and disposal requirements.
| Property | Value |
| Chemical Name | Methyl (2R)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate |
| CAS Number | 35909-92-3 |
| Molecular Formula | C₁₅H₂₁NO₄ |
| Molecular Weight | 279.33 g/mol |
| Appearance | Off-white solid |
| Hazard Classification | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)[1] |
| Storage Temperature | 2 – 8 °C in a dry, well-ventilated place.[2] |
Note: Hazard classification is based on the closely related N-Boc-L-phenylalanine methyl ester.
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal company. Adherence to local, state, and federal regulations is mandatory.
Experimental Protocol for Waste Segregation and Collection:
-
Solid Waste:
-
Collect uncontaminated, pure this compound waste in a clearly labeled, dedicated, and sealable container.
-
Ensure the container is made of a compatible material (e.g., high-density polyethylene).
-
-
Contaminated Materials:
-
Any materials that have come into contact with the compound, such as weighing paper, gloves, pipette tips, and wipes, must be collected in a separate, sealed container.
-
This container should also be clearly labeled as "Contaminated Waste" and include the chemical name.
-
-
Temporary Storage:
-
Store the sealed waste containers in a designated and secure chemical waste accumulation area.
-
This area must be well-ventilated and segregated from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the vendor with a complete and accurate description of the waste.
-
-
Documentation:
-
Maintain meticulous records of the quantities of this compound disposed of and the dates of disposal.
-
Retain all documentation, including waste manifests, provided by the disposal vendor for regulatory compliance.
-
Spill Response Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Small Spills:
-
Restrict access to the spill area.
-
Wearing the appropriate PPE, carefully sweep up the solid material, avoiding the generation of dust.
-
Place the collected material and any contaminated cleaning supplies into a sealed container labeled for chemical waste.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as contaminated waste.
Large Spills:
-
Evacuate the immediate area and restrict access.
-
Immediately notify your institution's EHS department or emergency response team.
-
If it is safe to do so, ensure the area is well-ventilated.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these established procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship.
References
Essential Safety and Operational Guidance for Handling Boc-D-Phenylalanine Methyl Ester
For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the use of Boc-D-phenylalanine methyl ester, including detailed operational procedures and disposal plans to ensure laboratory safety and experimental integrity.
Hazard Identification and Safety Summary
This compound is classified as a hazardous substance that can cause skin and eye irritation, as well as potential respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) protocols and handling procedures is critical to minimize exposure risks.
Key Physical and Chemical Properties:
| Property | Value |
| CAS Number | 77119-84-7[1] |
| Molecular Formula | C₁₅H₂₁NO₄[1] |
| Molecular Weight | 279.33 g/mol [1] |
| Appearance | White to off-white solid/powder |
| Storage Temperature | 4°C |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Specific Requirements | Rationale |
| Eye and Face Protection | ANSI-approved safety glasses with side shields or chemical splash goggles.[1] | Protects against airborne powder and accidental splashes. |
| Hand Protection | Nitrile gloves.[2][3][4] | Provides chemical resistance to amino acid esters.[2][3][4] |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary if dust generation is unavoidable. | Minimizes inhalation of the powdered compound. |
Step-by-Step Operational Procedures
To ensure both safety and experimental accuracy, follow these detailed procedures for common laboratory manipulations of this compound.
3.1. Weighing the Powder:
-
Preparation: Before weighing, ensure the analytical balance is calibrated and the weighing area is clean.[5] Work in a designated area with minimal air currents, preferably near a chemical fume hood.[6]
-
Tare the Container: Place a clean, dry weighing boat or vial on the balance and tare the weight to zero.[5][7]
-
Transfer the Powder: Inside a chemical fume hood to control dust, carefully use a clean spatula to transfer the desired amount of this compound to the tared container.[6]
-
Final Weighing: Close the fume hood sash and the balance draft shield. Once the reading stabilizes, record the final weight.[5]
-
Cleanup: Promptly clean any residual powder from the balance and surrounding area.
3.2. Preparing a Solution:
-
Solvent Addition: In a chemical fume hood, add a small amount of the desired solvent to a beaker or flask containing the pre-weighed this compound.
-
Dissolution: Gently swirl or stir the mixture until the solid is completely dissolved.[8] If necessary, use a sonicator to aid dissolution.
-
Transfer to Volumetric Flask: Carefully transfer the solution to a volumetric flask of the appropriate size.
-
Rinse and Dilute: Rinse the original container with a small amount of the solvent and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Final Volume: Add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.[9]
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
4.1. Small Spill Cleanup (Solid Powder):
-
Restrict Access: Cordon off the area of the spill to prevent further dispersal.
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section 2.
-
Contain and Collect: Gently sweep up the spilled powder, avoiding the creation of dust.[10] Place the collected material into a sealed container labeled for chemical waste.[10]
-
Decontaminate: Wipe the spill area with a damp cloth. Place the cloth and any contaminated cleaning materials into the chemical waste container.
-
Ventilate: Ensure the area is well-ventilated.
4.2. First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its associated waste is essential for environmental protection and regulatory compliance.
5.1. Waste Segregation:
-
Solid Waste: Unused this compound and any materials contaminated with the solid (e.g., weighing paper, gloves) should be collected in a designated, sealed container for solid chemical waste.
-
Liquid Waste: Solutions containing this compound and any solvent rinses should be collected in a separate, sealed container for liquid chemical waste.
5.2. Labeling and Storage:
-
Clearly label all waste containers with the full chemical name, "this compound," and the appropriate hazard symbols.
-
Store waste containers in a designated, well-ventilated, and secure chemical waste accumulation area, away from incompatible materials.
5.3. Final Disposal:
-
All chemical waste must be disposed of through your institution's licensed hazardous waste disposal service. Do not pour any waste containing this compound down the drain.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.
References
- 1. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]
- 2. medrux.com [medrux.com]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. Nitrile Gloves Chemical Resistance Guide - Bergamot [bergamot.com.my]
- 5. ussolid.com [ussolid.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. Use of the Analytical Balance [chemed.chem.purdue.edu]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. flinnsci.com [flinnsci.com]
- 10. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
